Diethyl 2-ethyl-2-methylmalonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-ethyl-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRGILDUWDVBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174462 | |
| Record name | Diethyl ethylmethylmalonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-70-9 | |
| Record name | 1,3-Diethyl 2-ethyl-2-methylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl ethylmethylmalonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl ethylmethylmalonate | |
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| Record name | Diethyl ethylmethylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIETHYL ETHYLMETHYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6V9A28YP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl 2-ethyl-2-methylmalonate: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: The Strategic Importance of Substituted Malonates
In the landscape of modern organic synthesis, malonic esters are foundational building blocks, prized for their versatility and predictable reactivity. Diethyl 2-ethyl-2-methylmalonate, a dialkylated derivative, represents a key intermediate in the construction of complex molecular architectures. Its quaternary carbon center, flanked by two activating ester functionalities, makes it a valuable precursor for a range of downstream products, most notably in the synthesis of specialized carboxylic acids and heterocyclic systems of pharmaceutical relevance. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactive potential of this compound, offering field-proven insights for researchers in drug discovery and chemical development.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design, ensuring appropriate handling, reaction control, and purification strategies.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | diethyl 2-ethyl-2-methylpropanedioate[1] |
| Synonyms | Diethyl ethylmethylmalonate, 2-Ethyl-2-methylmalonic Acid Diethyl Ester |
| CAS Number | 2049-70-9[1] |
| Molecular Formula | C₁₀H₁₈O₄[1][2] |
| Molecular Weight | 202.25 g/mol [1][2] |
| Canonical SMILES | CCC(C)(C(=O)OCC)C(=O)OCC[1] |
| InChIKey | ODRGILDUWDVBJX-UHFFFAOYSA-N[1] |
Physicochemical Data
The physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value | Source |
| Appearance | Colorless to nearly colorless transparent liquid | |
| Boiling Point | 217.8 °C at 760 mmHg | [3] |
| 79 °C at 5 mmHg | [2] | |
| Density | 1.008 g/cm³ | [3] |
| Refractive Index (n²⁰/D) | 1.420 | [3] |
| Flash Point | 93.4 °C | [3] |
| Solubility | Immiscible in water. Soluble in alcohols, ethers, and other organic solvents. | Inferred from related compounds[4] |
| LogP (calculated) | 2.2 | [3] |
Synthesis and Mechanistic Considerations
The primary route to this compound is through the sequential alkylation of a malonic ester. The causality behind this experimental choice lies in the high acidity of the α-hydrogens of the starting malonate, which facilitates deprotonation and subsequent nucleophilic attack.
Synthetic Workflow Diagram
Caption: Sequential alkylation workflow for synthesizing the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on a verified procedure for the ethylation of diethyl methylmalonate.[5] The choice of a weaker base like potassium carbonate in a polar aprotic solvent (DMF) is a key experimental decision. While stronger bases like sodium ethoxide are effective, they can promote side reactions. Potassium carbonate provides sufficient basicity to deprotonate the mono-substituted malonate while minimizing undesired hydrolysis or transesterification.
Objective: To synthesize this compound via alkylation of diethyl methylmalonate.
Materials:
-
Diethyl 2-methylmalonate (1.0 eq)
-
Bromoethane (2.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diethyl 2-methylmalonate (e.g., 40.0 g, 0.23 mol) and anhydrous DMF (200 mL).
-
Add anhydrous potassium carbonate (79.5 g, 0.58 mol). The use of anhydrous reagents is critical to prevent quenching of the enolate intermediate.
-
Begin vigorous stirring to create a fine suspension.
-
Add bromoethane (50.2 g, 0.46 mol) to the stirred mixture.
-
Stir the resulting mixture at ambient temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with diethyl ether to ensure complete recovery of the product.
-
Combine the filtrate and the washings. Remove the DMF under reduced pressure. Causality Note: DMF has a high boiling point, and care must be taken to avoid product decomposition during its removal.
-
The crude residue is then purified by fractional distillation under reduced pressure to yield the final product, this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its ester groups. It serves as a protected form of 2-methylbutanoic acid and as a key component in condensation reactions to form heterocyclic structures.
Hydrolysis and Decarboxylation
One of the most powerful applications of malonic esters is their conversion to carboxylic acids. This transformation involves a two-step sequence: saponification (ester hydrolysis) followed by decarboxylation of the resulting malonic acid derivative.
Reaction Pathway Diagram:
Caption: Pathway for conversion to a substituted carboxylic acid.
The decarboxylation step is facile because it proceeds through a cyclic six-membered transition state, which is energetically favorable.[6]
Application in Barbiturate Synthesis
Dialkylated malonic esters are crucial precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves a condensation reaction between the malonic ester and urea.
Exemplary Protocol: Synthesis of 5-Ethyl-5-methylbarbituric Acid
This protocol is a representative procedure adapted from the well-established synthesis of barbiturates.[7][8] The core of this reaction is a double nucleophilic acyl substitution where the nitrogen atoms of urea attack the electrophilic carbonyl carbons of the malonic ester.
Objective: To synthesize 5-Ethyl-5-methylbarbituric acid.
Materials:
-
This compound (1.0 eq)
-
Urea (1.0 eq)
-
Sodium Ethoxide (NaOEt) (2.0 eq)
-
Absolute Ethanol
-
Hydrochloric Acid (for workup)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere. Safety Note: This reaction is highly exothermic and produces flammable hydrogen gas.
-
To the sodium ethoxide solution, add this compound (1.0 eq), followed by a solution of dry urea (1.0 eq) in hot absolute ethanol.
-
Heat the reaction mixture to reflux for several hours (e.g., 7 hours). A precipitate of the sodium salt of the barbiturate will form.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in hot water.
-
Carefully acidify the aqueous solution with concentrated hydrochloric acid until the solution is acidic. This will precipitate the 5-Ethyl-5-methylbarbituric acid.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.
Spectroscopic Characterization
While experimental spectra for this compound are not available in public spectral databases, the expected data can be reliably predicted by analyzing the spectra of the closely related homolog, Diethyl methylmalonate (CAS 609-08-5) . The addition of an ethyl group in place of a proton will introduce characteristic signals but the core structure and chemical shifts of the methyl and ethoxy groups will be very similar.
Predicted ¹H NMR Spectrum
-
Triplet (δ ≈ 0.8-0.9 ppm, 3H): Corresponds to the methyl protons (-CH₃) of the C2-ethyl group, coupled to the adjacent methylene protons.
-
Triplet (δ ≈ 1.2-1.3 ppm, 6H): Corresponds to the methyl protons of the two equivalent ethoxy groups (-OCH₂CH₃ ), coupled to the methylene protons.
-
Singlet (δ ≈ 1.4-1.5 ppm, 3H): Corresponds to the C2-methyl protons (-CH₃), which have no adjacent protons and thus appear as a singlet.
-
Quartet (δ ≈ 1.9-2.0 ppm, 2H): Corresponds to the methylene protons (-CH₂-) of the C2-ethyl group, coupled to the adjacent methyl protons.
-
Quartet (δ ≈ 4.1-4.2 ppm, 4H): Corresponds to the methylene protons of the two equivalent ethoxy groups (-OCH₂ CH₃), coupled to the methyl protons.
Predicted ¹³C NMR Spectrum
-
δ ≈ 8-10 ppm: CH₃ CH₂- at C2
-
δ ≈ 14 ppm: -OCH₂C H₃
-
δ ≈ 20-22 ppm: -C H₃ at C2
-
δ ≈ 25-27 ppm: CH₃C H₂- at C2
-
δ ≈ 55-57 ppm: Quaternary Carbon at C2
-
δ ≈ 61-62 ppm: -OC H₂CH₃
-
δ ≈ 170-172 ppm: C =O of the ester groups
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show fragmentation patterns typical of esters.
-
Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight.[3]
-
Key Fragments:
-
m/z = 157: Loss of an ethoxy radical (•OCH₂CH₃).
-
m/z = 129: Subsequent loss of carbon monoxide (CO) from the m/z 157 fragment.
-
m/z = 173: Loss of an ethyl radical (•CH₂CH₃).
-
Predicted Infrared (IR) Spectrum
-
~2980-2850 cm⁻¹: C-H stretching (alkane).
-
~1735-1750 cm⁻¹: A strong, sharp absorbance characteristic of the C=O stretch of the ester groups. This is the most prominent feature.
-
~1250-1100 cm⁻¹: C-O stretching of the ester linkage.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar malonic esters such as diethyl malonate and diethyl methylmalonate, the following hazard profile can be anticipated.[9][10]
-
Health Hazards:
-
May cause skin and respiratory tract irritation.
-
Causes serious eye irritation.
-
May be harmful if swallowed or inhaled.
-
-
Physical Hazards:
-
Combustible liquid. Keep away from heat, sparks, and open flames.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
-
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents.
-
Disclaimer: This information is based on related compounds and should be used for guidance only. Always consult a specific, supplier-provided SDS before handling and perform a thorough risk assessment.
Conclusion
This compound is a synthetically valuable intermediate whose utility lies in its predictable reactivity and its role as a precursor to quaternary carbon centers. Its synthesis via sequential alkylation is a robust and scalable process. The subsequent hydrolysis and decarboxylation to form 2-methylbutanoic acid, or its condensation with urea to build the core of 5,5-disubstituted barbiturates, highlights its importance in accessing valuable chemical entities. While a lack of publicly available spectral data necessitates careful characterization by researchers, its properties and reactivity can be confidently inferred from closely related analogs, making it a reliable tool for the modern synthetic chemist.
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PubChem (n.d.). Diethyl 2-allyl-2-methylmalonate. Retrieved from [Link].
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Organic Syntheses (n.d.). Malonic acid, methyl-, diethyl ester. Coll. Vol. 2, p.272 (1943); Vol. 18, p.35 (1938). Retrieved from [Link].
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PubChem (n.d.). Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-. Retrieved from [Link].
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Chemistry LibreTexts (2020). 23.11: Decarboxylation Reactions. Retrieved from [Link].
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Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein journal of organic chemistry, 16, 1863–1868. [Link].
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Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link].
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Chemistry LibreTexts (2024). 22.8: Chemistry Matters—Barbiturates. Retrieved from [Link].
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Diethyl 2-ethyl-2-methylmalonate CAS number
An In-Depth Technical Guide to Diethyl 2-ethyl-2-methylmalonate
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in advanced organic synthesis. The document delves into its core physicochemical properties, established synthetic protocols with mechanistic insights, and detailed analytical characterization methods. Furthermore, it explores the compound's critical role as a versatile building block in the development of complex molecules, particularly within the pharmaceutical and fine chemical industries. Safety protocols, handling procedures, and commercial availability are also addressed to provide a holistic resource for researchers, scientists, and professionals in drug development. The CAS Number for this compound is 2049-70-9 .[1][2][3]
Compound Identification and Core Properties
This compound, systematically named diethyl 2-ethyl-2-methylpropanedioate[3], is a disubstituted malonic ester. The presence of a quaternary carbon atom, substituted with both a methyl and an ethyl group, makes it a valuable precursor for creating sterically hindered centers in target molecules.
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
The following table summarizes the key properties of the compound, essential for experimental design and process scale-up.
| Property | Value | Source(s) |
| CAS Number | 2049-70-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][2][4] |
| Molecular Weight | 202.25 g/mol | [1][2][3][4] |
| IUPAC Name | diethyl 2-ethyl-2-methylpropanedioate | [3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 1.008 g/cm³ | [1] |
| Boiling Point | 217.8 °C at 760 mmHg; 79 °C at 5 mmHg | [1][2][4] |
| Flash Point | 93.4 °C | [1] |
| Refractive Index (n20/D) | 1.42 | [1][2] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bond Count | 7 | [1] |
Synthesis and Mechanistic Insights
The synthesis of asymmetrically substituted malonic esters like this compound is a cornerstone of carbon-carbon bond formation. A reliable and common method involves the sequential alkylation of a simpler malonic ester.
Field-Proven Synthetic Protocol
The following protocol details the synthesis via alkylation of diethyl 2-methylmalonate.[5] The choice of a relatively weak base like potassium carbonate is critical; it is sufficiently basic to deprotonate the α-carbon of the starting malonate but mild enough to prevent the undesirable saponification (hydrolysis) of the ester functional groups, a common side reaction with stronger bases like sodium hydroxide or alkoxides. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation and leaving a "naked," highly reactive carbonate anion to act as the base.
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add diethyl 2-methylmalonate (1.0 eq) and dry dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq). The excess base ensures complete deprotonation and drives the reaction forward.[5]
-
Alkylation: Add bromoethane (2.0 eq) to the stirred solution.[5] The use of excess alkylating agent is common to ensure the reaction proceeds to completion, especially if the starting material is volatile.
-
Reaction: Stir the resulting mixture at ambient temperature. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield the final, high-purity liquid.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. While a dedicated full spectrum for this specific molecule is not publicly available, its structure can be reliably confirmed using standard spectroscopic methods, with expected peaks inferred from analogous structures.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
Two overlapping quartets and two overlapping triplets corresponding to the two non-equivalent ethoxy groups of the esters.
-
A quartet and a triplet for the C2-ethyl group.
-
A singlet for the C2-methyl group.
-
-
¹³C NMR: The carbon NMR would definitively show 10 distinct signals, confirming the asymmetric nature of the molecule. The key signal would be the quaternary carbon around 50-60 ppm, along with signals for the methyl, ethyl, and two ester groups.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 202. The fragmentation pattern would likely include characteristic losses of ethoxy groups (-45 Da) and other alkyl fragments.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1730-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional groups.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility lies in its ability to introduce a specific, sterically defined quaternary carbon center into a larger molecule. This structural motif is prevalent in many biologically active compounds.
Key Applications:
-
Pharmaceutical Synthesis: Used in the synthesis of APIs where a gem-diethyl or related group is required for receptor binding or to modulate pharmacokinetic properties.[4]
-
Fine & Specialty Chemicals: Acts as a building block for agrochemicals, fragrances, and other high-value organic compounds.[4]
-
Complex Molecule Construction: The diester functionality allows for further chemical manipulation. For instance, selective hydrolysis and decarboxylation can yield a carboxylic acid, or reduction can produce a diol, opening pathways to diverse molecular architectures.
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Diethyl 2-ethyl-2-methylmalonate structural formula
An In-depth Technical Guide to Diethyl 2-ethyl-2-methylmalonate: Structure, Synthesis, and Applications
Introduction
This compound is a substituted diethyl malonate ester that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a quaternary carbon center with ethyl and methyl substituents, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications, particularly in the pharmaceutical and fine chemical industries. For researchers and drug development professionals, understanding the synthetic pathways and reactivity of this compound is essential for designing novel molecular architectures.
Primarily, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure allows for its participation in a variety of chemical reactions, including alkylation and condensation, which are fundamental for constructing complex molecular frameworks.[1] In the pharmaceutical sector, it is often employed in the synthesis of active pharmaceutical ingredients (APIs) by enabling the introduction of specific functional groups.[1] Additionally, its ester functionalities are leveraged in the development of fragrances and flavors.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| IUPAC Name | diethyl 2-ethyl-2-methylpropanedioate | PubChem[2] |
| Molecular Formula | C₁₀H₁₈O₄ | PubChem[2] |
| Molecular Weight | 202.25 g/mol | PubChem[2] |
| CAS Number | 2049-70-9 | PubChem[2] |
| Boiling Point | 79°C at 5 mmHg | MySkinRecipes[1] |
| Appearance | Colorless liquid | N/A |
| SMILES | CCC(C)(C(=O)OCC)C(=O)OCC | PubChem[2] |
| InChI | InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3 | PubChem[2] |
Structural Formula and Visualization
The structural formula of this compound reveals a central α-carbon atom bonded to both an ethyl group and a methyl group, as well as two carboxyl groups esterified with ethanol. This quaternary substitution at the α-position is a key feature of this molecule.
Caption: 2D Structural Formula of this compound.
Synthesis of this compound
The synthesis of this compound is a classic example of the malonic ester synthesis, which involves the alkylation of a malonic ester enolate.[3][4] This method allows for the sequential addition of alkyl groups to the α-carbon of the malonate.
Reaction Mechanism
The synthesis typically proceeds in two main steps:
-
Enolate Formation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of a starting malonic ester (e.g., diethyl methylmalonate).[5][6] The resulting enolate is stabilized by the resonance delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.
-
Alkylation: The enolate, a potent nucleophile, then reacts with an alkyl halide (e.g., bromoethane) in an Sₙ2 reaction to form a new carbon-carbon bond.[3][7]
This process can be repeated to add a second alkyl group if the starting material is diethyl malonate. For the synthesis of this compound, one would typically start with either diethyl methylmalonate and add an ethyl group, or start with diethyl ethylmalonate and add a methyl group.
Experimental Protocol: Synthesis from Diethyl 2-methylmalonate
The following protocol is based on a documented synthesis procedure.[8]
Materials:
-
Diethyl 2-methylmalonate (40.0 g, 0.23 mole)
-
Bromoethane (50.2 g, 0.46 mole)
-
Anhydrous potassium carbonate (79.5 g, 0.58 mole)
-
Dry dimethylformamide (DMF) (200 ml)
Procedure:
-
To a stirred solution of diethyl 2-methylmalonate and bromoethane in dry DMF, add potassium carbonate.
-
Stir the resulting mixture at ambient temperature for 16 hours.
-
Monitor the reaction progress using vapor phase chromatography (VPC).
-
If the reaction has not gone to completion, an additional amount of bromoethane may be added, and the mixture stirred for an extended period (e.g., three days at ambient temperature).[8]
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
The crude product is then purified by distillation to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Analysis
Confirmation of the structure of this compound is typically achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the two different ethyl groups and the methyl group. The ethyl group attached to the α-carbon would show a quartet for the methylene protons and a triplet for the methyl protons. The ethyl groups of the ester functionalities would also produce a quartet and a triplet, but with different chemical shifts. The methyl group on the α-carbon would appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for all ten carbon atoms in the molecule, including the quaternary α-carbon, the carbonyl carbons of the ester groups, and the carbons of the ethyl and methyl substituents.
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically in the range of 1730-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 202. Common fragmentation patterns for malonic esters involve the loss of ethoxy (•OCH₂CH₃) or carboethoxy (•COOCH₂CH₃) radicals.[9]
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in several areas:
-
Pharmaceutical Synthesis: It is a key building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure allows for the creation of molecules with a specific stereocenter and functional group arrangement, which is often critical for biological activity.
-
Fine Chemicals: It is used in the synthesis of a variety of fine chemicals, including those used in the agrochemical industry.[1]
-
Fragrances and Flavors: The ester groups in this compound contribute to its use in the creation of unique aromatic compounds for the fragrance and flavor industry.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Handling: Avoid contact with skin and eyes.[10][12] Do not breathe vapors or spray mist.[10][11] Use in a well-ventilated area or with a local exhaust system.[12] Keep away from heat, sparks, open flames, and other ignition sources.[10][11]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][10][12]
-
Hazards: Similar malonates can cause skin and serious eye irritation, and may cause respiratory irritation.[13]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined structure and synthetic pathway. Its utility in introducing a quaternary carbon center with ethyl and methyl groups makes it an important building block in the synthesis of complex organic molecules. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe application in the laboratory and in industrial processes.
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Synthesis of Diethyl 2-ethyl-2-methylmalonate
An In-depth Technical Guide to the
This guide provides a comprehensive overview of the synthesis of diethyl 2-ethyl-2-methylmalonate, a valuable dialkylated malonic ester intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, provides a field-proven experimental protocol, and emphasizes the safety and mechanistic considerations essential for successful and reproducible synthesis.
Introduction and Strategic Importance
This compound (CAS No: 2049-70-9) is a key building block in the synthesis of complex organic molecules.[1] Its structure, featuring a quaternary carbon center flanked by two ester functionalities, makes it a precursor for various compounds, including substituted carboxylic acids and barbiturates. The primary and most reliable route to this compound is the sequential dialkylation of diethyl malonate, a classic and powerful carbon-carbon bond-forming strategy known as the malonic ester synthesis.[2] This guide focuses on this robust method, elucidating the causality behind each procedural step to ensure both high yield and purity.
Mechanistic Underpinnings: The Malonic Ester Synthesis
The synthetic strategy hinges on the remarkable acidity of the α-hydrogens of diethyl malonate and its mono-alkylated derivatives. This enhanced acidity is the cornerstone of the entire process.
Enolate Formation: The Key to Nucleophilicity
The hydrogens on the central carbon of diethyl malonate are flanked by two electron-withdrawing carbonyl groups, rendering them significantly acidic (pKa ≈ 13).[3][4] This allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate ion.[5]
Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the base of choice for this reaction.[3][4] This selection is critical for two reasons:
-
Sufficient Basicity: Ethoxide is a strong enough base to quantitatively deprotonate diethyl malonate.
-
Averting Transesterification: Using an alkoxide that matches the alcohol portion of the ester (ethoxide for an ethyl ester) prevents unwanted transesterification, which would otherwise lead to a mixture of ester products and complicate purification.[4]
The resulting enolate is a potent carbon nucleophile, poised to react with an electrophile.
The Alkylation Step: A Sequential S_N2 Reaction
The synthesis of the target molecule requires the sequential addition of two different alkyl groups: an ethyl group and a methyl group. This is achieved through two distinct deprotonation-alkylation cycles. The enolate attacks an alkyl halide in a classic bimolecular nucleophilic substitution (S_N2) reaction.[2][5]
The process is as follows:
-
First Alkylation (Ethylation): The enolate of diethyl malonate reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form diethyl 2-ethylmalonate.
-
Second Alkylation (Methylation): The remaining α-hydrogen on diethyl 2-ethylmalonate is still acidic enough to be removed by sodium ethoxide. The resulting enolate then reacts with a methyl halide (e.g., methyl iodide) to yield the final product, this compound.[3]
The overall reaction scheme is a testament to the precise control offered by malonic ester chemistry.
Detailed Experimental Protocol
This protocol outlines the synthesis in two distinct stages. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Stage 1: Synthesis of Diethyl 2-ethylmalonate
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.
-
Base Preparation: Charge the flask with absolute ethanol. Carefully add sodium metal in small pieces under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas; allow for complete dissolution to form a clear solution of sodium ethoxide.
-
Enolate Formation: Add diethyl malonate dropwise to the stirred sodium ethoxide solution via the dropping funnel. The addition should be controlled to maintain a manageable reaction temperature (e.g., below 50°C).[6] Stir the resulting mixture for 1 hour at room temperature. The formation of a white precipitate of the sodium enolate is normal.[6]
-
Alkylation: Add a solution of ethyl iodide in absolute ethanol to the dropping funnel. Add this solution dropwise to the reaction mixture. An exothermic reaction will occur. Once the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction mixture becomes neutral to litmus paper.[6]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol via rotary evaporation.
-
To the residual mass, add cold water to dissolve the sodium iodide byproduct.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude diethyl 2-ethylmalonate can be purified by vacuum distillation or used directly in the next stage if purity is sufficient.
-
Stage 2:
-
Apparatus and Base Preparation: Using the same apparatus as in Stage 1, prepare a fresh solution of sodium ethoxide in absolute ethanol.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add the diethyl 2-ethylmalonate (from Stage 1) dropwise with stirring. Stir the mixture for 1 hour at room temperature.
-
Alkylation: Cool the mixture to 5-10°C.[7] Add methyl iodide dropwise. After the addition is complete, allow the mixture to stir at room temperature for 5-6 hours, monitoring for completion.[7]
-
Workup and Purification:
-
Follow the same workup procedure as described in Stage 1 (rotary evaporation, addition of water, extraction, drying).
-
After removing the solvent, the crude this compound is obtained.
-
Purify the final product by fractional distillation under reduced pressure. The product typically distills at around 79°C at 5 mmHg.[8]
-
Quantitative Data and Physical Properties
For a representative synthesis, the following table summarizes reagent quantities and product properties.
| Parameter | Substance | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Refractive Index (n20/D) |
| Starting Material | Diethyl Malonate | 160.17 | 1.055 | 199 | 1.413 |
| Intermediate | Diethyl 2-ethylmalonate | 188.22 | ~1.004 | 207-209 | ~1.416 |
| Final Product | This compound | 202.25 | 0.99 | 79 / 5 mmHg | 1.420 |
| Alkylating Agent 1 | Ethyl Iodide | 155.97 | 1.95 | 72 | 1.513 |
| Alkylating Agent 2 | Methyl Iodide | 141.94 | 2.28 | 42 | 1.530 |
Note: Physical property values are approximate and sourced from various chemical suppliers and databases.[1][8][9][10]
Critical Safety Considerations
Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved.
-
Sodium Ethoxide (and Sodium Metal): Highly corrosive and flammable. It reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[11][12] Handle under an inert atmosphere and away from moisture and ignition sources.[11][13]
-
Ethyl Iodide and Methyl Iodide: These alkylating agents are toxic and should be handled with extreme care. They are potential carcinogens and lachrymators. Always handle in a chemical fume hood and wear appropriate gloves and eye protection.[14]
-
Absolute Ethanol: A flammable liquid. Keep away from open flames and sparks.[11]
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory at all times.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Quench any residual reactive reagents carefully before disposal.
Conclusion
The sequential alkylation of diethyl malonate is an effective and well-established method for synthesizing this compound. A thorough understanding of the underlying reaction mechanism—particularly the role of the base in enolate formation and the S_N2 nature of the alkylation—is crucial for optimizing reaction conditions and achieving high yields. By following a carefully staged protocol and adhering to rigorous safety standards, researchers can reliably produce this important synthetic intermediate for applications in pharmaceutical and chemical development.
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Diethyl 2-ethyl-2-methylmalonate starting materials
An In-depth Technical Guide to the Starting Materials and Synthesis of Diethyl 2-ethyl-2-methylmalonate
Introduction
This compound is a key substituted malonic ester that serves as a versatile intermediate in advanced organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it functions as a critical building block for constructing complex molecular architectures with precise stereochemistry.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the selection of starting materials and the mechanistic rationale behind the experimental protocols. We will dissect the classic malonic ester synthesis, offering field-proven insights to guide researchers and drug development professionals toward efficient and reliable outcomes.
Core Pillar: The Malonic Ester Synthesis
The synthesis of unsymmetrically substituted malonic esters like this compound is fundamentally rooted in the malonic ester synthesis . This venerable yet powerful strategy leverages the heightened acidity of the α-hydrogens of a malonic ester, which are flanked by two electron-withdrawing carbonyl groups. This structural feature allows for sequential deprotonation and alkylation, providing a robust method for forming new carbon-carbon bonds.[2][3][4]
The overall transformation involves two key stages:
-
Sequential Alkylation: A malonic ester is first mono-alkylated, purified, and then subjected to a second, different alkylation.
-
Hydrolysis and Decarboxylation (if desired): For many applications, the resulting disubstituted ester is used directly. Alternatively, it can be hydrolyzed to the corresponding dicarboxylic acid and then heated to induce decarboxylation, yielding a substituted carboxylic acid.[5]
This guide will focus on the first stage—the synthesis of the target diester itself.
Primary Synthetic Pathway: Stepwise Alkylation from Diethyl Malonate
The most direct and widely adopted route begins with the commercially available and cost-effective starting material, diethyl malonate. The strategy involves a two-step, sequential alkylation process: a methylation followed by an ethylation.
Step 1: Synthesis of the Key Intermediate, Diethyl Methylmalonate
The initial step is the methylation of diethyl malonate. This reaction sets the stage for the subsequent introduction of the ethyl group.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Sodium ethoxide (NaOEt) in absolute ethanol is the classic and most appropriate choice.[4][6] The ethoxide anion matches the ester's alcohol portion, thus mitigating the risk of transesterification, a side reaction that would occur if a different alkoxide were used. While stronger bases like LDA could be used for complete deprotonation, NaOEt is sufficiently strong to form the enolate in a favorable equilibrium, and its use avoids the complexities of cryogenic temperatures and strictly anhydrous conditions that LDA requires.[3][7]
-
Methylating Agent: Various methylating agents can be employed, including methyl iodide (CH₃I), methyl bromide (CH₃Br), or dimethyl sulfate ((CH₃)₂SO₄).[8][9] Methyl iodide is highly reactive but also more expensive and a potent toxin. Methyl bromide is a gas, requiring specialized handling.[9] Dimethyl sulfate is effective and economical but is extremely toxic and must be handled with extreme caution. For laboratory-scale synthesis, methyl iodide or bromide are common choices.
-
Reaction Control: The primary challenge in this step is preventing dialkylation (formation of diethyl dimethylmalonate). This is achieved by the slow addition of the alkylating agent to the pre-formed enolate solution and maintaining a moderate temperature.[9] By keeping the enolate in slight excess relative to the methylating agent at any given moment, the probability of the newly formed diethyl methylmalonate being deprotonated and reacting again is minimized.
Workflow for Step 1: Methylation of Diethyl Malonate
Caption: Synthetic workflow for the preparation of diethyl methylmalonate.
Experimental Protocol: Synthesis of Diethyl Methylmalonate [9]
-
Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser fitted with a drying tube, and an addition funnel.
-
Base Preparation: In the flask, dissolve 23 g (1.0 gram-atom) of sodium in 500 mL of absolute ethanol to prepare sodium ethoxide.
-
Enolate Formation: To the stirred sodium ethoxide solution, add 160 g (1.0 mole) of diethyl malonate.
-
Alkylation: Slowly bubble 100 g (1.05 moles) of methyl bromide into the solution over approximately 4 hours. The reaction is exothermic and may reach the boiling point. A precipitate of sodium bromide will form.
-
Completion and Workup: After the addition is complete, reflux the mixture for 30 minutes. Cool the solution and neutralize it with glacial acetic acid.
-
Isolation: Filter the sodium bromide precipitate with suction. The bulk of the ethanol is removed from the filtrate by distillation.
-
Purification: The remaining residue is fractionally distilled under reduced pressure to yield pure diethyl methylmalonate.
Step 2: Ethylation of Diethyl Methylmalonate
With the key intermediate in hand, the final step is the introduction of the ethyl group.
Causality Behind Experimental Choices:
-
Steric Hindrance: The second alkylation is more challenging than the first. The α-carbon of diethyl methylmalonate is more sterically hindered, and the remaining α-hydrogen is slightly less acidic due to the electron-donating nature of the methyl group.
-
Reaction Conditions: To overcome these hurdles, more forcing conditions may be necessary. This can include using a higher boiling point solvent like dimethylformamide (DMF) to allow for higher reaction temperatures, and a stronger, though less nucleophilic, base like potassium carbonate.[10] Using an excess of the ethylating agent can also help drive the reaction to completion.
-
Ethylating Agent: Bromoethane (ethyl bromide) is a common and effective choice for the ethylating agent.[10] It offers a good balance of reactivity and ease of handling.
Mechanism of Alkylation: A Self-Validating System
Caption: Generalized mechanism for the alkylation of a malonic ester.
Experimental Protocol: Synthesis of this compound [10]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 40.0 g (0.23 mole) of diethyl methylmalonate, 50.2 g (0.46 mole) of bromoethane, and 200 mL of dry dimethylformamide (DMF).
-
Base Addition: Add 79.5 g (0.58 mole) of anhydrous potassium carbonate to the stirred solution.
-
Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by vapor phase chromatography (VPC). Note: The original literature indicates the reaction may be slow at room temperature.[10]
-
Driving Completion: If the reaction is incomplete after several hours, add an additional equivalent of bromoethane and heat the mixture to 50°C for 24 hours to drive it to completion.[10]
-
Workup: Cool the reaction mixture and filter to remove inorganic salts. Wash the filter cake with methylene chloride.
-
Extraction: Dilute the filtrate with 500 mL of methylene chloride and wash it sequentially with three 500 mL portions of water to remove the DMF.
-
Isolation and Purification: Dry the organic layer with magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The resulting oil is purified by vacuum distillation to yield this compound (boiling point: 109°-112° C at 25 mm Hg).[10]
Quantitative Data Summary
For ease of comparison, the key properties of the reactants and products involved in the primary synthetic route are summarized below.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 |
| Diethyl Methylmalonate | C₈H₁₄O₄ | 174.19 | 194-196 |
| Bromoethane | C₂H₅Br | 108.97 | 38 |
| This compound | C₁₀H₁₈O₄ | 202.25 | 222 (109-112 @ 25 mmHg) |
Alternative Synthetic Approaches
While the stepwise alkylation of diethyl malonate is the most common route, other pathways exist for producing the key diethyl methylmalonate intermediate, which can then be carried forward.
-
From Diethyl Oxalpropionate: Diethyl methylmalonate can be synthesized by heating diethyl oxalylpropionate, which is formed by the condensation of ethyl propionate and diethyl oxalate.[11] During heating to 130-150°C, this precursor vigorously evolves carbon monoxide to yield the desired product in high yield (97%).[9][12] This method avoids the use of hazardous alkylating agents but requires the preparation of a more complex starting material.
-
From 2-Chloropropionic Acid: A multi-step industrial process involves the conversion of 2-chloropropionic acid through neutralization, cyanation, hydrolysis, and finally esterification to produce diethyl methylmalonate.[8] This route is more suited for large-scale production where the cost and handling of cyanide can be managed.
These alternative routes highlight the flexibility in chemical synthesis, where the choice of starting material can be adapted based on cost, scale, and available equipment.
Conclusion
The synthesis of this compound is a classic yet highly relevant example of the malonic ester synthesis. The most reliable and versatile laboratory-scale approach begins with diethyl malonate and proceeds through a stepwise methylation and ethylation, with diethyl methylmalonate as a key, isolable intermediate. A thorough understanding of the reaction mechanism, particularly the role of the base, solvent, and the management of steric factors, is paramount for achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical building block.
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An In-Depth Technical Guide to the Synthesis of Diethyl 2-ethyl-2-methylmalonate
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethyl 2-ethyl-2-methylmalonate, a valuable dialkylated malonic ester derivative with applications in the synthesis of complex organic molecules and active pharmaceutical ingredients. We will delve into the mechanistic underpinnings of the malonic ester synthesis, providing a detailed, step-by-step protocol for the preparation of the target molecule from diethyl malonate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, reaction optimization, and troubleshooting.
Introduction: The Malonic Ester Synthesis as a Powerful Tool in C-C Bond Formation
The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds at the α-position of a carboxylic acid.[1][2] The presence of two electron-withdrawing ester groups significantly increases the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), facilitating their removal by a moderately strong base to form a stabilized enolate.[3] This enolate is a potent nucleophile that can readily undergo SN2 reactions with alkyl halides, allowing for the introduction of alkyl groups.[1][3][4]
A key feature of the malonic ester synthesis is the ability to perform a second alkylation on the mono-substituted derivative, opening the door to the creation of disubstituted acetic acids.[1][3] This guide will focus on the synthesis of an unsymmetrically disubstituted malonic ester, this compound, through a sequential alkylation strategy.
The Synthetic Strategy: A Stepwise Approach to Unsymmetrical Dialkylation
The synthesis of this compound from diethyl malonate is achieved through a two-step sequential alkylation process. This involves the initial formation of a monoalkylated intermediate, followed by a second alkylation with a different alkyl halide. The overall transformation is depicted below:
Overall Reaction:
To achieve a high yield of the desired unsymmetrical product, it is crucial to perform the alkylations in separate, sequential steps. Attempting to add both alkyl halides simultaneously would result in a statistical mixture of unreacted starting material, the two mono-alkylated products, and both symmetrically and unsymmetrically dialkylated products, creating a challenging purification problem.
The Critical Decision: Order of Alkylation
A key consideration in the synthesis of unsymmetrical dialkylated malonic esters is the order in which the alkyl groups are introduced. While not always explicitly stated in literature, a logical approach grounded in mechanistic principles is to introduce the smaller, less sterically hindered alkyl group first. In this case, the methyl group should be introduced before the ethyl group.
Rationale:
-
Steric Hindrance: The enolate of diethyl malonate is already a relatively bulky nucleophile. Introducing the smaller methyl group first creates diethyl methylmalonate. The subsequent deprotonation and alkylation with the ethyl group will be less sterically hindered than if the larger ethyl group were already present.
-
Enolate Reactivity: While the electronic effect of alkyl groups on the acidity of the remaining α-hydrogen is minimal, steric factors can influence the accessibility of the proton to the base and the subsequent nucleophilic attack of the enolate.
Therefore, our synthetic pathway will proceed as follows:
-
Methylation: Diethyl malonate will be deprotonated with sodium ethoxide to form the corresponding enolate, which will then be alkylated with methyl iodide to yield diethyl methylmalonate.
-
Ethylation: The resulting diethyl methylmalonate will be deprotonated with a second equivalent of sodium ethoxide, and the subsequent enolate will be alkylated with ethyl bromide to afford the final product, this compound.
Mechanistic Insights
The synthesis of this compound relies on a series of well-understood reaction mechanisms. A thorough grasp of these mechanisms is essential for optimizing reaction conditions and troubleshooting potential issues.
Enolate Formation: The Role of the Base
The first step in each alkylation is the deprotonation of the α-carbon. Sodium ethoxide (NaOEt) in ethanol is the classic and highly effective base for this transformation.[3][4]
Why Sodium Ethoxide in Ethanol?
-
Sufficient Basicity: Sodium ethoxide is a strong enough base to quantitatively deprotonate diethyl malonate.
-
Avoidance of Transesterification: Using the ethoxide base with a diethyl ester prevents transesterification, a potential side reaction where the ester groups could be exchanged if a different alkoxide were used.[4]
-
Solvent Compatibility: Ethanol is a good solvent for both the reactants and the sodium ethoxide.
The reaction is an acid-base equilibrium that lies far to the right due to the significant difference in pKa between ethanol (pKa ≈ 16) and diethyl malonate (pKa ≈ 13).
Alkylation: An SN2 Reaction
The formed enolate is a potent carbon-centered nucleophile that attacks the alkyl halide in a classic SN2 reaction.[1]
Key Considerations for the SN2 Step:
-
Nature of the Alkyl Halide: The reaction works best with primary and methyl halides. Secondary halides are less reactive and can lead to a competing E2 elimination reaction, reducing the yield of the desired alkylated product.[3] Tertiary halides will primarily undergo elimination and are not suitable for this reaction.[3] In our synthesis, we use methyl iodide and ethyl bromide, both of which are excellent substrates for SN2 reactions.
-
Leaving Group: The choice of halide is also important. Iodides are generally the most reactive, followed by bromides and then chlorides, consistent with their leaving group ability.
Detailed Experimental Protocol
This protocol outlines the stepwise synthesis of this compound from diethyl malonate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Diethyl malonate | 160.17 | 1.055 | (Specify amount) | (Calculate) |
| Sodium | 22.99 | - | (Specify amount) | (Calculate) |
| Absolute Ethanol | 46.07 | 0.789 | (Specify volume) | - |
| Methyl Iodide | 141.94 | 2.28 | (Specify amount) | (Calculate) |
| Ethyl Bromide | 108.97 | 1.46 | (Specify amount) | (Calculate) |
| Diethyl Ether | 74.12 | 0.713 | (For extraction) | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | (For drying) | - |
Safety Precautions:
-
Sodium Metal: Sodium is a highly reactive and flammable metal. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Alkyl Halides: Methyl iodide and ethyl bromide are toxic and volatile. They should be handled in a well-ventilated fume hood.
-
Ethanol and Diethyl Ether: These solvents are highly flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.
Step 1: Synthesis of Diethyl Methylmalonate
This procedure is adapted from a reliable method for the methylation of diethyl malonate.[5]
Workflow Diagram:
Caption: Workflow for the synthesis of diethyl methylmalonate.
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place absolute ethanol under an inert atmosphere. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel with continuous stirring. The formation of a white precipitate of the sodium salt of diethyl malonate is expected.
-
Alkylation: After the addition of diethyl malonate is complete, add methyl iodide dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be monitored. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize any unreacted sodium ethoxide with a stoichiometric amount of glacial acetic acid. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl methylmalonate. Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Preparation of Sodium Ethoxide: Following the same procedure as in Step 1, prepare a fresh solution of sodium ethoxide in absolute ethanol.
-
Formation of the Enolate: To the sodium ethoxide solution, add the purified diethyl methylmalonate from Step 1 dropwise with stirring.
-
Alkylation: After the addition is complete, add ethyl bromide dropwise. Heat the reaction mixture to reflux for 3-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the final product, this compound.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Wet reagents or glassware. - E2 elimination side reaction. - Loss of product during work-up. | - Increase reflux time. - Ensure all reagents and glassware are thoroughly dried.[6] - Use a less hindered alkyl halide if possible. - Perform extractions carefully and ensure complete phase separation. |
| Presence of Starting Material | - Insufficient base. - Insufficient alkylating agent. - Short reaction time. | - Use a slight excess of sodium ethoxide. - Use a slight excess of the alkylating agent. - Monitor the reaction by TLC or GC and continue reflux until the starting material is consumed. |
| Formation of Symmetrical Dialkylated Product | - Incomplete purification of the mono-alkylated intermediate. | - Ensure the mono-alkylated product is carefully purified by distillation before proceeding to the second alkylation step. |
Conclusion
The synthesis of this compound from diethyl malonate is a robust and well-established procedure that exemplifies the power and versatility of the malonic ester synthesis. By employing a stepwise alkylation strategy, with careful consideration of the order of addition of the alkyl halides, and by maintaining anhydrous reaction conditions, high yields of the desired unsymmetrically disubstituted product can be achieved. This guide provides a detailed and practical framework for researchers to successfully perform this synthesis and to troubleshoot potential challenges, ultimately facilitating the development of more complex molecular architectures.
References
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Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
-
Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
-
Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]
-
Chemistry Notes. Malonic ester synthesis, mechanism and application. [Link]
-
Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
-
Organic Syntheses. Diethyl ethylidenemalonate. [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. [Link]
-
Organic Syntheses. Diethyl methylenemalonate. [Link]
-
Chemistry LibreTexts. Malonic Ester Synthesis. [Link]
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Diethyl 2-ethyl-2-methylmalonate: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-ethyl-2-methylmalonate is a specialized diester that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique structure, featuring a quaternary carbon center substituted with both a methyl and an ethyl group, makes it an invaluable precursor for the construction of sterically hindered and structurally complex molecules.[1] This guide elucidates the core principles of its reactivity, explores its primary applications in the synthesis of tailored carboxylic acids and heterocyclic compounds, and provides detailed, field-proven protocols for its practical use. For researchers in the pharmaceutical, agrochemical, and fine chemical industries, this molecule offers a reliable pathway to introduce specific functional groups and build sophisticated molecular architectures.[1][2]
Introduction: Physicochemical Profile
This compound, also known by its IUPAC name diethyl 2-ethyl-2-methylpropanedioate, is a colorless liquid at room temperature.[3] Its structure is foundational to its synthetic utility, providing a pre-formed quaternary carbon—a motif that can be challenging to construct using other methods. Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | [1][3] |
| Molecular Weight | 202.25 g/mol | [1][3] |
| Boiling Point | 79°C at 5 mmHg | [1] |
| CAS Number | 2049-70-9 | [3] |
| Appearance | Colorless liquid | N/A |
| Storage | Room temperature, dry conditions | [1] |
The Strategic Importance of the Quaternary Carbon
In the field of drug development and materials science, molecules containing quaternary carbon centers are of immense interest. This structural feature imparts significant steric hindrance, which can lock a molecule into a specific conformation, enhance its metabolic stability, or modulate its biological activity. The synthesis of such centers, however, is a non-trivial challenge.
The primary value of this compound lies in its role as a "ready-made" quaternary carbon synthon. Instead of undertaking a multi-step sequence to build this hindered center, a synthetic chemist can employ this reagent to directly incorporate the desired ethyl-methyl-substituted carbon into a target molecule. This strategic advantage simplifies synthetic routes and often improves overall yields.
Core Reactivity: A Descendant of the Malonic Ester Synthesis
The utility of this compound is best understood through the lens of the classical malonic ester synthesis. This venerable reaction allows for the conversion of diethyl malonate into a variety of carboxylic acids via alkylation followed by hydrolysis and decarboxylation.[4]
The synthesis of this compound is itself a perfect illustration of this principle, involving a sequential, two-step alkylation of a malonic ester precursor.
Caption: Sequential alkylation workflow for synthesizing the target diester.
This sequential process highlights the controlled manner in which the alpha-carbon of a malonic ester can be functionalized. The choice of a strong, non-interfering base like sodium ethoxide is critical; it ensures complete formation of the enolate intermediate without causing unwanted side reactions like transesterification.
Key Synthetic Applications
The primary use of this compound is as a precursor, which, through further reactions, yields more complex and valuable molecules.[1]
Synthesis of 2-ethyl-2-methylbutanoic Acid
The most direct application is its conversion to a substituted carboxylic acid. This transformation is a cornerstone of malonic ester chemistry and proceeds via two key steps: saponification (ester hydrolysis) followed by decarboxylation.
Workflow:
-
Saponification: The diester is treated with a strong base, such as potassium hydroxide (KOH), in an aqueous or alcoholic solution. This hydrolyzes both ester groups to form the corresponding dicarboxylate salt.
-
Acidification & Decarboxylation: The reaction mixture is then acidified. This protonates the dicarboxylate to form 2-ethyl-2-methylmalonic acid. Upon gentle heating, this β-keto acid analogue readily loses one of its carboxyl groups as carbon dioxide, yielding the final product, 2-ethyl-2-methylbutanoic acid.
Sources
The Strategic Role of Diethyl 2-ethyl-2-methylmalonate in Complex Molecule Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Versatility of a Key Chemical Intermediate
In the intricate landscape of organic synthesis, the ability to precisely construct complex molecular architectures is paramount. Among the vast arsenal of chemical building blocks available to the modern chemist, dialkyl malonates stand out for their versatility and synthetic utility. This technical guide delves into the specific role and applications of Diethyl 2-ethyl-2-methylmalonate (DEMM), a disubstituted malonic ester that serves as a crucial intermediate in the synthesis of a range of valuable compounds, most notably in the pharmaceutical industry.
As a senior application scientist, the aim of this guide is to move beyond a mere recitation of facts and protocols. Instead, we will explore the underlying principles that govern the reactivity of DEMM, providing field-proven insights into its synthesis and application. By understanding the "why" behind the "how," researchers and drug development professionals can unlock the full potential of this versatile intermediate, enabling the efficient and strategic design of novel synthetic routes. This guide is structured to provide a comprehensive understanding of DEMM, from its fundamental properties and synthesis to its practical application in the creation of complex molecules.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a chemical intermediate's physical and chemical properties is the foundation upon which its successful application is built. This compound is a colorless liquid with properties that make it amenable to a variety of organic reactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | |
| Molecular Weight | 202.25 g/mol | |
| CAS Number | 2049-70-9 | |
| Boiling Point | 79 °C at 5 mmHg | |
| Density | 0.99 g/mL | TCI Chemicals |
| Refractive Index | 1.42 | TCI Chemicals |
Structural Features and Reactivity:
The key to DEMM's utility lies in its structure. The central quaternary carbon atom is bonded to both a methyl and an ethyl group, as well as two carboxyethyl groups. The presence of two electron-withdrawing ester functionalities significantly influences the reactivity of the molecule and its precursors. While DEMM itself lacks acidic alpha-hydrogens, its synthesis from diethyl malonate highlights the importance of the acidity of the methylene protons in the starting material, which is a cornerstone of malonic ester synthesis.
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is a classic illustration of the malonic ester synthesis, a powerful carbon-carbon bond-forming reaction. The process involves the sequential alkylation of diethyl malonate.
Mechanism of Sequential Alkylation
The synthesis proceeds in two main steps, each involving the deprotonation of a malonic ester followed by nucleophilic attack on an alkyl halide.
The first step involves the formation of a resonance-stabilized enolate from diethyl malonate using a suitable base, such as sodium ethoxide. This enolate then acts as a nucleophile, attacking an alkyl halide (in this case, methyl iodide) in an SN2 reaction to yield diethyl methylmalonate. The remaining acidic proton on the alpha-carbon can then be removed by another base, and a second, different alkyl group (in this case, an ethyl group from ethyl bromide) can be introduced to form the final product, this compound.
Detailed Experimental Protocol
The following protocol details the synthesis of this compound from its precursor, diethyl methylmalonate.
Step 1: Synthesis of Diethyl methylmalonate
This precursor can be synthesized from diethyl malonate and methyl iodide. A typical procedure involves the use of sodium ethoxide as a base in ethanol.
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add methyl iodide dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours to ensure the completion of the reaction.
-
After cooling, the reaction mixture is worked up by removing the ethanol, adding water, and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
The crude diethyl methylmalonate is purified by vacuum distillation.
Step 2: Synthesis of this compound
Protocol:
-
To a stirred solution of diethyl 2-methylmalonate (0.23 mole) and bromoethane (0.46 mole) in 200 ml of dry dimethylformamide (DMF), add potassium carbonate (0.58 mole).
-
Stir the resulting mixture at ambient temperature for 16 hours.
-
Monitor the reaction progress by a suitable analytical technique such as vapor phase chromatography (VPC). If the reaction is incomplete, an additional amount of bromoethane can be added, and the reaction can be continued, with heating to 50°C if necessary.
-
Once the reaction is complete, filter the reaction mixture and wash the filter cake with methylene chloride.
-
Dilute the filtrate with methylene chloride and wash it with water multiple times.
-
Dry the organic layer with a suitable drying agent like magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a residual oil.
-
Purify the oil by vacuum distillation to yield this compound. The boiling point is reported as 109°-112° C at 25 mmHg.
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), primarily due to its utility in constructing specific carbon skeletons.
Synthesis of Carprofen
A prominent example of DEMM's application is in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[1] While the full synthesis of Carprofen is a multi-step process, a related malonic ester, diethyl methylmalonate, is a key starting material. The synthesis of a carbazole-based intermediate for Carprofen involves the reaction of a substituted carbazole with a malonic ester derivative. This highlights the general utility of malonic esters in building the core structures of complex drug molecules.
Potential Role in Barbiturate Synthesis
Barbiturates are a class of drugs that act as central nervous system depressants. The core structure of barbiturates is derived from barbituric acid, which is synthesized by the condensation reaction of a dialkyl malonate with urea. The specific substituents on the 5-position of the barbiturate ring, which determine its pharmacological properties, are introduced via the corresponding disubstituted malonic ester.
Given this well-established synthetic route, this compound is a logical precursor for the synthesis of barbiturates with a methyl and an ethyl group at the 5-position. One such barbiturate is Metharbital, which is used as an anticonvulsant.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for DEMM was not available at the time of writing, information for the closely related compound, diethyl methylmalonate, provides valuable guidance.
Hazard Identification (based on Diethyl Methylmalonate): [2]
-
Physical Hazards: Combustible liquid.
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures (General Guidance):
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion and Future Outlook
This compound is a synthetically valuable intermediate with demonstrated applications in the pharmaceutical industry. Its utility stems from the robust and well-understood chemistry of malonic esters, which allows for the controlled and sequential introduction of different alkyl groups. The synthesis of the anti-inflammatory drug Carprofen and the potential for its use in the production of barbiturates like Metharbital underscore its importance in medicinal chemistry.
For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of DEMM is crucial for its effective implementation in the design of novel synthetic pathways. As the demand for more complex and diverse molecular scaffolds continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly remain a key element in the advancement of organic synthesis and drug discovery.
References
-
PubChem. (n.d.). Diethyl methylmalonate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Gaonkar, S. L., Mahendra, M., Nanjunda Swamy, S., & Shetty, N. S. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22.
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Diethyl 2-ethyl-2-methylmalonate applications in pharmaceuticals
An In-Depth Technical Guide to the Pharmaceutical Applications of Diethyl 2-ethyl-2-methylmalonate
Abstract
This compound (DEEMM) stands as a pivotal, yet highly specific, building block in the landscape of pharmaceutical synthesis. While its parent compound, diethyl malonate, enjoys broader utility, the precisely substituted nature of DEEMM makes it an indispensable precursor for targeted therapeutic agents, most notably within the barbiturate class of drugs. This guide elucidates the core chemical principles governing its reactivity, provides detailed synthetic protocols for its preparation and subsequent conversion into active pharmaceutical ingredients (APIs), and explores its role in the development of central nervous system depressants. We will delve into the causality behind the synthetic strategies, offering field-proven insights for researchers and drug development professionals.
Foundational Chemistry: The Power of the Malonate Scaffold
The utility of this compound is fundamentally rooted in the principles of the malonic ester synthesis . This classic organic reaction is a versatile method for preparing carboxylic acids and their derivatives.[1][2] The key to its effectiveness lies in the unique reactivity of the α-carbon (the carbon atom situated between the two carbonyl groups) of the malonate diester.
Causality of Reactivity: The protons on this α-carbon exhibit significant acidity (pKa ≈ 13 in DMSO) because the resulting carbanion (enolate) is exceptionally stabilized by resonance, delocalizing the negative charge across both adjacent carbonyl groups. This stabilization makes the α-carbon easy to deprotonate with a relatively mild base, such as sodium ethoxide, to form a potent carbon nucleophile.[3] This nucleophile can then be used to form new carbon-carbon bonds, typically via an SN2 reaction with an alkyl halide.[3]
The general workflow of a malonic ester synthesis follows a trusted, multi-step pathway:
-
Enolate Formation: Deprotonation of the α-carbon.
-
Alkylation: Nucleophilic attack on an alkyl halide to form a substituted malonic ester.
-
Saponification: Hydrolysis of the ester groups to form a malonic acid derivative.
-
Decarboxylation: Upon heating, the substituted malonic acid readily loses a molecule of carbon dioxide to yield the final carboxylic acid product.[2][3]
Caption: General workflow of the malonic ester synthesis.
Synthesis of the Core Intermediate: this compound
The title compound is not typically used as a starting material but is itself synthesized via a sequential alkylation of a simpler malonate. The most direct route begins with diethyl 2-methylmalonate, which is commercially available. This process exemplifies the control and specificity achievable with malonic ester chemistry.
Experimental Protocol: Synthesis from Diethyl 2-methylmalonate
This protocol is based on established laboratory procedures for the alkylation of malonic esters.[4] The causality for this specific sequence—methylating first, then ethylating—is often driven by the availability and reactivity of the starting materials and alkylating agents.
Table 1: Reagents and Materials for DEEMM Synthesis
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| Diethyl 2-methylmalonate | C₈H₁₄O₄ | 174.19 | 40.0 g | 0.23 |
| Bromoethane | C₂H₅Br | 108.97 | 50.2 g | 0.46 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 79.5 g | 0.58 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine diethyl 2-methylmalonate (0.23 mol) and anhydrous dimethylformamide (200 mL).
-
Base Addition: Add anhydrous potassium carbonate (0.58 mol) to the solution. Potassium carbonate serves as a suitable base to deprotonate the malonic ester, forming the nucleophilic enolate in situ.
-
Alkylation: Add bromoethane (0.46 mol) to the stirred mixture. The reaction is typically conducted at ambient temperature.
-
Reaction Monitoring: Stir the resulting mixture for 16-24 hours. The progress of the reaction can be monitored by vapor phase chromatography (VPC) or thin-layer chromatography (TLC) to check for the disappearance of the starting material.
-
Workup: Once the reaction is complete, filter the mixture to remove the potassium salts. The filtrate is then diluted with water and extracted several times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[4]
Caption: Reaction scheme for the synthesis of DEEMM.
Core Application: Synthesis of Barbiturate Drugs
The primary pharmaceutical application of DEEMM and its close structural analogs is in the synthesis of barbiturates.[5][6] These drugs are central nervous system depressants that act as non-selective positive allosteric modulators of GABAₐ receptors. The 5,5-disubstituted barbituric acid core is essential for their therapeutic activity.
Mechanism: Barbiturate Ring Formation
The synthesis involves a condensation reaction between a disubstituted diethyl malonate and urea. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization.
Causality of the Condensation:
-
Base-Catalyzed Condensation: Sodium ethoxide deprotonates the urea, making it a more potent nucleophile.
-
Nucleophilic Acyl Substitution: The nucleophilic urea attacks one of the electrophilic carbonyl carbons of the malonic ester, displacing an ethoxide leaving group.
-
Intramolecular Cyclization: A subsequent intramolecular reaction occurs where the other nitrogen of the urea derivative attacks the second carbonyl carbon, closing the six-membered ring and eliminating a second molecule of ethanol.
Caption: Logical flow of barbiturate ring synthesis.
Application Example 1: Synthesis of Metharbital
Metharbital is an anticonvulsant barbiturate used in the treatment of epilepsy.[7] Its synthesis starts with a derivative of DEEMM.
-
Hydrolysis: this compound is first hydrolyzed (saponified) using a strong base (e.g., NaOH) followed by acidification to produce 2-ethyl-2-methylmalonic acid .
-
Condensation: This di-acid is then condensed with O-methylisourea to form Metharbital.[7] While the direct condensation of the di-ester with N-methylurea is also plausible, the use of the di-acid is a documented route.
Experimental Protocol: Synthesis of Metharbital (Conceptual)
-
Step A: Saponification of DEEMM
-
Reflux DEEMM with an aqueous solution of sodium hydroxide until the ester is fully hydrolyzed.
-
Cool the reaction mixture and carefully acidify with concentrated HCl to precipitate the 2-ethyl-2-methylmalonic acid.
-
Filter, wash with cold water, and dry the solid di-acid.
-
-
Step B: Condensation with O-Methylisourea
-
In the presence of a suitable condensing agent and base (such as sodium ethoxide in absolute ethanol), react 2-ethyl-2-methylmalonic acid with O-methylisourea.
-
The mixture is heated under reflux to drive the condensation and cyclization.
-
After the reaction, the solvent is removed, and the residue is worked up by dissolving in water and acidifying to precipitate the crude Metharbital.
-
The product is purified by recrystallization.
-
Application Example 2: Synthesis of Barbital (from a related precursor)
It is important to note that Barbital is synthesized not from DEEMM, but from the closely related diethyl 2,2-diethylmalonate .[8] This highlights how specific alkyl substitutions on the malonate core lead to different APIs. The synthesis is a classic example of the barbiturate condensation.
Table 2: Reagents for Barbital Synthesis
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Diethyl 2,2-diethylmalonate | C₁₁H₂₀O₄ | 216.28 | Substituted Malonate |
| Urea | CH₄N₂O | 60.06 | Ring Component |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base Catalyst |
| Absolute Ethanol | C₂H₅OH | 46.07 | Solvent |
Step-by-Step Methodology: [8]
-
Prepare Sodium Ethoxide: Dissolve metallic sodium in absolute ethanol under an inert atmosphere. This must be done with extreme caution.
-
Add Reagents: To the sodium ethoxide solution, add diethyl 2,2-diethylmalonate, followed by a solution of dry urea in hot absolute ethanol.
-
Reaction: Heat the mixture under reflux for several hours. A solid precipitate of the sodium salt of barbital will form.
-
Workup and Isolation: After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate barbital.
-
Purification: The crude barbital is collected by filtration, washed with cold water, and purified by recrystallization from hot water or aqueous ethanol.
Broader Applications & Future Directions
While the synthesis of barbiturates is the most direct application, the underlying malonic ester chemistry is used to produce a wide array of pharmaceuticals.
-
Anti-Inflammatory Drugs: The synthesis of the NSAID Carprofen involves an intermediate, Diethyl-(6-chloro-2-carbazolyl) methyl malonate, which is prepared by coupling diethyl methylmalonate with another molecular fragment.[9] This demonstrates the platform's utility in creating complex heterocyclic systems.
-
Other CNS Agents: Derivatives of malonic acid are used to produce a variety of sedatives and anticonvulsants beyond the classic barbiturate structure.[5]
-
Agrochemicals and Fragrances: The versatility of malonic esters like DEEMM also extends to the synthesis of agrochemicals, dyes, and fragrances.[10][11]
The self-validating nature of the malonic ester synthesis—predictable reactivity, high yields, and well-established protocols—ensures its continued relevance. Future applications may involve its use in asymmetric synthesis to produce chiral APIs or as a key fragment in the automated, high-throughput synthesis of compound libraries for drug discovery.
Conclusion
This compound is a specialized but powerful intermediate in pharmaceutical chemistry. Its value is derived from the robust and predictable reactivity of the malonate core, which allows for the precise construction of the 5,5-disubstituted pyrimidine-2,4,6-trione system essential for the activity of barbiturate drugs like Metharbital. Understanding the fundamental principles of the malonic ester synthesis, from enolate formation to condensation and cyclization, provides researchers with a reliable tool for the synthesis of these and other complex molecular targets. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for professionals in drug development and organic synthesis.
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A Senior Application Scientist's Guide to Diethyl 2-ethyl-2-methylmalonate in Agrochemical Synthesis
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
Diethyl 2-ethyl-2-methylmalonate (DEEMM) is a disubstituted malonic ester that serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. While its parent compound, diethyl malonate, is widely cited in the production of various agrochemicals, DEEMM offers a direct route to scaffolds containing a quaternary carbon, specifically a 2-methyl-2-ethylbutanoic acid backbone after hydrolysis and decarboxylation. This guide elucidates the synthetic strategy, core chemical principles, and practical applications of DEEMM in the context of modern agrochemical development. We will explore the causality behind its synthesis, detail a robust experimental protocol, and illustrate its potential in constructing next-generation active ingredients, providing researchers with both foundational knowledge and actionable insights.
Introduction: The Strategic Importance of Substituted Malonates
In the landscape of organic synthesis, malonic esters are cornerstone reagents, prized for the reactivity of the α-carbon situated between two electron-withdrawing carbonyl groups. This unique positioning renders the α-hydrogens sufficiently acidic (pKa ≈ 13) to be readily deprotonated by common bases, creating a stabilized enolate. This enolate is a potent carbon nucleophile, enabling the formation of new carbon-carbon bonds through reaction with electrophiles like alkyl halides.
The classic malonic ester synthesis allows for the mono- or di-alkylation of the α-carbon, which, upon subsequent hydrolysis of the ester groups and thermal decarboxylation, yields a substituted acetic acid. This compound (DEEMM) is a product of this powerful synthetic sequence, representing a pre-functionalized building block. Its utility in agrochemical synthesis lies in its capacity to introduce a specific and sterically defined C(CH₃)(C₂H₅) fragment, a structural motif that can be crucial for achieving desired biological activity and metabolic stability in herbicides, fungicides, and insecticides.[1]
Physicochemical Properties & Technical Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2-ethyl-2-methylpropanedioate | [2] |
| CAS Number | 2049-70-9 | [2] |
| Molecular Formula | C₁₀H₁₈O₄ | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 79°C at 5 mmHg (lit.) | [1] |
| Density | 1.008 g/cm³ | [4] |
| SMILES | CCC(C)(C(=O)OCC)C(=O)OCC | [2] |
| InChIKey | ODRGILDUWDVBJX-UHFFFAOYSA-N | [2] |
Core Synthesis: A Stepwise Alkylation Approach
The synthesis of DEEMM is a textbook example of the malonic ester synthesis, involving a sequential, two-step alkylation of a precursor. The common industrial starting material is Diethyl 2-methylmalonate, which is commercially available. The alternative, starting from diethyl malonate itself, would involve a prior methylation step.
The core principle is the generation of a carbanion (enolate) from a less substituted malonate, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base is required to deprotonate the α-carbon. While sodium ethoxide in ethanol is a classic choice, it can lead to transesterification if the ester groups differ. Using a non-nucleophilic base like potassium carbonate in an aprotic polar solvent like Dimethylformamide (DMF) is an excellent alternative.[5] DMF effectively solvates the potassium cation, enhancing the reactivity of the carbonate anion and facilitating the Sₙ2 reaction.
-
Sequential Alkylation: Attempting to add both methyl and ethyl halides simultaneously to diethyl malonate would result in a statistical mixture of dimethylated, diethylated, and the desired ethyl-methylated products, leading to a complex separation challenge. A stepwise approach ensures a pure, single product.
-
Reaction Control: The reaction is often monitored by vapor phase chromatography (VPC) or Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the formation of the product, ensuring the reaction goes to completion before workup.[5]
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of DEEMM
This protocol is adapted from established procedures for the alkylation of malonic esters.[5]
Materials:
-
Diethyl 2-methylmalonate (40.0 g, 0.23 mol)
-
Bromoethane (50.2 g, 0.46 mol)
-
Anhydrous Potassium Carbonate (79.5 g, 0.58 mol)
-
Dry Dimethylformamide (DMF, 200 mL)
-
Methylene Chloride (DCM, 700 mL total)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add diethyl 2-methylmalonate (40.0 g), bromoethane (50.2 g), and dry DMF (200 mL).
-
Begin stirring the solution and add anhydrous potassium carbonate (79.5 g) in one portion.
-
Stir the resulting mixture at ambient temperature. The reaction progress can be monitored by VPC or TLC. Note: Initial reports suggest the reaction may be slow and require extended stirring (e.g., 16+ hours) or gentle heating.
-
For reaction acceleration, the mixture can be heated to 50°C and stirred for an additional 24 hours until VPC analysis indicates the reaction is near completion (e.g., >88%).[5]
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the filter cake with methylene chloride (200 mL).
-
Combine the filtrate and the washings. Dilute the combined organic solution with an additional 500 mL of methylene chloride.
-
Transfer the solution to a separatory funnel and wash with three 500 mL portions of water to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a residual oil.
-
Purify the crude oil by vacuum distillation to obtain pure this compound.
Application in Agrochemical Synthesis: A Strategic Building Block
While specific, commercially named agrochemicals listing DEEMM as a direct starting material are not prevalent in public literature, its value is understood by applying the principles of retrosynthesis to known active ingredient classes. The core utility of DEEMM is to provide a 2-methylbutanoic acid moiety after hydrolysis and decarboxylation. This structure is analogous to the propanoic acid core found in the highly successful aryloxyphenoxypropionate ("FOP") class of herbicides, which target the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[6]
We can therefore illustrate the synthetic logic by proposing a pathway to a hypothetical herbicide.
Illustrative Pathway: Synthesis of a Substituted Phenoxybutanoic Acid Herbicide
This hypothetical pathway demonstrates how the C(CH₃)(C₂H₅) core from DEEMM can be incorporated into a larger, biologically active molecule.
-
Saponification (Hydrolysis): The first step is the hydrolysis of one of the two ester groups of DEEMM using a controlled amount of base (e.g., one equivalent of KOH in ethanol/water). This selectively produces a mono-acid, mono-ester intermediate.
-
Decarboxylation: Gentle heating of the acidified mono-acid intermediate readily induces decarboxylation, losing CO₂ and yielding ethyl 2-methylbutanoate. This step is crucial for revealing the final carbon skeleton.
-
Further Transformations: The resulting ethyl 2-methylbutanoate can then be used in a variety of ways. For example, it can be hydrolyzed to 2-methylbutanoic acid and then coupled with a phenol to form an ester linkage, or the α-position can be further functionalized.
Caption: Illustrative pathway from DEEMM to a hypothetical agrochemical.
This strategic sequence highlights the primary role of DEEMM: to act as a stable, easily handled precursor to a chiral quaternary carbon center, which is a common feature in bioactive molecules designed to fit into specific enzyme active sites.
Safety, Handling, and Storage
As with all laboratory reagents, proper safety protocols must be strictly followed when handling this compound and its precursors.
-
Hazards: While not classified under GHS for all categories, some suppliers indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
This compound represents a key synthetic intermediate whose value lies in its architectural potential. It provides a reliable and high-yielding route to molecules containing a 2,2-disubstituted acid/ester core. While direct one-to-one examples in the current agrochemical market may not be widely publicized, the underlying chemical principles are undeniably sound and aligned with the synthetic strategies used for major classes of herbicides and other pesticides.
For researchers in agrochemical development, DEEMM and similar disubstituted malonates should be viewed as enabling tools. They allow for the systematic exploration of the chemical space around a core scaffold, where modifying the steric and electronic properties of the side chains—in this case, methyl and ethyl groups—can lead to enhanced efficacy, improved crop selectivity, and a more favorable toxicological profile. As the demand for novel and more effective crop protection solutions continues to grow, the strategic use of such versatile building blocks will remain fundamental to the discovery process.
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Diethyl 2-ethyl-2-methylmalonate: A Technical Guide for Fragrance and Flavor Innovation
This guide provides an in-depth technical exploration of Diethyl 2-ethyl-2-methylmalonate (DEMM), a versatile ester with significant potential in the fragrance and flavor industries. Addressed to researchers, chemists, and product development professionals, this document elucidates the synthesis, physicochemical properties, sensory evaluation, and application of DEMM, underpinned by scientific principles and practical insights.
Introduction: The Molecular Architecture of Scent
This compound, with the CAS number 2049-70-9, is a substituted diethyl malonate ester.[1][2][3] Its molecular structure, characterized by a central quaternary carbon atom bonded to both a methyl and an ethyl group, as well as two carboethoxy groups, is the foundation of its unique properties. While its parent compound, diethyl malonate, is well-known for its pleasant, apple-like aroma, the strategic additions of the methyl and ethyl groups in DEMM are anticipated to modulate its olfactory profile, offering novel opportunities for fragrance and flavor creation.[4][5][6][7] This guide will delve into the scientific rationale behind harnessing this molecule for sensory innovation.
Synthesis of this compound: A Controlled Alkylation Approach
The synthesis of this compound is a prime example of the classic malonic ester synthesis, a powerful tool in organic chemistry for the formation of carbon-carbon bonds. This method's elegance lies in the heightened acidity of the α-hydrogens of the starting malonic ester, facilitating a sequential alkylation.
Synthesis Pathway
The synthesis is typically a two-step alkylation process starting from diethyl malonate. The first step involves the introduction of a methyl group, followed by the addition of an ethyl group. The following diagram illustrates the logical flow of this synthetic route.
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Methodological & Application
Application Note & Protocol: Synthesis of Diethyl 2-ethyl-2-methylmalonate via Alkylation of Diethyl Methylmalonate
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of diethyl 2-ethyl-2-methylmalonate through the alkylation of diethyl methylmalonate. This procedure is a classic example of malonic ester synthesis, a cornerstone of C-C bond formation in organic chemistry.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed walkthrough of the reaction, including mechanistic insights, safety protocols, and characterization of the final product.
Introduction: The Strategic Importance of Malonic Ester Synthesis
The malonic ester synthesis is a versatile and reliable method for the preparation of substituted carboxylic acids.[2] The core principle of this synthesis lies in the heightened acidity of the α-hydrogens of diethyl malonate and its derivatives, which are flanked by two electron-withdrawing carbonyl groups.[3][4] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate ion.[3][5][6] This enolate is a potent nucleophile that readily participates in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond.[1][2]
In this specific application, we will be performing a second alkylation on an already monosubstituted malonic ester, diethyl methylmalonate. The remaining acidic proton on the α-carbon can be removed to once again form a nucleophilic enolate, which is then alkylated with an ethyl halide. This sequential alkylation allows for the controlled introduction of two different alkyl groups to the α-carbon.[3][7]
Reaction Principle and Mechanism
The synthesis of this compound from diethyl methylmalonate proceeds in two key steps:
-
Enolate Formation: A base, such as sodium ethoxide or potassium carbonate, deprotonates the α-carbon of diethyl methylmalonate, creating a resonance-stabilized enolate. The choice of base is critical; using sodium ethoxide in ethanol prevents transesterification, which could occur with other alkoxides.[5][8]
-
Nucleophilic Attack (Alkylation): The generated enolate acts as a nucleophile and attacks an ethyl halide (e.g., bromoethane or iodoethane) in an SN2 reaction, forming the desired this compound.[1][2]
The overall reaction is depicted below:
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl methylmalonate | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| Sodium ethoxide (NaOEt) | ≥95% | e.g., Acros Organics | Base for enolate formation. Highly moisture-sensitive.[9][10] |
| OR | |||
| Potassium carbonate (K₂CO₃) | Anhydrous | e.g., Fisher Scientific | Alternative, milder base. |
| Bromoethane or Iodoethane | ≥99% | e.g., Alfa Aesar | Alkylating agent. Iodoethane is more reactive but also more expensive and light-sensitive.[11][12] |
| Absolute Ethanol | Anhydrous | e.g., VWR | Reaction solvent when using sodium ethoxide. |
| Dimethylformamide (DMF) | Anhydrous | e.g., Merck | Alternative reaction solvent, particularly with potassium carbonate.[13] |
| Diethyl ether | Anhydrous | e.g., Fisher Scientific | For extraction. |
| Methylene chloride | ACS Grade | e.g., Fisher Scientific | For extraction and washing.[13] |
| Saturated aq. Ammonium Chloride (NH₄Cl) | For quenching the reaction. | ||
| Brine (Saturated aq. NaCl) | For washing the organic layer. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying the organic layer. |
Experimental Protocol
This protocol details two common methods for the alkylation, one using sodium ethoxide in ethanol and another using potassium carbonate in DMF.
Method A: Sodium Ethoxide in Ethanol
This is the traditional and highly effective method for this transformation.
Workflow Diagram (Method A):
Caption: Workflow for the synthesis of this compound using Method A.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Cool the solution to 0-5 °C using an ice bath. Add diethyl methylmalonate (1.0 eq.) dropwise via the dropping funnel to the stirred solution. A white precipitate of the sodium enolate may form.[8] Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the ethyl halide (1.1 eq., e.g., bromoethane) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.[8]
-
To the residue, add cold water to dissolve the sodium halide salt.[8]
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.[13]
-
Method B: Potassium Carbonate in DMF
This method uses a milder base and is often preferred for its operational simplicity.[13]
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of diethyl methylmalonate (1.0 eq.) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq.).[13]
-
Alkylation: Add bromoethane (2.0 eq.) to the mixture.[13]
-
Reaction Completion: Stir the resulting mixture at ambient temperature for 16-24 hours or heat to 50 °C for a faster reaction, monitoring by TLC.[13]
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with methylene chloride.[13]
-
Combine the filtrate and washings and dilute with more methylene chloride.
-
Wash the organic solution with water multiple times to remove the DMF.[13]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure to give the crude product.
-
Purify by distillation under reduced pressure.[13]
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₈O₄ |
| Molecular Weight | 202.25 g/mol |
| Boiling Point | 109-112 °C at 25 mmHg[13] |
| Appearance | Colorless liquid |
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl and methyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the quaternary α-carbon, the carbonyl carbons of the ester groups, and the carbons of the alkyl chains.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the ester groups, typically in the range of 1730-1750 cm⁻¹.[14][15] Additionally, C-O stretching bands will be present in the 1000-1300 cm⁻¹ region.[14][15]
Safety Precautions
-
Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9][10][16]
-
Ethyl Halides (Bromoethane/Iodoethane): Volatile and toxic. Iodoethane is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate PPE.[11][12]
-
Anhydrous Solvents: Flammable and should be handled with care, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no reaction | Inactive base (moisture contamination) | Use freshly opened or properly stored anhydrous base and solvents. |
| Low reactivity of alkyl halide | Consider using iodoethane instead of bromoethane. Increase reaction time or temperature. | |
| Formation of side products | Dialkylation of unreacted diethyl malonate (if present as impurity) | Ensure the purity of the starting diethyl methylmalonate. |
| Transesterification | Use a base with the same alkoxide as the ester (e.g., sodium ethoxide with diethyl ester).[8] | |
| Difficulty in purification | Close boiling points of starting material and product | Use a high-efficiency fractional distillation column. |
Conclusion
The alkylation of diethyl methylmalonate to form this compound is a robust and high-yielding reaction when performed with careful attention to anhydrous conditions and proper stoichiometry. This protocol provides two reliable methods that can be adapted based on the available reagents and equipment. The resulting product is a valuable building block for the synthesis of more complex molecules in various fields of chemical research and development.
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- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. samratpharmachem.com [samratpharmachem.com]
- 12. technopharmchem.com [technopharmchem.com]
- 13. prepchem.com [prepchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Probing the Reactivity of Diethyl 2-Ethyl-2-Methylmalonate in Base-Catalyzed Condensation Reactions
Abstract This technical guide delves into the reactivity of diethyl 2-ethyl-2-methylmalonate in the context of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. A critical analysis of the substrate's structure reveals its incompatibility with the canonical Knoevenagel mechanism due to the absence of an enolizable α-hydrogen. This note elucidates the mechanistic basis for this limitation and subsequently provides a detailed protocol for an alternative, mechanistically sound synthetic strategy—the Reformatsky reaction—to achieve C-C bond formation at the carbonyl carbon of a ketone, a transformation akin to the outcome of a successful condensation. This guide is intended for researchers in organic synthesis and drug development seeking to employ sterically hindered malonic esters in their synthetic campaigns.
Introduction: The Knoevenagel Condensation and the Challenge of α,α-Disubstituted Malonates
The Knoevenagel condensation is a powerful and widely utilized reaction in organic synthesis for the formation of α,β-unsaturated dicarbonyl compounds and related structures.[1] The reaction involves the nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde or ketone, followed by dehydration.[2] The "active" nature of the methylene protons is paramount, as they are sufficiently acidic to be deprotonated by a weak base, forming a stabilized carbanion (enolate) that serves as the key nucleophile.[3]
However, the specific substrate of interest, this compound, presents a unique structural feature that precludes its participation in a traditional Knoevenagel condensation. The α-carbon, the carbon atom situated between the two ester carbonyl groups, is fully substituted with an ethyl and a methyl group. Consequently, it lacks the requisite acidic protons necessary for enolate formation. This guide will first explore the mechanistic reasoning behind this limitation and then pivot to a viable synthetic alternative.
Mechanistic Insight: Why this compound is Unreactive in the Knoevenagel Condensation
The generally accepted mechanism of the Knoevenagel condensation initiates with the deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.
The structural reality of this compound fundamentally obstructs this pathway at the very first step. As illustrated below, the absence of α-hydrogens makes the formation of the requisite enolate impossible under standard Knoevenagel conditions.
Figure 1. Mechanistic pathway of the Knoevenagel condensation and the structural limitation of this compound.
Alternative Synthetic Strategy: The Reformatsky Reaction
While the Knoevenagel condensation is not a viable option, the goal of forming a carbon-carbon bond adjacent to the malonate ester can be achieved through alternative synthetic methodologies. The Reformatsky reaction, which employs an organozinc reagent, provides a robust solution. This reaction involves the treatment of an α-halo ester with zinc dust to form a zinc enolate, which then reacts with an aldehyde or ketone.
In the context of our substrate, a preliminary α-bromination of this compound would be required to generate the necessary precursor for the Reformatsky reaction.
Proposed Synthetic Workflow
The proposed two-step sequence to achieve the desired carbon-carbon bond formation is as follows:
-
α-Bromination: Introduction of a bromine atom at the α-position of a related malonate, diethyl 2-ethylmalonate, to create the Reformatsky precursor.
-
Reformatsky Reaction: Generation of the organozinc reagent from the α-bromo malonate and its subsequent reaction with a model ketone (e.g., acetone).
Figure 2. Proposed two-step synthetic workflow.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: α-Bromination of Diethyl 2-Ethylmalonate
Materials:
-
Diethyl 2-ethylmalonate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-ethylmalonate (1.0 eq.).
-
Dissolve the starting material in anhydrous CCl₄.
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, diethyl 2-bromo-2-ethylmalonate, can be purified by vacuum distillation if necessary.
Protocol 2: Reformatsky Reaction with Diethyl 2-Bromo-2-ethylmalonate and Acetone
Materials:
-
Diethyl 2-bromo-2-ethylmalonate (from Protocol 1)
-
Zinc dust (activated)
-
Acetone
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Activate the zinc dust by stirring with 1 M HCl for a few minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
To a dry round-bottom flask containing the activated zinc dust (1.5 eq.), add anhydrous THF.
-
In a separate dropping funnel, prepare a solution of diethyl 2-bromo-2-ethylmalonate (1.0 eq.) and acetone (1.2 eq.) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and warm gently to initiate the reaction (a slight exotherm may be observed).
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product, diethyl 2-ethyl-2-(2-hydroxypropan-2-yl)malonate, can be purified by column chromatography on silica gel.
Data Presentation: Expected Product Characterization
The successful synthesis of the target compound from the Reformatsky reaction can be confirmed by various analytical techniques. Below are the expected characterization data for the final product.
| Analytical Technique | Expected Data for Diethyl 2-Ethyl-2-(2-hydroxypropan-2-yl)malonate |
| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), the ethyl group on the malonate (triplet and quartet), the methyl groups of the propan-2-ol moiety (singlet), and the hydroxyl proton (broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the quaternary carbons of the malonate and the propan-2-ol moiety, and the carbons of the ethyl and methyl groups. |
| FT-IR (cm⁻¹) | Broad absorption band for the O-H stretch (around 3500 cm⁻¹), strong absorption for the C=O stretch of the ester (around 1730 cm⁻¹), and C-O stretching bands. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the product, along with characteristic fragmentation patterns. |
Conclusion
While this compound is an unsuitable substrate for the classic Knoevenagel condensation due to the absence of α-hydrogens, this application note demonstrates that this limitation can be overcome by employing alternative synthetic strategies. The proposed two-step sequence involving α-bromination and a subsequent Reformatsky reaction provides a reliable and mechanistically sound pathway for the formation of a C-C bond at the desired position, yielding a β-hydroxy malonate derivative. This approach expands the synthetic utility of sterically hindered malonic esters and offers a practical solution for researchers encountering similar challenges in their synthetic endeavors.
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Coutant, E. P., et al. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Beilstein Journal of Organic Chemistry, 14, 2853–2860. [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
-
Filo. Step-by-step mechanism of the Michael addition between diethyl malonate and methyl vinyl ketone. [Link]
-
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
-
National Institutes of Health. Malonates in Cyclocondensation Reactions. [Link]
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Application Notes and Protocols for the Michael Addition Reaction Utilizing Diethyl 2-ethyl-2-methylmalonate
Abstract
The Michael addition, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile methodology for synthetic chemists. This document provides an in-depth technical guide on the mechanism and practical application of the Michael addition reaction, with a specific focus on the use of diethyl 2-ethyl-2-methylmalonate as a sterically hindered nucleophile. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a thorough mechanistic understanding and detailed, field-proven protocols to ensure successful experimental outcomes.
Introduction: The Enduring Significance of the Michael Addition
First described by Arthur Michael in 1887, the Michael addition is the conjugate 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor.[1] This reaction is thermodynamically controlled and is a fundamental tool for the construction of complex molecular architectures.[2] Its reliability and broad scope have made it indispensable in the synthesis of natural products and pharmaceuticals.[3]
The versatility of the Michael addition stems from the wide array of suitable Michael donors and acceptors. Typical donors are resonance-stabilized carbanions derived from active methylene compounds like malonic esters, β-ketoesters, and nitroalkanes.[2] Acceptors are typically activated olefins such as α,β-unsaturated ketones, esters, and nitriles.[2]
This guide focuses on the use of this compound, a dialkylated malonic ester, as the Michael donor. The presence of both an ethyl and a methyl group on the α-carbon introduces significant steric hindrance, which can influence the reactivity and reaction conditions compared to simpler malonates. Understanding these nuances is critical for leveraging this valuable building block in synthetic strategies.
Mechanistic Deep Dive: A Three-Step Reaction Cascade
The Michael addition reaction proceeds through a well-established three-step mechanism: enolate formation, conjugate addition, and protonation.[4]
Step 1: Enolate Formation
The reaction is initiated by the deprotonation of the α-carbon of the Michael donor by a suitable base to form a resonance-stabilized enolate ion. In the case of this compound, the α-proton is acidic due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. However, due to the absence of an α-proton in this compound, it cannot directly act as a Michael donor in a traditional base-catalyzed mechanism that requires deprotonation.
For the purpose of illustrating the general mechanism of a malonic ester, we will consider diethyl malonate. The pKa of diethyl malonate is approximately 13, making it readily deprotonated by bases such as sodium ethoxide (NaOEt).[5]
Step 2: Conjugate Addition
The newly formed enolate, a potent nucleophile, then attacks the electrophilic β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition fashion.[4] This nucleophilic attack results in the formation of a new carbon-carbon bond and a new enolate intermediate.
Step 3: Protonation
The final step involves the protonation of the newly formed enolate by the conjugate acid of the base or a protic solvent, yielding the final 1,5-dicarbonyl adduct and regenerating the base catalyst.[4]
Caption: General mechanism of the Michael Addition reaction.
Experimental Protocols: A Guide to Practical Application
This section provides a detailed protocol for the Michael addition of a malonic ester to an α,β-unsaturated ketone, using diethyl malonate and a chalcone analog as a representative example. The principles outlined here can be adapted for the more sterically hindered this compound, with considerations for potentially longer reaction times or stronger bases.
Reagents and Equipment
| Reagent/Equipment | Purpose/Properties |
| Diethyl malonate | Michael Donor (Nucleophile) |
| Chalcone analog | Michael Acceptor (Electrophile) |
| Potassium tert-butoxide (KOt-Bu) | Strong, non-nucleophilic base for enolate formation |
| Dichloromethane (CH₂Cl₂) | Anhydrous solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer & stir bar | For homogenous mixing |
| Thin-Layer Chromatography (TLC) | To monitor reaction progress |
| Silica gel | For column chromatography purification |
| Rotary evaporator | For solvent removal |
| NMR Spectrometer, IR Spectrometer, Mass Spectrometer | For product characterization |
Step-by-Step Protocol
-
Reaction Setup: To a solution of the chalcone derivative (1 mmol) and diethyl malonate (1 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add a catalytic amount of potassium tert-butoxide.[6]
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-3 hours.[6]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, extract the reaction mixture with dichloromethane. Wash the organic layer with water and then dry over anhydrous sodium sulfate.[6]
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[6]
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental Workflow for Michael Addition.
Factors Influencing the Michael Addition with Sterically Hindered Donors
The success of a Michael addition, particularly with a sterically demanding nucleophile like this compound, is contingent on several factors:
-
Steric Hindrance: The ethyl and methyl groups on the α-carbon of the donor increase steric bulk, which can decrease the rate of the nucleophilic attack on the Michael acceptor.[7] To overcome this, longer reaction times, elevated temperatures, or the use of a more reactive Michael acceptor may be necessary.
-
Choice of Base: While sodium ethoxide is commonly used for simple malonates, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be more effective for generating the enolate of a sterically hindered malonate.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Aprotic solvents like THF, DMF, or dichloromethane are generally preferred.
-
Catalyst: In recent years, organocatalysis has emerged as a powerful tool for asymmetric Michael additions.[8] Chiral catalysts can provide high enantioselectivity, which is crucial in drug development. For sterically hindered substrates, specialized catalysts may be required to achieve high yields and stereocontrol.[9]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete enolate formation.- Steric hindrance preventing addition.- Inactive catalyst. | - Use a stronger base.- Increase reaction temperature or time.- Use a more active Michael acceptor.- Ensure catalyst is fresh and properly handled. |
| Formation of side products | - 1,2-addition instead of 1,4-addition.- Self-condensation of the Michael acceptor. | - Use a "softer" nucleophile (the enolate of a malonate is generally soft).- Use a less reactive base or add the base slowly at a lower temperature. |
| Difficulty in purification | - Similar polarities of starting material and product. | - Optimize the mobile phase for column chromatography.- Consider recrystallization if the product is a solid. |
Applications in Drug Development
The Michael addition is a widely employed reaction in the synthesis of pharmaceuticals and bioactive molecules.[3] The 1,5-dicarbonyl moiety formed in the reaction is a versatile synthon that can be further elaborated into a variety of complex structures.
Many covalent inhibitor drugs utilize the Michael addition as a key mechanistic step to form a covalent bond with their target protein.[1] For instance, several anticancer drugs feature an acrylamide group that acts as a Michael acceptor, reacting with a nucleophilic residue in the active site of the target enzyme.[1]
The ability to introduce stereocenters with high control makes the asymmetric Michael addition particularly valuable in medicinal chemistry, where the chirality of a molecule is often critical to its biological activity.
Conclusion
The Michael addition reaction remains a powerful and reliable method for carbon-carbon bond formation in modern organic synthesis. While the use of sterically hindered nucleophiles such as this compound presents unique challenges, a thorough understanding of the reaction mechanism and the factors influencing its outcome allows for the successful implementation of this methodology. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to effectively utilize this important reaction in their synthetic endeavors, particularly in the context of drug discovery and development.
References
-
Master Organic Chemistry. (2023-05-24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Organic Chemistry Portal. Michael Addition. Retrieved from [Link]
-
Longdom Publishing. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chem Curr Res 6: 181. Retrieved from [Link]
-
ACS Publications. (2020). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 22(1), 238-242. Retrieved from [Link]
-
Wikipedia. Michael reaction. Retrieved from [Link]
-
PMC. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(73), 41945–41951. Retrieved from [Link]
-
Bentham Science. Enantioselective Michael Addition of Malonates to Enones. Retrieved from [Link]
-
Chemistry LibreTexts. (2021-02-24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
-
RSC Publishing. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]
-
MDPI. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Molecules, 27(12), 3797. Retrieved from [Link]
-
RSC Publishing. (2019). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 17(3), 543-554. Retrieved from [Link]
-
ScienceDirect. (2022). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Retrieved from [Link]
-
Chemistry LibreTexts. (2020-08-11). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
SciSpace. (2012). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Bulletin of the Korean Chemical Society, 33(1), 234-238. Retrieved from [Link]
-
MDPI. (2012). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Catalysts, 2(4), 534-569. Retrieved from [Link]
-
Bentham Science. (2017). Applications of Michael Addition Reaction in Organic Synthesis. Current Organic Synthesis, 14(4), 568-571. Retrieved from [Link]
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- 1. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Michael Addition [organic-chemistry.org]
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- 9. pubs.acs.org [pubs.acs.org]
Synthesis of Diethyl 2-ethyl-2-methylmalonate: A Detailed Laboratory Protocol
This comprehensive guide provides a detailed protocol for the synthesis of Diethyl 2-ethyl-2-methylmalonate, a valuable dialkylated malonic ester derivative. This compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its structure allows for further chemical transformations, making it a versatile building block in organic chemistry.[1]
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis techniques. The protocol herein is presented with in-depth explanations of the underlying chemical principles and procedural justifications to ensure both successful execution and a thorough understanding of the reaction.
Introduction and Theoretical Background
The synthesis of this compound is a classic example of the malonic ester synthesis, a powerful method for the preparation of substituted carboxylic acids.[2] This synthesis route involves the sequential alkylation of diethyl malonate. The acidity of the α-hydrogens of the methylene group in diethyl malonate (pKa ≈ 13) allows for its facile deprotonation by a suitable base to form a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a monoalkylated derivative.[2][3] The process can be repeated with a second, different alkyl halide to yield a dialkylated malonic ester.
In this specific protocol, we will first synthesize the intermediate, Diethyl 2-methylmalonate, by reacting diethyl malonate with a methyl halide. Subsequently, this intermediate will be deprotonated and reacted with an ethyl halide to afford the desired product, this compound.
Reaction Scheme and Mechanism
The overall synthesis proceeds in two main stages:
Stage 1: Synthesis of Diethyl 2-methylmalonate
Caption: Reaction scheme for the methylation of diethyl malonate.
Stage 2: Synthesis of this compound
Caption: Reaction scheme for the ethylation of diethyl 2-methylmalonate.
The mechanism involves the formation of a carbanion (enolate) which is a key reactive intermediate. The choice of sodium ethoxide as a base is crucial to prevent transesterification reactions that could occur with other alkoxides.[3] The subsequent SN2 reaction with the alkyl halide is most efficient with primary and methyl halides.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number | Safety Precautions |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 | 105-53-3 | Irritant.[4] |
| Sodium | Na | 22.99 | 97.8 | 0.97 | 7440-23-5 | Highly reactive, corrosive. Handle under inert atmosphere. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 | 64-17-5 | Flammable. |
| Methyl Bromide | CH₃Br | 94.94 | 3.6 | 1.732 (liquid) | 74-83-9 | Toxic, handle in a well-ventilated fume hood. |
| Diethyl 2-methylmalonate | C₈H₁₄O₄ | 174.19 | 198-199 | 1.022 | 609-08-5 | Irritant.[5][6] |
| Bromoethane | C₂H₅Br | 108.97 | 38.4 | 1.46 | 74-96-4 | Flammable, harmful if swallowed. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Decomposes | 2.428 | 584-08-7 | Irritant. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | 68-12-2 | Harmful, irritant. |
| This compound | C₁₀H₁₈O₄ | 202.25 | 79 °C/5 mmHg | 0.99 | 2049-70-9 | No specific hazards listed, handle with care.[7] |
Experimental Protocol
Part A: Synthesis of Diethyl 2-methylmalonate
This procedure is adapted from a well-established method.[8]
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and an addition funnel, place 1 liter of absolute ethanol. Carefully add 46 g (2 gram atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Stir the mixture until all the sodium has dissolved.
-
Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add 320 g (2 moles) of diethyl malonate from the addition funnel over a period of about 30 minutes with continuous stirring.
-
Methylation: Cool the mixture in an ice bath. Bubble 200 g (2.1 moles) of methyl bromide gas into the stirred solution through a wide-bore tube. The addition should be controlled to maintain a gentle reflux. The reaction is exothermic. After the addition is complete (approximately 4 hours), the solution should be faintly alkaline.
-
Work-up: Heat the reaction mixture to reflux for an additional 30 minutes to ensure the reaction goes to completion. Neutralize the solution with glacial acetic acid and then cool it. Filter the precipitated sodium bromide with suction.
-
Purification: The filtrate is concentrated under reduced pressure to remove the bulk of the ethanol. The residue is then distilled under vacuum to yield pure Diethyl 2-methylmalonate. The boiling point is approximately 194–196 °C at 745 mmHg.[8] A high yield of around 97% can be expected.[8]
Part B: Synthesis of this compound
This procedure is based on a reported synthesis.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 40.0 g (0.23 mole) of Diethyl 2-methylmalonate and 50.2 g (0.46 mole) of bromoethane to 200 ml of dry dimethylformamide (DMF).
-
Addition of Base: To this stirred solution, add 79.5 g (0.58 mole) of anhydrous potassium carbonate. The use of a weaker base like potassium carbonate in a polar aprotic solvent like DMF is an effective alternative to sodium ethoxide for the second alkylation.
-
Reaction: Stir the resulting mixture at ambient temperature. The progress of the reaction can be monitored by vapor phase chromatography (VPC). The original report suggests that after 16 hours, the reaction may not be complete.[9]
-
Driving the Reaction to Completion: If the reaction is incomplete, an additional amount of bromoethane can be added, and the mixture can be stirred for a longer duration (e.g., three days) to achieve a higher conversion.[9]
-
Work-up: Once the reaction is complete, the inorganic salts are filtered off. The filtrate is then diluted with water and extracted with a suitable organic solvent, such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to obtain this compound. The boiling point is reported to be 79 °C at 5 mmHg.[1]
Troubleshooting and Key Considerations
-
Moisture Control: The synthesis is sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The use of a drying tube on the reflux condenser is essential.
-
Choice of Base: Sodium ethoxide is the preferred base for the first alkylation to avoid transesterification. For the second alkylation, potassium carbonate in DMF provides a milder and effective alternative.
-
Alkylating Agents: Primary and methyl halides are the best substrates for this SN2 reaction. Secondary and tertiary halides are more prone to elimination side reactions.
-
Dialkylation vs. Monoalkylation: To favor monoalkylation in the first step, a slight excess of diethyl malonate can be used. For the second alkylation, an excess of the alkylating agent is used to drive the reaction to completion.
-
Precipitation: During the reaction with sodium ethoxide, the sodium salt of diethyl malonate may precipitate.[10] This is normal, and vigorous stirring is required to ensure a homogeneous reaction mixture.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][11][12]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood, especially when handling volatile and toxic reagents like methyl bromide and bromoethane.[4][6][12]
-
Handling of Sodium: Sodium metal is highly reactive and flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The final product, this compound, can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product by showing the characteristic signals for the ethyl and methyl groups attached to the quaternary carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band corresponding to the C=O stretching of the ester functional groups (typically around 1730-1750 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (202.25 g/mol ).[7]
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. By understanding the underlying principles of the malonic ester synthesis and adhering to the procedural details and safety precautions outlined, researchers can successfully prepare this valuable synthetic intermediate for a wide range of applications in organic synthesis.
References
-
Organic Syntheses Procedure, Malonic acid, methyl-, diethyl ester. Available at: [Link]
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PubChem, Diethyl methylmalonate. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses Procedure, diethyl methylenemalonate. Available at: [Link]
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Wikipedia, Diethyl malonate. Available at: [Link]
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Sciencemadness.org, Synthesis of diethyl diethylmalonate. Available at: [Link]
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PrepChem.com, Synthesis of diethyl methylmalonate. Available at: [Link]
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PrepChem.com, Synthesis of this compound. Available at: [Link]
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PubChem, Diethyl ethylmethylmalonate. National Center for Biotechnology Information. Available at: [Link]
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Carl ROTH, Safety Data Sheet: Diethyl malonate. Available at: [Link]
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Chemistry LibreTexts, Alkylation of Enolate Ions. Available at: [Link]
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Master Organic Chemistry, The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]
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MySkinRecipes, this compound. Available at: [Link]
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ResearchGate, The Alkylation of Malonic Ester. Available at: [Link]
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- 7. Diethyl ethylmethylmalonate | C10H18O4 | CID 16293 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Use of Diethyl 2-Ethyl-2-Methylmalonate in the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: A Specialized Building Block for Complex Architectures
Diethyl 2-ethyl-2-methylmalonate is a disubstituted malonic ester derivative of significant utility in synthetic organic chemistry. Unlike its parent compound, diethyl malonate, the quaternary nature of the α-carbon in this compound fundamentally alters its reactivity. Lacking acidic α-protons, it does not participate in typical deprotonation-alkylation cycles or function as a nucleophile in Knoevenagel or Michael reactions. Instead, its synthetic power lies in the dual electrophilicity of its ester carbonyls. This characteristic makes it an ideal C3 synthon for cyclocondensation reactions with a variety of dinucleophiles, providing a direct and efficient route to 5,5-disubstituted heterocyclic systems.
These resulting scaffolds, particularly barbiturates and related pyrimidine derivatives, are of profound interest to the pharmaceutical industry, forming the core of numerous therapeutic agents. This guide provides an in-depth exploration of the primary application of this compound—the synthesis of 5-ethyl-5-methylbarbituric acid—and discusses its broader potential in heterocyclic chemistry.
Core Application: Synthesis of 5,5-Disubstituted Barbiturates
The most prominent and well-established application of this compound is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The reaction is a classic cyclocondensation with urea, which provides the N-C-N backbone of the resulting pyrimidine-2,4,6-trione ring system.
Mechanistic Rationale and Causality
The condensation is not spontaneous and requires a strong base, typically sodium ethoxide, to proceed. The causality behind this requirement is twofold:
-
Activation of the Nucleophile: The base deprotonates urea (pKa ≈ 20), a weak acid, to form the significantly more potent ureide anion. This step is crucial for initiating the nucleophilic attack.
-
Driving the Equilibrium: The reaction involves two sequential nucleophilic acyl substitution steps. The formation of the stable, resonance-stabilized sodium salt of the barbiturate product provides a strong thermodynamic driving force, pulling the equilibrium towards completion.[1][2]
The overall reaction proceeds via the attack of the ureide anion on one of the ester carbonyls, followed by an intramolecular cyclization where the second nitrogen attacks the remaining ester carbonyl, eliminating two molecules of ethanol to form the stable heterocyclic ring.
// Nodes A [label="this compound\n+ Urea", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sodium Ethoxide (Base)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Deprotonation of Urea\n(Formation of Ureide Anion)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Nucleophilic Acyl Substitution (Step 1)\nUreide attacks Ester Carbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Intramolecular Cyclization (Step 2)\nSecond N attacks second Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Formation of Sodium 5-ethyl-5-methylbarbiturate\n(Precipitate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Aqueous Workup\n+ Acidification (HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="5-Ethyl-5-methylbarbituric Acid\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C [label="Reacts with"]; B -> C [label="Catalyzes"]; C -> D [label="Initiates"]; D -> E [label="Intermediate forms"]; E -> F [label="Ring Closure &\nEthanol Elimination"]; F -> G [label="Proceeds to"]; G -> H [label="Yields"]; }
Caption: Workflow for the synthesis of 5-ethyl-5-methylbarbituric acid.
Protocol 1: Synthesis of 5-Ethyl-5-methylbarbituric Acid
This protocol details the base-catalyzed condensation of this compound with urea. It is analogous to the classic synthesis of barbituric acid itself.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Sodium Metal | 22.99 | 5.75 g | 0.25 | Handle with extreme care. |
| Absolute Ethanol | 46.07 | 125 mL | - | Must be anhydrous. |
| This compound | 202.25 | 40.45 g | 0.20 | - |
| Urea | 60.06 | 15.0 g | 0.25 | Must be thoroughly dried. |
| Concentrated HCl | 36.46 | ~25 mL | - | For acidification. |
| Deionized Water | 18.02 | ~250 mL | - | For workup. |
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a 1-L round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), add 125 mL of absolute ethanol. Carefully add 5.75 g of finely cut sodium metal in small portions. The reaction is highly exothermic; if it becomes too vigorous, cool the flask in an ice-water bath. Allow the reaction to proceed until all the sodium has dissolved completely.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 40.45 g of this compound. In a separate beaker, dissolve 15.0 g of dry urea in approximately 125 mL of hot (70°C) absolute ethanol. Add this hot urea solution to the reaction flask.
-
Condensation Reaction: Shake the mixture thoroughly to ensure homogeneity. Heat the flask using an oil bath to 110°C and maintain a gentle reflux for 7-8 hours. A white solid, the sodium salt of 5-ethyl-5-methylbarbituric acid, should begin to precipitate.
-
Workup and Isolation: After the reflux period, allow the mixture to cool slightly. Add 250 mL of hot (50°C) water to dissolve the solid precipitate.
-
Acidification: While stirring vigorously, carefully add concentrated HCl dropwise until the solution is strongly acidic to litmus paper. The acidification protonates the salt, causing the free barbituric acid to precipitate out of the solution.
-
Purification: Filter the hot solution to remove any insoluble impurities. Cool the clear filtrate in an ice bath for several hours (or overnight) to maximize crystallization.
-
Drying: Collect the white crystalline product by vacuum filtration on a Büchner funnel. Wash the crystals with a small amount of cold water (2 x 25 mL) and dry in an oven at 100-110°C for 4 hours.
Expected Yield: 75-85%.
Extended Applications: Synthesis of Other Heterocycles
While barbiturate synthesis is the primary application, the core reactivity of this compound can be extended to other dinucleophiles to create a variety of six-membered heterocyclic systems.[1][2]
Synthesis of Thiobarbiturates
By substituting urea with thiourea , the same protocol can be employed to synthesize 5-ethyl-5-methylthiobarbituric acid. Thiobarbiturates have distinct pharmacological profiles and are also valuable intermediates. The reaction mechanism is identical, involving the formation of a thioureide anion as the active nucleophile.[5][6]
Reactions with Amidines and Guanidines
Condensation with amidines (e.g., acetamidine) or guanidine can yield substituted diaminopyrimidines. These structures are prevalent in kinase inhibitors and other classes of therapeutic agents. The reaction again follows a base-catalyzed cyclocondensation pathway. The choice of base and solvent may need to be optimized depending on the specific amidine used.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dinucleophile [label="Dinucleophile\n(X-C-Y)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Urea [label="Urea\n(X, Y = NH₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Thiourea [label="Thiourea\n(X, Y = NH₂; C=S)", fillcolor="#FBBC05", fontcolor="#202124"]; Amidine [label="Amidine\n(X=NH₂, Y=R)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base-Catalyzed\nCyclocondensation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Barbiturate [label="Barbiturate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiobarbiturate [label="Thiobarbiturate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidine [label="Substituted Pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Base; Dinucleophile -> Base; Base -> Barbiturate; Base -> Thiobarbiturate; Base -> Pyrimidine;
// Subgraph for Dinucleophiles {rank=same; Urea; Thiourea; Amidine;} Urea -> Dinucleophile [style=invis]; Thiourea -> Dinucleophile [style=invis]; Amidine -> Dinucleophile [style=invis];
// Invisible edges for alignment edge[style=invis]; Barbiturate -> Thiobarbiturate -> Pyrimidine; }
Caption: General cyclocondensation pathways for this compound.
Safety and Handling
-
Sodium Metal: Reacts violently with water and protic solvents. It is corrosive and can cause severe burns. All operations must be conducted under anhydrous conditions and appropriate personal protective equipment (PPE) must be worn.
-
Sodium Ethoxide Solution: Highly corrosive and flammable. Avoid contact with skin and eyes.
-
Concentrated HCl: Highly corrosive and gives off toxic fumes. Handle only in a well-ventilated fume hood.
References
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link][7]
-
Stadlbauer, W., Badawey, E.-S., Hojas, G., Roschger, P., & Kappe, T. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(3), 338-352. [Link][1][2]
-
Organic Syntheses. (n.d.). Barbituric acid. Coll. Vol. 2, p.60 (1943); Vol. 12, p.8 (1932). [Link][3]
-
vibzz lab. (2023, June 18). Barbituric Acid : Organic synthesis [Video]. YouTube. [Link][4]
-
Abdel-Rahman, A. A.-H., et al. (2017). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Advances, 7(85), 53741-53783. [Link][5]
-
Cantillo, D., & Kappe, C. O. (2017). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 22(4), 628. [Link][6]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. youtube.com [youtube.com]
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- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols: Diethyl 2-ethyl-2-methylmalonate as a Versatile Precursor for Active Pharmaceutical Ingredients
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive technical guide details the synthesis and application of Diethyl 2-ethyl-2-methylmalonate (DEMM) as a pivotal precursor in the manufacturing of active pharmaceutical ingredients (APIs), with a primary focus on the barbiturate class of drugs. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and provides detailed, field-tested protocols for the synthesis of DEMM and its subsequent conversion to barbiturate APIs. Furthermore, it establishes a framework for in-process monitoring and final product characterization using modern analytical techniques, ensuring a robust and reproducible synthetic workflow.
Introduction: The Strategic Importance of Substituted Malonic Esters in API Synthesis
The molecular architecture of many centrally-acting nervous system depressants, particularly those within the barbiturate family, is constructed around a core heterocyclic ring. The pharmacological activity of these compounds is finely tuned by the nature of the substituents at the 5-position of the barbituric acid scaffold.[1] Diethyl malonate and its derivatives are cornerstone reagents in the synthesis of these molecules, offering a versatile platform for the introduction of diverse alkyl and aryl groups.[2]
This compound (DEMM) is a key intermediate in this synthetic paradigm. Its structure, featuring both an ethyl and a methyl group on the α-carbon, serves as a foundational building block. This guide will first detail the synthesis of DEMM itself via a sequential alkylation of diethyl malonate. Subsequently, it will provide protocols for the condensation of custom-synthesized, disubstituted malonates with urea to yield therapeutically relevant barbiturates, such as amobarbital and pentobarbital.
The methodologies presented herein are designed to be self-validating, incorporating analytical checkpoints to ensure reaction completion and product purity.
Physicochemical Properties of this compound (DEMM)
A thorough understanding of the physical and chemical properties of DEMM is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | PubChem |
| Molecular Weight | 202.25 g/mol | PubChem |
| CAS Number | 2049-70-9 | PubChem |
| Appearance | Colorless liquid | |
| Boiling Point | 208-210 °C | |
| Density | 0.998 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) |
Synthesis of this compound (DEMM): A Stepwise Alkylation Approach
The synthesis of asymmetrically disubstituted malonic esters like DEMM is efficiently achieved through a sequential alkylation of diethyl malonate. This process leverages the acidity of the α-protons of the malonic ester, allowing for the stepwise introduction of different alkyl groups.
Mechanistic Rationale
The synthesis proceeds in two main stages:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to deprotonate the diethyl malonate at the α-carbon. This forms a resonance-stabilized enolate ion, which is a potent nucleophile.[3] Sodium ethoxide is the base of choice as it is readily prepared from sodium metal and ethanol (the solvent), and its use prevents transesterification side reactions.
-
Nucleophilic Substitution (Alkylation): The enolate anion attacks an alkyl halide (e.g., ethyl iodide or methyl iodide) in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond.[3] This process is then repeated with a second, different alkyl halide to yield the disubstituted product. The order of alkylation can be varied, though it is often strategic to introduce the smaller group first to minimize steric hindrance in the second alkylation step.
Experimental Workflow: Synthesis of DEMM
Caption: Sequential alkylation workflow for DEMM synthesis.
Detailed Protocol: Synthesis of DEMM
This protocol details the sequential ethylation and methylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl iodide
-
Methyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Dropping funnel
-
Heating mantle with magnetic stirring
Procedure:
-
Preparation of Sodium Ethoxide: In the three-necked flask, carefully dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). This reaction is exothermic and may require cooling in an ice bath to control the rate.
-
First Alkylation (Ethylation): Once all the sodium has reacted and the solution has cooled to room temperature, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring. After the addition is complete, add 15.6 g (0.1 mol) of ethyl iodide dropwise through the dropping funnel.
-
Reaction and Monitoring: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (see Section 5.1).
-
Second Alkylation (Methylation): After cooling the reaction mixture, prepare a second equivalent of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol in a separate flask, then add it to the reaction mixture. Subsequently, add 14.2 g (0.1 mol) of methyl iodide dropwise.
-
Final Reflux: Heat the mixture to reflux for an additional 2-3 hours until TLC analysis indicates the consumption of the mono-alkylated intermediate.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude DEMM can be purified by vacuum distillation.
Application of DEMM Derivatives in the Synthesis of Barbiturate APIs
The core of barbiturate synthesis is the condensation reaction between a disubstituted diethyl malonate and urea.[1][2][4] This reaction, a twofold nucleophilic acyl substitution, is driven by a strong base, which deprotonates urea, transforming it into a more potent nucleophile.[4] The resulting urea anion then attacks the electrophilic carbonyl carbons of the malonic ester, leading to cyclization and the formation of the barbiturate ring with the elimination of two molecules of ethanol.[4]
While DEMM itself can be used to synthesize 5-ethyl-5-methylbarbituric acid, its greater utility lies in its role as a versatile platform for creating precursors to more complex barbiturates. The following protocols outline the synthesis of the necessary precursors and their subsequent conversion to amobarbital and pentobarbital.
General Synthesis Pathway for Barbiturates
Caption: General two-stage synthesis of barbiturate APIs.
Protocol 1: Synthesis of Amobarbital
Amobarbital features an ethyl group and an isopentyl group at the 5-position. The synthesis, therefore, requires diethyl 2-ethyl-2-isopentylmalonate as the precursor.
Part A: Synthesis of Diethyl 2-ethyl-2-isopentylmalonate
This synthesis follows the same principle as the DEMM synthesis, substituting methyl iodide with isopentyl bromide.
-
Materials: Diethyl 2-ethylmalonate, sodium metal, absolute ethanol, isopentyl bromide.
-
Procedure: Following the procedure for DEMM synthesis (Section 3.3), use diethyl 2-ethylmalonate as the starting material and isopentyl bromide as the alkylating agent in the second alkylation step. Purify the resulting diethyl 2-ethyl-2-isopentylmalonate by vacuum distillation.
Part B: Condensation to form Amobarbital
-
Materials: Diethyl 2-ethyl-2-isopentylmalonate, sodium metal, absolute ethanol, dry urea, concentrated hydrochloric acid.
-
Procedure:
-
Prepare sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol.
-
To this solution, add 25.8 g (0.1 mol) of diethyl 2-ethyl-2-isopentylmalonate.
-
Separately, dissolve 6.0 g (0.1 mol) of dry urea in 50 mL of hot (approx. 70°C) absolute ethanol. Add this urea solution to the reaction flask.
-
Heat the mixture to reflux for 7-8 hours. A white solid, the sodium salt of amobarbital, will precipitate.
-
After the reflux is complete, add 100 mL of hot water to dissolve the solid.
-
While stirring, carefully acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the amobarbital.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the white crystalline product on a Büchner funnel, wash with cold water, and dry. The crude amobarbital can be purified by recrystallization from an ethanol/water mixture.
-
Protocol 2: Synthesis of Pentobarbital
Pentobarbital has an ethyl group and a 1-methylbutyl (sec-pentyl) group at the 5-position. The required precursor is diethyl 2-ethyl-2-(1-methylbutyl)malonate.
Part A: Synthesis of Diethyl 2-ethyl-2-(1-methylbutyl)malonate
-
Materials: Diethyl 2-ethylmalonate, sodium metal, absolute ethanol, 2-bromopentane.
-
Procedure: Following the procedure for DEMM synthesis (Section 3.3), use diethyl 2-ethylmalonate as the starting material and 2-bromopentane as the alkylating agent in the second alkylation step. Purify the resulting diethyl 2-ethyl-2-(1-methylbutyl)malonate by vacuum distillation.
Part B: Condensation to form Pentobarbital
-
Procedure: Follow the condensation procedure for amobarbital (Section 4.2, Part B), substituting diethyl 2-ethyl-2-isopentylmalonate with an equimolar amount of diethyl 2-ethyl-2-(1-methylbutyl)malonate.
Analytical Methods for Process Monitoring and Quality Control
A robust analytical framework is critical for ensuring the successful synthesis and purity of the final API.
Thin Layer Chromatography (TLC)
TLC is an invaluable tool for monitoring the progress of both the alkylation and condensation reactions.
-
Stationary Phase: Silica gel plates with a fluorescent indicator (F₂₅₄).
-
Mobile Phase: A common solvent system is a mixture of ethyl acetate, methanol, and 25% ammonia (85:10:5 by volume). Another effective system is chloroform/acetone (4:1 by volume).
-
Visualization:
-
Observe the developed plate under UV light (254 nm). The barbiturates will appear as dark spots against a fluorescent background.
-
A specific spray reagent can be prepared by mixing equal volumes of a 0.2% solution of diphenylcarbazone in ethanol and a 2% solution of mercuric chloride in ethanol. Barbiturates will appear as blue-violet spots on a pink background. Note: This reagent is highly toxic due to the mercury content and should be handled with extreme caution in a well-ventilated fume hood.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative analysis and purity assessment of the final API.
-
Column: A C18 octadecyl silica column is recommended.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography of barbiturates consists of a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at approximately 210-240 nm.
-
Sample Preparation: Prepare standard and sample solutions at a concentration of approximately 1 mg/mL in methanol.
Spectroscopic Characterization
Final confirmation of the API structure should be performed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum of a barbiturate will show characteristic absorptions for the N-H stretching of the amide groups (around 3200 cm⁻¹) and strong C=O stretching of the carbonyl groups (around 1700-1750 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the presence and connectivity of the alkyl substituents at the 5-position.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the synthesized barbiturate.
Conclusion
This compound and its related dialkylated derivatives are indispensable precursors in the synthesis of a wide range of barbiturate APIs. The synthetic strategies outlined in this guide, based on sequential malonic ester alkylation followed by condensation with urea, offer a reliable and versatile route to these important therapeutic agents. By integrating detailed, rationalized protocols with robust analytical methods for process monitoring and quality control, researchers and drug development professionals can ensure the efficient and reproducible synthesis of high-purity barbiturate APIs.
References
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A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (URL: [Link])
-
SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (URL: [Link])
-
Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). (URL: [Link])
-
Barbiturate. (URL: [Link])
-
Barbituric acid - Organic Syntheses Procedure. (URL: [Link])
-
The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online. (URL: [Link])
- CN106397199A - Synthetic method for intermediate diethyl diethylmalonate of barbiturate - Google P
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22.8: Chemistry Matters—Barbiturates. (URL: [Link])
- CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst - Google P
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diethyl methylenemalonate - Organic Syntheses Procedure. (URL: [Link])
-
Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. (URL: [Link])
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (URL: not available)
-
10.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (URL: [Link])
- CN103787988A - Preparation method of butalbital - Google P
-
Barbiturate - Wikipedia. (URL: [Link])
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Experimental procedure for the alkylation of malonic esters with ethyl and methyl groups
Application Note: A Researcher's Guide to the Alkylation of Malonic Esters
Introduction: The Strategic Value of Malonic Ester Synthesis
In the landscape of synthetic organic chemistry, the malonic ester synthesis stands as a cornerstone methodology for the construction of carbon-carbon bonds.[1] Its primary application is the conversion of simple alkyl halides into substituted carboxylic acids, effectively lengthening the carbon chain by two atoms (from RX to R-CH₂COOH).[2][3] This capability is not merely a trivial transformation; it is a strategic tool for molecular construction, enabling the synthesis of a vast array of complex organic molecules. For professionals in pharmaceutical and fine chemical industries, mastering this reaction provides a reliable pathway to building molecular scaffolds essential for drug discovery and development, including the synthesis of barbiturates, sedatives, and anticonvulsants.[1][4] This guide provides a deep dive into the experimental execution of malonic ester alkylation, focusing on the introduction of methyl and ethyl groups, underpinned by mechanistic rationale and field-proven protocols.
The Chemical Rationale: Mechanism of Action
The efficacy of the malonic ester synthesis hinges on the unique acidity of the α-hydrogens located on the methylene carbon of diethyl malonate. Flanked by two electron-withdrawing carbonyl groups, these protons (pKa ≈ 13) are readily abstracted by a moderately strong base, such as sodium ethoxide.[5] The entire synthesis can be understood as a sequence of fundamental organic reactions.[5]
Step 1: Enolate Formation The reaction is initiated by treating the malonic ester with a strong base.[6] Sodium ethoxide in absolute ethanol is the classic choice, particularly when diethyl malonate is the substrate. This choice is strategic; it prevents transesterification, a side reaction that would occur if a different alkoxide were used.[4] The base deprotonates the α-carbon, creating a resonance-stabilized enolate ion, which serves as the key nucleophile for the subsequent step.[6][7]
Step 2: Nucleophilic Alkylation (SN2) The generated enolate is a potent carbon nucleophile.[5] It readily attacks an electrophilic alkyl halide, such as ethyl bromide or methyl iodide, in a classic SN2 reaction. This step forges the crucial new carbon-carbon bond, attaching the alkyl group to the α-carbon of the malonic ester.[5][6]
Step 3: Optional Second Alkylation The mono-alkylated malonic ester still possesses one acidic α-hydrogen.[3][6] Therefore, the process of deprotonation and alkylation can be repeated with a second equivalent of base and the same or a different alkyl halide to yield a di-substituted malonic ester.[3][8] This sequential addition allows for the controlled synthesis of products with two different alkyl groups on the α-carbon.
Subsequent Transformation (Hydrolysis & Decarboxylation) While the core of this guide is the alkylation procedure, it is critical to understand the final steps that make the synthesis so useful. The resulting alkylated diethyl malonate is typically hydrolyzed (saponified) using aqueous acid or base, which converts the two ester groups into carboxylic acids.[5][9] Upon heating, the resulting β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂), yielding the final substituted carboxylic acid.[3][5]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the alkylation of diethyl malonate.
Caption: General workflow for the alkylation of diethyl malonate.
Detailed Experimental Protocols
Safety Precaution: These procedures must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[10] Sodium ethoxide is highly corrosive and water-reactive.[11][12] Alkyl halides are toxic and should be handled with care.
Protocol 1: Mono-Ethylation of Diethyl Malonate
Materials & Reagents:
-
Diethyl malonate (reagent grade)
-
Ethyl bromide (reagent grade)
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Glacial acetic acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL), equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal (1.0 eq) to a flask containing an excess of absolute ethanol at room temperature. Allow the sodium to react completely to form the sodium ethoxide solution.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise via the dropping funnel while stirring. Stir the mixture for 15-20 minutes to ensure complete formation of the sodiomalonic ester.
-
Alkylation: Add ethyl bromide (1.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-2 hours to drive the reaction to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the cautious addition of glacial acetic acid.[13]
-
Remove the bulk of the ethanol via distillation at atmospheric pressure.[13]
-
To the residue, add water to dissolve the sodium bromide salt. Transfer the mixture to a separatory funnel.[13]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with water, followed by saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude diethyl ethylmalonate by vacuum distillation to obtain the final product.
Protocol 2: Sequential Dialkylation (Methylation followed by Ethylation)
This protocol demonstrates the synthesis of a di-substituted product.
Procedure:
-
Follow steps 1-3 of Protocol 1, but use methyl iodide (1.0 eq) as the alkylating agent.
-
After the initial reflux period (1-2 hours), cool the mixture.
-
Prepare a second equivalent of sodium ethoxide in a separate flask (or add a second equivalent of sodium to the reaction mixture, though this is less controlled).
-
Slowly add the second equivalent of sodium ethoxide solution to the reaction mixture containing the mono-methylated product to form the new enolate.
-
Add ethyl bromide (1.0 eq) dropwise to the mixture.
-
Heat the mixture to reflux for an additional 2-3 hours.
-
Follow the work-up and purification steps (5 and 6) as described in Protocol 1 to isolate the diethyl ethylmethylmalonate.
Key Reaction Parameters
| Parameter | Protocol 1: Mono-Ethylation | Protocol 2: Dialkylation (Me then Et) | Rationale / Field Insight |
| Diethyl Malonate | 1.0 eq | 1.0 eq | The core starting material. Using a slight excess can help minimize dialkylation in mono-alkylation attempts. |
| Base (NaOEt) | 1.0 eq | 2.0 eq (in two steps) | Stoichiometric amount is required for deprotonation. Must be anhydrous to prevent quenching. |
| Alkyl Halide 1 | 1.0 eq (Ethyl Bromide) | 1.0 eq (Methyl Iodide) | Iodides are more reactive than bromides but also more expensive. Bromides offer a good balance of reactivity and cost. |
| Alkyl Halide 2 | N/A | 1.0 eq (Ethyl Bromide) | The second alkyl group is added after the first alkylation is complete. |
| Solvent | Absolute Ethanol | Absolute Ethanol | Matches the alkoxide base to prevent transesterification. Must be anhydrous.[14] |
| Reaction Temp. | Reflux (~78 °C) | Reflux (~78 °C) | Provides sufficient thermal energy for the SN2 reaction to proceed at a reasonable rate. |
| Reaction Time | 1-2 hours | 3-5 hours (total) | Reaction progress should be monitored (e.g., by TLC) to determine completion. |
| Expected Yield | 75-85% | 60-75% | Yields can vary based on the purity of reagents and technique. Dialkylation is often less efficient. |
Troubleshooting Common Issues
-
Problem: Low Yield of Alkylated Product.
-
Probable Cause: Presence of moisture in the ethanol or on the glassware. Water will react with and consume the sodium ethoxide base, preventing complete enolate formation.
-
Solution: Use freshly opened or distilled absolute ethanol. Flame-dry all glassware under vacuum or in an oven and assemble it hot under an inert atmosphere.
-
-
Problem: Significant Dialkylation in a Mono-alkylation Reaction. [4]
-
Probable Cause: The mono-alkylated product can also be deprotonated, leading to a second alkylation. This becomes more probable as the concentration of the starting malonic ester decreases.[14]
-
Solution: Use a slight excess (1.1-1.2 eq) of diethyl malonate relative to the base and alkyl halide. Add the alkyl halide slowly and at a controlled temperature to favor reaction with the more abundant unsubstituted enolate.
-
-
Problem: Formation of Diethyl Ether Byproduct.
-
Probable Cause: The ethoxide base is also a nucleophile and can compete with the malonate enolate in an SN2 reaction with the alkyl halide.
-
Solution: Ensure the malonate is fully deprotonated before adding the alkyl halide. Adding the alkyl halide slowly to the solution of the enolate (rather than the other way around) ensures the halide preferentially encounters the more nucleophilic enolate.
-
References
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). Patsnap Eureka. [Link]
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Malonic ester synthesis, mechanism and application. (2022). Chemistry Notes. [Link]
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Malonic ester synthesis. (n.d.). Grokipedia. [Link]
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Malonic ester synthesis. (n.d.). Wikipedia. [Link]
-
Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society. [Link]
-
Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]
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Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]
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Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Malonic Ester Synthesis. (n.d.). Chemistry Steps. [Link]
-
Material Safety Data Sheet - Sodium Ethoxide, 96+%. (n.d.). Cole-Parmer. [Link]
-
Malonic Ester Synthesis. (2021). YouTube. [Link]
-
Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. [Link]
-
SODIUM ETHOXIDE, 95%. (2015). Gelest, Inc.. [Link]
-
Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.). LookChem. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Condensation Reactions of Diethyl 2-Ethyl-2-Methylmalonate with Urea Derivatives
Introduction: The Gateway to 5,5-Disubstituted Barbiturates
The condensation of disubstituted malonic esters with urea and its analogues represents a cornerstone of heterocyclic chemistry, providing a classical and highly effective route to the synthesis of barbituric acid derivatives.[1] These compounds, characterized by a pyrimidine-2,4,6-trione core, have been extensively studied for their profound effects on the central nervous system, leading to the development of a wide range of sedatives, hypnotics, anesthetics, and anticonvulsants.[2][3]
The specific nature of the substituents at the C-5 position of the barbiturate ring is a critical determinant of the compound's pharmacological profile, including its potency, onset, and duration of action. Diethyl 2-ethyl-2-methylmalonate is a key precursor for creating asymmetrically substituted barbiturates, offering a precise method for introducing both an ethyl and a methyl group at this crucial position.
This guide provides an in-depth exploration of the condensation reactions involving this compound and various urea derivatives. We will dissect the underlying reaction mechanisms, present validated, step-by-step protocols for key syntheses, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges. The protocols are designed to be self-validating, providing researchers in medicinal chemistry and drug development with a reliable framework for synthesizing these important heterocyclic compounds.
Core Principles: The Base-Catalyzed Cyclocondensation Mechanism
The synthesis of the barbiturate ring from a disubstituted malonic ester and a urea derivative is a base-catalyzed cyclocondensation reaction. The process is fundamentally a twofold nucleophilic acyl substitution.[2] A strong alkoxide base, typically sodium ethoxide prepared in situ, is essential for the reaction to proceed efficiently.
The Causality Behind the Mechanism:
-
Activation of the Nucleophile: Sodium ethoxide, a powerful base, deprotonates one of the nitrogen atoms of the urea derivative. This abstraction of a proton transforms the relatively weak nucleophilic urea into a much more potent urea anion.
-
First Nucleophilic Attack: The highly nucleophilic urea anion attacks one of the electrophilic carbonyl carbons of this compound, leading to the formation of a tetrahedral intermediate.
-
Elimination & Intermediate Formation: This intermediate collapses, eliminating a molecule of ethoxide and forming an N-acylated urea derivative.
-
Intramolecular Cyclization: The second nitrogen atom of the urea moiety, now positioned favorably, undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group.
-
Ring Closure & Final Product Formation: A second molecule of ethoxide is eliminated, resulting in the formation of the stable, six-membered heterocyclic barbiturate ring. The reaction is driven to completion by the formation of this thermodynamically stable aromatic-like ring system.
Below is a generalized schematic of this mechanistic pathway.
Sources
Synthetic routes to substituted carboxylic acids using Diethyl 2-ethyl-2-methylmalonate
Application Note & Protocol
Topic: Synthetic Routes to Substituted Carboxylic Acids Using Diethyl 2-ethyl-2-methylmalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Malonic Ester Synthesis as a Cornerstone for Carboxylic Acid Derivatization
Substituted carboxylic acids are fundamental structural motifs in a vast array of pharmacologically active compounds, natural products, and advanced materials. Their synthesis is a central challenge in organic chemistry. The malonic ester synthesis is a classic and highly versatile method for the preparation of mono- and di-substituted acetic acids, offering a robust and predictable pathway for carbon-carbon bond formation.[1][2] This method traditionally begins with diethyl malonate, a readily available and inexpensive starting material. The core strength of this synthesis lies in the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups, facilitating easy deprotonation to form a stabilized enolate. This nucleophilic enolate can then be alkylated by various electrophiles, primarily alkyl halides.[3][4]
This application note deviates from the traditional starting point to focus on a pre-alkylated substrate: This compound . As the α-carbon in this molecule is already a quaternary center, it lacks acidic protons and cannot be further alkylated. Therefore, its utility lies in the subsequent, and equally crucial, stages of the malonic ester synthesis: hydrolysis and decarboxylation. By employing this substrate, we can directly access a specific, non-linearly substituted carboxylic acid, 2-methylbutanoic acid , a valuable building block in its own right. This guide will elucidate the strategic principles, provide a detailed experimental protocol, and explore the mechanistic underpinnings of this transformation.
Strategic Overview: From Substituted Malonate to Carboxylic Acid
The overall synthetic strategy is a two-stage process that leverages the inherent chemical reactivity of the β-dicarboxylic ester system.
-
Saponification (Ester Hydrolysis): The process is initiated by the hydrolysis of the two ethyl ester functionalities. This is typically achieved under basic conditions (saponification) using a strong base such as sodium hydroxide or potassium hydroxide. The reaction yields the corresponding dicarboxylate salt, in this case, sodium or potassium 2-ethyl-2-methylmalonate. Subsequent acidification is required to protonate the salt, forming the transient 2-ethyl-2-methylmalonic acid.[5]
-
Decarboxylation: Malonic acids substituted at the α-position are thermally unstable. Upon gentle heating, they readily undergo decarboxylation—the loss of a molecule of carbon dioxide (CO₂) —to yield the final substituted carboxylic acid product.[2][4] This step is mechanistically facile due to the ability to form a stable, cyclic six-membered transition state.[2]
The complete workflow is visualized below.
Caption: Overall workflow for the synthesis of 2-methylbutanoic acid.
Detailed Experimental Protocol: Synthesis of 2-Methylbutanoic Acid
This protocol describes the conversion of this compound to 2-methylbutanoic acid on a 0.1 molar scale.
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be performed within a certified chemical fume hood. Handle concentrated sodium hydroxide and sulfuric acid with extreme care as they are highly corrosive. The decarboxylation step produces CO₂ gas, which can cause pressure buildup if not properly vented.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount Required |
| This compound | C₁₀H₁₈O₄ | 202.25 | 0.10 | 1.0 | 20.23 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.25 | 2.5 | 10.00 g |
| Deionized Water | H₂O | 18.02 | - | - | 100 mL |
| Sulfuric Acid, concentrated (98%) | H₂SO₄ | 98.08 | ~0.28 | ~2.8 | ~15 mL |
| Diethyl Ether (or MTBE) | (C₂H₅)₂O | 74.12 | - | - | ~150 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | ~5-10 g |
Step-by-Step Procedure
Part A: Saponification
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
In the flask, dissolve 10.00 g (0.25 mol) of sodium hydroxide pellets in 100 mL of deionized water. Caution: This process is highly exothermic; cool the flask in an ice-water bath during dissolution.
-
Once the NaOH solution has cooled to near room temperature, add 20.23 g (0.10 mol) of this compound to the flask.
-
Heat the biphasic mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction mixture should become a single, homogeneous phase, indicating the consumption of the water-insoluble ester.
-
After the reflux period, turn off the heating and allow the solution to cool to room temperature.
Part B: Acidification and Decarboxylation
-
Cool the reaction flask in an ice-water bath.
-
Slowly and carefully, add concentrated sulfuric acid dropwise via a dropping funnel to the stirred, cold solution. Caution: Vigorous gas evolution (CO₂) will begin as the solution becomes acidic. Control the rate of addition to prevent excessive frothing.
-
Continue adding acid until the solution is strongly acidic (pH < 2), which can be verified with litmus or pH paper. Approximately 15 mL of concentrated H₂SO₄ will be required.
-
Remove the ice bath and re-attach the reflux condenser. Gently heat the acidified solution. As the temperature rises to 50-70 °C, the decarboxylation will become more prominent.
-
Heat the solution to a gentle reflux for an additional 30-60 minutes to ensure decarboxylation is complete. Cessation of gas evolution is a good indicator of reaction completion.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature. The product, 2-methylbutanoic acid, may form an oily layer on top of the aqueous solution.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove the bulk of dissolved water.
-
Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Decant or filter the dried solution to remove the MgSO₄.
-
Remove the diethyl ether using a rotary evaporator. The crude product will be a colorless oil with a characteristic pungent odor.
-
For final purification, perform a fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 176-177 °C. The expected yield is typically in the range of 75-85%.
Mechanistic Elucidation: The Chemistry Behind the Conversion
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization.
Saponification
The saponification of the diester is a classic base-catalyzed ester hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of each ester group. This is followed by the elimination of ethoxide, which is immediately protonated by the solvent, to form the carboxylate salt and ethanol. Two equivalents of base are required to hydrolyze both ester groups.
Decarboxylation
The key mechanistic step is the thermal decarboxylation of the 2-ethyl-2-methylmalonic acid formed in situ after acidification.[5] This process proceeds through a pericyclic reaction involving a six-membered, cyclic transition state.[2] The carbonyl oxygen of one carboxylic acid group acts as an internal base, abstracting the proton from the other carboxylic acid. This concerted rearrangement leads to the elimination of CO₂ and the formation of an enol intermediate, which rapidly tautomerizes to the more stable carboxylic acid product.
Caption: Mechanism of decarboxylation via a cyclic transition state.
Field-Proven Insights and Troubleshooting
-
Monitoring Reaction Progress: The saponification step can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot. A solvent system like 25% ethyl acetate in hexanes is a good starting point.
-
Controlling Decarboxylation: The evolution of CO₂ during acidification and heating can be vigorous. Performing these steps with efficient stirring and controlled heating is crucial to prevent the reaction mixture from overflowing.
-
Challenges in Hydrolysis: While this compound is readily hydrolyzed, substrates with more sterically hindered alkyl groups or electron-withdrawing groups may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a co-solvent like ethanol to improve solubility. In some challenging cases, acidic hydrolysis with aqueous HBr can be an alternative.[6][7]
-
Product Isolation: Short-chain carboxylic acids like the product have some water solubility. Thorough extraction with an organic solvent is necessary to maximize yield. The characteristic, often unpleasant, odor is a good qualitative indicator of the product's presence during work-up.
Conclusion
The use of a pre-substituted substrate like this compound provides a direct and high-yielding route to α,α-disubstituted carboxylic acids. The described protocol for synthesizing 2-methylbutanoic acid exemplifies the final two stages—hydrolysis and decarboxylation—of the powerful malonic ester synthesis. This method avoids the need for handling strong bases like sodium ethoxide for alkylation and provides a reliable pathway for accessing complex acid scaffolds essential for research and development in the chemical and pharmaceutical industries.
References
-
Weiner, N. (n.d.). Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
(n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
(n.d.). Draw the products of the following reactions: e. diethyl malonate.... Study Prep in Pearson+. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Retrieved from [Link]
-
JoVE. (2023, April 30). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1936–1941. Retrieved from [Link]
-
(n.d.). diethyl methylenemalonate. Organic Syntheses Procedure. Retrieved from [Link]
- (n.d.). Process for monoalkylation of C-H acidic methylene groups. Google Patents.
-
StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. Retrieved from [Link]
-
Constant, C., Lejaye, M., et al. (2016). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 12, 2068-2074. Retrieved from [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Retrieved from [Link]
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- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-ethyl-2-methylmalonate
Welcome to the technical support center for the synthesis of Diethyl 2-ethyl-2-methylmalonate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this classic yet challenging dialkylation reaction. Here, we move beyond simple protocols to address the nuanced issues that can arise during the experiment, providing field-proven insights to help you troubleshoot problems, optimize your yield, and ensure the purity of your final product.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
Answer: Low yield in this sequential alkylation is a common problem that can be traced back to several factors, primarily incomplete deprotonation, competing side reactions, or suboptimal reaction conditions.
Causality: The synthesis of this compound is a two-step alkylation of diethyl malonate. Each step requires the formation of a nucleophilic enolate via deprotonation by a suitable base, followed by an SN2 reaction with an alkyl halide.[1][2] If any of these steps are inefficient, the overall yield will suffer.
Troubleshooting Steps:
-
Verify Base Quality and Stoichiometry: The most common base, sodium ethoxide (NaOEt), is highly moisture-sensitive. Traces of water will consume the base and can also lead to unwanted ester hydrolysis.[3]
-
Action: Use freshly prepared sodium ethoxide or a high-quality commercial solution. Ensure you are using at least one full equivalent of base for each alkylation step. A slight excess (1.05 equivalents) can help drive the deprotonation to completion.[4]
-
-
Ensure Anhydrous Conditions: The solvent (typically absolute ethanol) must be rigorously dried. Water will react with the sodium ethoxide and the enolate intermediate.
-
Action: Use a freshly opened bottle of absolute ethanol or dry it using a standard method, such as distillation from magnesium ethoxide.[3]
-
-
Check Alkyl Halide Reactivity: The reaction proceeds via an SN2 mechanism. While the ethyl and methyl halides used are primary and ideal, ensure they have not degraded during storage.
-
Action: Use pure, freshly opened or distilled alkyl halides.
-
-
Optimize Reaction Time and Temperature: The alkylation may be slow. Insufficient reaction time or temperature will lead to incomplete conversion.
-
Action: Monitor the reaction by TLC to determine when the starting material (diethyl malonate or the mono-alkylated intermediate) is consumed. Refluxing is typically required to drive the reaction to completion.[4]
-
Below is a decision tree to help diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield.
Question 2: I've formed a significant amount of a white precipitate after adding diethyl malonate to my sodium ethoxide solution. Is this normal?
Answer: Yes, this is completely normal and expected. The white precipitate is the sodium salt of the diethyl malonate enolate.[4]
Causality: Diethyl malonate is significantly more acidic (pKa ≈ 13) than ethanol (pKa ≈ 16). When diethyl malonate is added to sodium ethoxide in ethanol, an acid-base reaction occurs, forming the sodium enolate of diethyl malonate and ethanol. This sodium salt is often poorly soluble in ethanol and precipitates out, especially if the solution is concentrated.[5]
What to do:
-
Do not be alarmed. The formation of this precipitate is a visual confirmation that the enolate has formed successfully.
-
Ensure adequate stirring. The reaction mixture may become a thick slurry.[4] Use a mechanical stirrer if necessary to ensure the subsequent alkyl halide addition is well-mixed and the reaction is homogeneous enough to proceed.
-
Observe the dissolution. As the enolate reacts with the alkyl halide in the next step, the precipitate should gradually dissolve as the neutral, soluble, alkylated product is formed and sodium bromide/iodide precipitates in its place.
Question 3: My final product is contaminated with both starting material (diethyl ethylmalonate) and a dialkylated side product (diethyl diethylmalonate). How can I prevent this and purify my product?
Answer: This is one of the most significant challenges in this synthesis, stemming from competition between the different enolates present in the reaction. Purification is difficult due to very similar boiling points.[6]
Causality: After the first alkylation (forming diethyl ethylmalonate), the remaining α-proton is still acidic. When you add the second equivalent of base to form the enolate for the methylation step, any unreacted starting diethyl malonate will also be deprotonated. Furthermore, the product of the first step (diethyl ethylmalonate) can react with another molecule of ethyl halide if local concentrations are not controlled, leading to diethyl diethylmalonate.
Minimization Strategy:
-
Controlled Stoichiometry: Use a precise 1:1 molar ratio of the mono-alkylated malonate to the second alkylating agent.
-
Slow Addition: Add the second alkylating agent (e.g., methyl iodide) slowly and dropwise to the solution of the enolate.[7] This keeps the concentration of the alkylating agent low, favoring a reaction with the more abundant intended enolate.
-
Order of Alkylation: Introducing the less reactive alkyl group first (ethyl) followed by the more reactive one (methyl) is a common strategy, though careful control is needed in either sequence.
Purification Challenges:
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Diethyl Malonate | 160.17 | 199.3 |
| Diethyl Ethylmalonate | 188.22 | 207-209 |
| Diethyl Methylmalonate | 174.19 | 196-197 |
| This compound | 202.25 | 211-212 |
| Diethyl Diethylmalonate | 216.27 | 222 |
Data compiled from literature values.
As the table shows, the boiling points are very close, making standard distillation ineffective for separation.[6]
Purification Solution:
-
Fractional Distillation: While difficult, careful fractional distillation under reduced pressure using a long Vigreux or packed column can provide some separation.[4]
-
Preparative Chromatography: For high purity, column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is the most effective method to separate the desired product from the starting materials and side products.[7]
Question 4: I've detected an alkene corresponding to my alkyl halide in the crude reaction mixture. Why did this happen?
Answer: You are observing the product of a competing E2 elimination reaction. The sodium ethoxide used to generate the enolate is a strong base and can promote elimination of HX from the alkyl halide.[7]
Causality: The SN2 (alkylation) and E2 (elimination) pathways are always in competition. While primary alkyl halides like ethyl bromide and methyl iodide strongly favor SN2, elimination can still occur, particularly at higher temperatures. This problem becomes much more severe with secondary or tertiary alkyl halides, which are generally unsuitable for this reaction.[5][7]
Troubleshooting Steps:
-
Control Temperature: Avoid unnecessarily high reaction temperatures. While reflux is often needed, prolonged heating can increase the rate of elimination.
-
Base Selection: While sodium ethoxide is standard, in some cases, a bulkier, less nucleophilic base might be considered, although this can slow down the desired alkylation. For this specific synthesis, controlling temperature is the more practical approach.
-
Alkyl Halide Choice: Stick to primary alkyl halides (R-CH₂-X). Do not use secondary or tertiary halides.[7]
Frequently Asked Questions (FAQs)
Q1: Why is sodium ethoxide in ethanol the most common base/solvent system for this reaction?
A1: This choice is critical for preventing a side reaction called transesterification. The ethoxide base can, in principle, act as a nucleophile and attack the ester carbonyl groups. If the base used were, for example, sodium methoxide, you would end up with a mixture of ethyl and methyl esters. By using sodium ethoxide with a diethyl ester, any transesterification that occurs is degenerate—an ethoxide replaces an ethoxide, resulting in no net change to the product molecule.[8]
Q2: What is the general mechanism for the synthesis of this compound?
A2: The synthesis follows a sequential malonic ester synthesis pathway.[1][2]
-
First Deprotonation: Diethyl malonate is deprotonated by sodium ethoxide to form a resonance-stabilized enolate.
-
First Alkylation (Ethylation): The enolate acts as a nucleophile and attacks an ethyl halide (e.g., ethyl bromide) via an SN2 reaction to form diethyl ethylmalonate.
-
Second Deprotonation: Diethyl ethylmalonate is deprotonated by a second equivalent of sodium ethoxide to form a new enolate.
-
Second Alkylation (Methylation): This enolate attacks a methyl halide (e.g., methyl iodide) to yield the final product, this compound.
Caption: Sequential alkylation workflow.
Q3: Can I use a stronger base like LDA?
A3: While a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often used for direct alkylation of simple esters or ketones, it is generally unnecessary for the highly acidic diethyl malonate.[5][8] The pKa of diethyl malonate (≈13) is low enough to be effectively deprotonated by alkoxides like sodium ethoxide. Using LDA would require cryogenic temperatures and a non-protic solvent like THF, adding complexity without a significant advantage for this particular substrate.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of standard procedures and should be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood.
Materials:
-
Diethyl ethylmalonate
-
Absolute Ethanol (Anhydrous)
-
Sodium metal or commercial Sodium Ethoxide
-
Methyl Iodide or Methyl Bromide
-
Diethyl Ether
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1.05 equivalents of clean sodium metal to a sufficient volume of absolute ethanol to ensure stirring. Allow the sodium to react completely.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Slowly add 1.0 equivalent of diethyl ethylmalonate to the stirred solution. A thick white precipitate of the sodium enolate may form.[4]
-
Alkylation: Attach a dropping funnel and add 1.05 equivalents of methyl iodide dropwise to the slurry over 30-60 minutes. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours, or until TLC analysis shows the consumption of the starting material (diethyl ethylmalonate).
-
Workup:
-
Cool the reaction mixture to room temperature. Distill off the bulk of the ethanol under reduced pressure.[4]
-
To the remaining slurry, add cold water or a saturated aqueous solution of ammonium chloride to quench any unreacted base and dissolve the sodium salts.[4]
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation or, for higher purity, by flash column chromatography on silica gel.
-
References
-
Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214. [Link]
-
Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
michalJenco, et al. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org Discussion Forum. [Link]
-
Multiple Authors. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Piórko, A., et al. (1995). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. Organometallics, 14(7), 3163-3169. [Link]
-
JoVE. (2023). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Journal of Visualized Experiments. [Link]
-
Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. (While not a direct citation for the alkylation, this source provides context on the reactivity of malonic esters). [Link]
-
Weiner, N. (1943). Diethyl Methylmalonate. Organic Syntheses, Coll. Vol. 2, p.279. [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Chemistry Steps. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Diethyl 2-ethyl-2-methylmalonate
Welcome to the technical support center for the alkylation of diethyl 2-ethyl-2-methylmalonate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the alkylation of this compound can stem from several factors. The most critical is often the presence of moisture, which can quench the enolate intermediate.[1][2] Ensure all glassware is thoroughly dried and reagents, especially the solvent and the malonic ester itself, are anhydrous.[1] Another common issue is the choice and quality of the base. Sodium ethoxide is a standard choice, but its effectiveness is compromised if it has degraded due to improper storage.[3][4] Finally, consider the reactivity of your alkylating agent; less reactive halides may require more forcing conditions, such as higher temperatures or longer reaction times.[5]
Q2: I'm observing the formation of a white precipitate upon adding the base to my malonic ester. Is this normal?
Yes, the formation of a white or sometimes pinkish slurry is a common observation and is not necessarily indicative of a problem.[6] This precipitate is the sodium salt of the diethyl malonate, which has limited solubility in solvents like ethanol.[6] The precipitate should gradually dissolve as the alkylating agent is added and the reaction proceeds.[6] If the precipitate is excessively thick and hinders stirring, you may need to add more solvent.
Q3: Can I use a different base besides sodium ethoxide?
While sodium ethoxide is the most common base for this reaction due to its ready availability and effectiveness, other bases can be used.[3][4] Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed, particularly if you are working with less reactive alkylating agents or need to ensure complete deprotonation.[3][5] However, it is crucial to use an aprotic solvent like THF when using these stronger bases to avoid side reactions.[3][6] Using an alkoxide base that corresponds to the ester (e.g., sodium ethoxide for a diethyl ester) is generally recommended to prevent transesterification, a side reaction where the ester groups are exchanged.[7]
Q4: What is the ideal solvent for this reaction?
The choice of solvent depends on the base being used. For reactions with sodium ethoxide, absolute ethanol is the standard solvent.[1][3] It is essential that the ethanol is anhydrous, as even small amounts of water can significantly reduce the yield.[1][2] If you are using a stronger base like sodium hydride or LDA, a non-protic solvent such as tetrahydrofuran (THF) is necessary.[3][6] Some procedures have also reported the use of higher boiling point alcohols like n-butanol, which may be beneficial for less reactive alkylating agents requiring higher reaction temperatures.[6]
Q5: I'm seeing evidence of dialkylation. How can I minimize this?
Dialkylation is a common side reaction in malonic ester synthesis, especially when trying to introduce a second, different alkyl group.[7] To minimize the formation of dialkylated products, it is crucial to carefully control the stoichiometry. Using a slight excess of the malonic ester relative to the base and the first alkylating agent can help. After the first alkylation, the mono-alkylated product can be isolated and purified before proceeding with the second alkylation step.[6]
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, organized by the stage of the experiment.
Problem 1: Incomplete Enolate Formation
-
Symptom: The reaction fails to proceed, or the yield is extremely low. Titration of an aliquot of the reaction mixture after adding the base shows a significant amount of unreacted base.
-
Root Cause & Explanation: The most likely culprit is the presence of water in the reaction. Water is more acidic than the α-hydrogen of the malonic ester and will react with the base, preventing the formation of the desired enolate.[1][2] Another possibility is degraded or insufficient base.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled or commercially available anhydrous solvents.[1] The this compound should also be dry; consider distilling it if its purity is questionable.[1]
-
Verify Base Quality: Use a fresh, unopened container of sodium ethoxide or prepare it fresh by reacting sodium metal with absolute ethanol.[1]
-
Stoichiometry: Use at least one full equivalent of the base relative to the malonic ester.
-
Problem 2: Side Reactions Dominating
-
Symptom: GC-MS or NMR analysis of the crude product shows significant amounts of unexpected byproducts.
-
Root Cause & Explanation:
-
Elimination: If using a secondary or tertiary alkyl halide, the enolate can act as a base, leading to an E2 elimination reaction instead of the desired SN2 alkylation.[5]
-
Transesterification: If the alkoxide base does not match the ester groups of the malonate (e.g., using sodium methoxide with a diethyl ester), an exchange of the alkyl groups on the ester can occur.[7]
-
Hydrolysis: Premature addition of water during the workup or the use of wet reagents can lead to the hydrolysis of the ester groups.[2]
-
-
Solution:
-
Alkylating Agent Selection: Use primary or methyl halides whenever possible, as they are much less prone to elimination reactions.[5]
-
Matching Base and Ester: Ensure the alkoxide base corresponds to the ester being used (e.g., sodium ethoxide for diethyl esters).[7]
-
Careful Workup: Add water or aqueous acid to quench the reaction only after the alkylation is complete.
-
Problem 3: Difficulty in Product Purification
-
Symptom: The final product is difficult to isolate from starting materials or byproducts via distillation or chromatography.
-
Root Cause & Explanation: The boiling points of the starting malonic ester, the mono-alkylated product, and any dialkylated byproduct can be very close, making separation by distillation challenging.[1]
-
Solution:
-
Column Chromatography: For difficult separations, column chromatography on silica gel is often the most effective method.[8] A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) can effectively separate the components.
-
Hydrolysis and Re-esterification: In some cases, it may be easier to hydrolyze the crude ester mixture to the corresponding malonic acids. The substituted malonic acid can then be purified by crystallization and subsequently re-esterified to obtain the pure desired product.[1]
-
Experimental Protocols
General Protocol for the Alkylation of this compound
This protocol provides a general guideline. The specific amounts and reaction times may need to be optimized based on the alkylating agent used.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal (or commercial sodium ethoxide)
-
Alkyl halide (e.g., ethyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide (if not using commercial): In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas, so it must be performed in a well-ventilated fume hood.
-
Enolate Formation: Once all the sodium has reacted, cool the sodium ethoxide solution to room temperature. Slowly add the this compound to the stirred solution.
-
Alkylation: Add the alkyl halide dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water or a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Troubleshooting Common Issues in Alkylation
| Symptom | Potential Cause | Recommended Action |
| Low or no product yield | Presence of water | Ensure all reagents and glassware are anhydrous.[1][2] |
| Degraded base | Use fresh sodium ethoxide or prepare it in situ.[3][4] | |
| Low reactivity of alkyl halide | Increase reaction temperature or time; consider a more reactive halide. | |
| Formation of thick precipitate | Low solubility of the sodium enolate | Add more anhydrous solvent to facilitate stirring.[6] |
| Presence of elimination byproducts | Use of secondary/tertiary alkyl halide | Switch to a primary alkyl halide.[5] |
| Evidence of transesterification | Mismatch between base and ester | Use an alkoxide base corresponding to the ester.[7] |
| Difficulty in purification | Close boiling points of products | Employ column chromatography for separation.[8] |
Visualizations
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
-
Slopianca, M. et al. (2016). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (1), 163-169. [Link]
-
Synthesis of diethyl diethylmalonate. (2020). Sciencemadness.org. [Link]
-
Weiner, N. Malonic acid, methyl-, diethyl ester. Organic Syntheses, Coll. Vol. 2, p.279 (1943); Vol. 18, p.50 (1938). [Link]
-
Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214. [Link]
-
22.7: Alkylation of Enolate Ions. (2020). Chemistry LibreTexts. [Link]
-
10.7: Alkylation of Enolate Ions. (2021). Chemistry LibreTexts. [Link]
-
22.8: Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
-
Malonic Ester Synthetic Strategies. (n.d.). Organic Chemistry Tutor. [Link]
-
22.7 Alkylation of Enolate Ions. (2023). OpenStax. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2023). Master Organic Chemistry. [Link]
-
Malonic ester synthesis. (2023). In Wikipedia. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. library2.smu.ca [library2.smu.ca]
Improving yield and purity in barbiturate synthesis from Diethyl 2-ethyl-2-methylmalonate
An important notice regarding the responsible use of information: This guide is intended for professionals in research, development, and analytical chemistry. The synthesis of barbiturates is subject to strict legal and regulatory controls in many jurisdictions. All procedures should be conducted in a licensed facility, adhering to all applicable laws and safety protocols. The reagents involved, such as sodium metal, are hazardous and must be handled with appropriate care by trained personnel.
Technical Support Center: Optimizing Barbiturate Synthesis
Topic: Improving Yield and Purity in the Synthesis of 5,5-Disubstituted Barbiturates from Diethyl Malonates
Welcome to the technical support center for the synthesis of 5,5-disubstituted barbiturates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the condensation reaction between a 5,5-disubstituted diethyl malonate (such as Diethyl 2-ethyl-2-methylmalonate) and urea. Our goal is to help you maximize both the yield and purity of your target compounds through a deeper understanding of the reaction mechanism and critical process parameters.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in this condensation reaction typically trace back to one of three areas: inactivation of the base, incomplete reaction, or issues during product isolation.
-
Moisture Contamination: This is the most frequent cause of failure. The reaction relies on sodium ethoxide, a very strong base. Any water present in the ethanol, urea, diethyl malonate, or glassware will rapidly consume the base, rendering it unavailable for the crucial deprotonation of the diethyl malonate.[1][2] Ensure all reagents are anhydrous and glassware is oven-dried immediately before use.[2]
-
Insufficient Base: The reaction requires at least two equivalents of base: one to deprotonate the diethyl malonate and another to deprotonate urea to form the reactive nucleophile. Using less than the stoichiometric amount of sodium will result in an incomplete reaction.
-
Inadequate Reaction Time or Temperature: This is a relatively slow condensation. A typical procedure involves refluxing for a minimum of 7 hours at a bath temperature of 110°C to drive the reaction to completion.[1][3] Shortening this time or using a lower temperature will likely result in a significant amount of unreacted starting material.
-
Loss During Workup: The final product, the barbituric acid derivative, is precipitated by acidifying the reaction mixture. If the solution is not made sufficiently acidic, or if too much water is used during washing, a portion of the product may remain dissolved and be lost.[1]
Q2: My final product appears discolored and has a low or broad melting point. How can I identify and prevent impurities?
A2: Impurities can arise from side reactions or incomplete removal of starting materials.
-
Incomplete Reaction: The primary "impurities" are often the starting materials themselves. The presence of unreacted this compound or urea will depress and broaden the melting point. This points back to the causes of low yield, particularly insufficient reaction time or base.
-
Side Reactions: Although less common under optimal conditions, potential side reactions include the hydrolysis of the ester groups on the malonate if water is present, or alternative condensations.
-
Inadequate Purification: The crude product must be thoroughly washed to remove inorganic salts (like NaCl, formed during acidification) and any remaining reactants. A final recrystallization step is crucial for achieving high purity.[4] Ethanol is often a suitable solvent for recrystallization of barbituric acid derivatives.[4]
Q3: The reaction mixture did not form a solid precipitate after the reflux period. What went wrong?
A3: The reaction should produce a solid sodium salt of the barbiturate during the reflux.[1] If no solid forms, it is a strong indicator of a complete reaction failure. The most likely culprit is massive water contamination that neutralized the sodium ethoxide before the reaction could begin. Review your solvent and reagent drying procedures.
Frequently Asked Questions (FAQs)
Q1: What is the exact role of sodium ethoxide in this synthesis?
A1: Sodium ethoxide serves as the strong base required for the condensation reaction. The mechanism involves the ethoxide ion (EtO⁻) abstracting an acidic α-hydrogen from the diethyl malonate. This creates a highly reactive enolate ion, which then acts as a nucleophile, attacking one of the carbonyl carbons of urea.[3][5] This is the key bond-forming step of the synthesis.
Q2: Why is absolute ethanol used as the solvent? Can other alcohols be used?
A2: Absolute (anhydrous) ethanol is used for two primary reasons. First, it is the solvent for the in situ generation of sodium ethoxide from sodium metal.[1][2] Second, its anhydrous nature is critical to prevent the decomposition of the base, as discussed above. While other alcohols could theoretically be used to generate their corresponding alkoxides (e.g., methanol for sodium methoxide), ethanol is the standard and well-documented solvent for this classic synthesis.[1][6] Using a different alcohol would alter the reaction kinetics and solubility parameters.
Q3: How is the purity of the final product typically assessed?
A3: For research and development purposes, purity is confirmed using a combination of methods:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates can quickly separate the product from starting materials and byproducts.[7] A single spot for the product is a good indication of purity.
-
Spectroscopy: For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard.[6][8] High-Performance Liquid Chromatography (HPLC) is also widely used for quantitative purity analysis.[9][10]
Reaction Mechanism and Workflow
The synthesis proceeds via a base-catalyzed nucleophilic acyl substitution and subsequent cyclization.
Caption: Figure 1: Reaction Mechanism
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijsra.net [ijsra.net]
- 10. researchgate.net [researchgate.net]
Purification techniques for Diethyl 2-ethyl-2-methylmalonate reaction products
Welcome to the technical support center for the purification of Diethyl 2-ethyl-2-methylmalonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification of your reaction products. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield.
Diagram: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurities in your crude product will largely depend on the synthetic route, but for a typical malonic ester synthesis involving the sequential alkylation of diethyl malonate, you can anticipate the following:
-
Unreacted Starting Materials: Diethyl malonate and the mono-alkylated intermediate (diethyl methylmalonate or diethyl ethylmalonate).
-
Over-alkylation or Side-alkylation Products: If the reaction conditions are not carefully controlled, you might see byproducts from undesired alkylations.
-
Dialkylated Byproducts: If you are performing a sequential alkylation, you may have some amount of diethyl dimethylmalonate or diethyl diethylmalonate.
-
Hydrolysis Products: The corresponding carboxylic acids can form if water is present, especially during workup with a base.[1][2]
-
Residual Base: The base used for deprotonation (e.g., sodium ethoxide, potassium carbonate) may still be present.[3][4]
-
Reaction Solvent: Solvents such as ethanol or dimethylformamide (DMF) will be present.[4][5]
-
Elimination Byproducts: Your alkylating agent might undergo elimination under basic conditions, leading to alkene byproducts.[6]
Q2: Is distillation a suitable method for purifying this compound?
A2: Yes, fractional distillation under reduced pressure is a common and effective method for purifying this compound, especially on a larger scale.[4] The boiling point of the target compound is approximately 109-112 °C at 25 mmHg.[4] This technique is particularly good at removing lower-boiling impurities like unreacted alkyl halides and reaction solvents, as well as higher-boiling, less volatile impurities. However, it may not be effective at separating compounds with very similar boiling points, such as other dialkylated malonate esters.[5]
Q3: When should I choose column chromatography over distillation?
A3: Column chromatography is the preferred method when you need to separate your target compound from impurities with very similar boiling points.[6][7][8] This is often the case when dealing with a mixture of mono- and di-alkylated malonate byproducts.[5][6] Chromatography separates compounds based on their polarity, and even small differences in the alkyl substituents can be sufficient for separation on a silica gel column.[8] It is also the method of choice for smaller-scale reactions where distillation might lead to significant product loss.
Q4: How can I remove the inorganic salts and the base from my reaction mixture?
A4: The most straightforward method is a liquid-liquid extraction, also known as an aqueous wash.[3][4][9][10] After the reaction is complete, the crude mixture (if in a water-immiscible solvent) can be washed sequentially with water and then brine (a saturated aqueous solution of NaCl). This will dissolve and remove inorganic salts (like NaBr or KBr) and any remaining base. If your reaction was performed in a water-miscible solvent like DMF, you will first need to dilute the mixture with a water-immiscible solvent (e.g., diethyl ether or ethyl acetate) before performing the aqueous wash.[4][6]
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification process.
Problem 1: Low yield after aqueous workup.
-
Symptom: You observe a significant loss of your organic layer or obtain a low mass of crude product after extraction and drying.
-
Possible Cause 1: Emulsion Formation. During the aqueous wash, vigorous shaking can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers, making separation difficult.
-
Troubleshooting Steps:
-
Break the Emulsion: Add a small amount of brine to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Gentle Inversion: In future extractions, use gentle inversions of the separatory funnel rather than vigorous shaking.
-
Filtration: In stubborn cases, filtering the emulsion through a pad of Celite® or glass wool can help to break it up.
-
-
Possible Cause 2: Product Hydrolysis. If your aqueous wash solution is too basic or if you have prolonged contact time, the ester groups on your product can be hydrolyzed to the corresponding carboxylate salt, which will then be extracted into the aqueous layer.
-
Troubleshooting Steps:
-
Use a Mild Base: When neutralizing any residual acid, use a mild base like saturated sodium bicarbonate solution instead of a strong base like NaOH.[11]
-
Minimize Contact Time: Perform the washes efficiently to minimize the time the ester is in contact with the aqueous basic solution.
-
Acidify and Re-extract: If you suspect product loss due to hydrolysis, you can acidify the aqueous layer with a dilute acid (e.g., 1M HCl) and then re-extract with an organic solvent to recover the carboxylic acid form of your product.
-
Problem 2: My distilled product is still impure.
-
Symptom: GC or NMR analysis of your distilled product shows the presence of significant impurities.
-
Possible Cause 1: Co-distillation. An impurity has a boiling point very close to that of your product. This is a known issue with different alkylated malonic esters.[5]
-
Troubleshooting Steps:
-
Improve Distillation Efficiency: Use a longer fractionating column (e.g., a Vigreux column) and ensure a slow, steady distillation rate to improve separation.
-
Follow-up with Chromatography: If distillation fails to provide the desired purity, a subsequent purification by flash column chromatography will likely be necessary to separate the closely boiling compounds.[6][8]
-
-
Possible Cause 2: Thermal Decomposition. The distillation temperature is too high, causing your product or impurities to decompose.
-
Troubleshooting Steps:
-
Reduce the Pressure: Ensure your vacuum system is operating efficiently to achieve the lowest possible pressure. A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature.
-
Check for Hot Spots: Ensure the heating mantle is properly sized for the flask and that heating is even to avoid localized overheating.
-
Problem 3: Product is not separating well on the silica gel column.
-
Symptom: The spots for your product and a major impurity are overlapping on TLC, and the fractions from your column are mixed.
-
Possible Cause 1: Incorrect Mobile Phase. The polarity of your eluent system is not optimized for separation.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running the column, test various solvent systems with different polarities. A common system for esters is a mixture of hexanes and ethyl acetate.[8] Aim for an Rf value of around 0.25-0.35 for your target compound.
-
Use a Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
-
Possible Cause 2: Column Overloading. Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
Troubleshooting Steps:
-
Rule of Thumb: A general guideline is to use a mass of silica gel that is 50-100 times the mass of the crude material being purified.
-
Dry Loading: If your crude product is not very soluble in the initial mobile phase, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.
-
Diagram: Troubleshooting Chromatography
Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction flask to room temperature.
-
Solvent Removal (if applicable): If the reaction solvent is low-boiling (e.g., ethanol), remove the bulk of it under reduced pressure using a rotary evaporator.[6]
-
Dilution: Dilute the residue with a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approx. 2-3 volumes of the initial reaction volume). If the reaction was run in a solvent like DMF, dilute with a larger volume (approx. 10 volumes) of the extraction solvent.[4]
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Water Wash: Add an equal volume of deionized water, gently invert the funnel 3-5 times (venting frequently), and allow the layers to separate. Drain and discard the aqueous (lower) layer. Repeat this step.
-
Brine Wash: Add an equal volume of brine. This wash helps to remove residual water from the organic layer and break any emulsions. Gently invert, allow layers to separate, and discard the aqueous layer.[6]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.[4]
-
Concentration: Filter the organic layer to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.[4]
Protocol 2: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed.
-
Transfer Crude Product: Transfer the crude oil obtained from the workup into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Evacuate the System: Slowly and carefully apply the vacuum to the system.
-
Heating: Begin to gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask. As the temperature rises and stabilizes at the boiling point of your product at the given pressure (e.g., 109-112 °C at 25 mmHg), switch to a clean receiving flask to collect the pure product.[4]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Release Vacuum: Allow the apparatus to cool before slowly releasing the vacuum.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) by TLC. The target compound should have an Rf of ~0.3.
-
Column Packing: Securely clamp a glass column in a vertical position. Add the initial, low-polarity eluent. Then, slowly pour a slurry of silica gel (40-63 µm) in the eluent into the column. Gently tap the column to ensure even packing and allow the silica to settle.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully pipette this solution onto the top of the silica bed.
-
Elution: Begin to elute the column with the mobile phase, collecting fractions in test tubes or vials. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Table: Physical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound (Target) | 202.25 | 109-112 @ 25 mmHg[4] | The desired product. |
| Diethyl malonate (Starting Material) | 160.17 | 199 @ 760 mmHg | Significantly different boiling point from the product. |
| Diethyl methylmalonate (Intermediate) | 174.20 | 194-196 @ 745 mmHg[5] | Close boiling point to other malonates.[5] |
| Diethyl ethylmalonate (Intermediate) | 188.22 | 207-209 @ 760 mmHg | Boiling point is getting closer to the final product. |
| Diethyl diethylmalonate (Byproduct) | 216.27 | 221-222 @ 760 mmHg | Higher boiling point than the target product. |
References
-
Organic Syntheses. (n.d.). Diethyl methylenemalonate. Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
-
Baria, B. (2022, March 31). Synthesis of Diethyl malonate (Malonic ester). YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of diethyl malonate.
- Google Patents. (n.d.). Preparation method of diethyl malonate.
- Laposata, M., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
-
Chemistry LibreTexts. (2021, December 27). Alkylation of Enolate Ions. Retrieved from [Link]
- Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, November 27). Mass-directed Flash Purification of Fatty Acid Methyl Esters. Retrieved from [Link]
-
Quora. (2020, February 14). What is the preparation of diethyl malonate?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). Malonic Ester Synthesis. Retrieved from [Link]
-
Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]
-
Vibzzlab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. Retrieved from [Link]
-
MaChemGuy. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). YouTube. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. flinnsci.com [flinnsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters - Google Patents [patents.google.com]
- 10. coachbenner.weebly.com [coachbenner.weebly.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Steric Hindrance with Diethyl 2-ethyl-2-methylmalonate
Introduction: Diethyl 2-ethyl-2-methylmalonate is a valuable synthetic intermediate characterized by a quaternary α-carbon, which bears both an ethyl and a methyl group. This substitution pattern imparts significant steric bulk around the two ester functionalities. While this structure is often a desired feature in a final target molecule, it presents considerable challenges for common synthetic transformations such as hydrolysis, decarboxylation, and transesterification. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help researchers overcome these steric barriers and achieve their synthetic goals.
Troubleshooting Guide & Protocols
This section addresses common experimental failures in a question-and-answer format, providing both the underlying cause and validated solutions.
Q1: My saponification (hydrolysis) of this compound is extremely slow or stalls, resulting in low yields of 2-ethyl-2-methylmalonic acid. How can I drive this reaction to completion?
Root Cause Analysis: The primary reason for the sluggish reaction is steric hindrance. The bulky ethyl and methyl groups on the α-carbon physically obstruct the approach of the hydroxide nucleophile to the electrophilic carbonyl carbons of the ester groups. In aqueous solutions, hydroxide ions are heavily solvated by water molecules, further increasing their effective size and exacerbating the steric clash.[1][2]
Solution A: Aggressive Classical Hydrolysis
For robust substrates, overcoming the energy barrier can be achieved with forcing conditions. This approach leverages high temperature and high reagent concentration to increase the kinetic energy of the reacting molecules.
Experimental Protocol: High-Temperature Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in ethanol or a co-solvent system like THF/water if solubility is an issue.[3]
-
Reagent Addition: Add a large excess of concentrated aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) (5-10 equiv).
-
Heating: Heat the mixture to a vigorous reflux (typically 80-120°C, depending on the solvent) for an extended period (12-48 hours).
-
Monitoring: Track the disappearance of the starting material by TLC or GC-MS. The reaction is complete when no starting diester or monoester intermediate is observed.
-
Workup:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify with cold, concentrated HCl until the pH is ~1-2.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-ethyl-2-methylmalonic acid.
-
Solution B: Non-Aqueous Hydrolysis with "Naked" Anions
A more elegant approach involves using non-aqueous conditions where the hydroxide anion is poorly solvated, making it a smaller, more potent nucleophile.[1][2] This method often proceeds at room temperature and can be more suitable for sensitive molecules.
Experimental Protocol: Mild Hydrolysis in Non-Aqueous Media
-
Reaction Setup: Dissolve the this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Reagent Preparation: Separately, prepare a solution of NaOH or KOH (3-5 equiv) in methanol (MeOH).
-
Reaction: Add the methanolic base solution to the CH₂Cl₂ solution at room temperature. The typical solvent ratio is ~9:1 CH₂Cl₂/MeOH.[2] A precipitate of the sodium or potassium dicarboxylate salt should begin to form.[1]
-
Monitoring & Completion: Stir at room temperature for 2-12 hours. The reaction can be monitored by TLC.
-
Workup:
-
Isolate the precipitated salt by filtration and wash with CH₂Cl₂.
-
Dissolve the salt in water, acidify with concentrated HCl to pH ~1-2, and extract with ethyl acetate.
-
Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the product.
-
Solution C: Advanced Reagent-Based Hydrolysis
For particularly stubborn esters, specialized reagents that operate via different mechanisms can be highly effective. Potassium trimethylsilanolate (TMSOK) is an excellent choice as it is a strong, oxygen-centered nucleophile soluble in organic solvents.[4][5]
Mechanism of Action: The reaction likely proceeds through a BAL2 mechanism where the silanolate attacks the ethyl group of the ester in an SN2 fashion, or a BAC2 mechanism involving nucleophilic attack at the carbonyl carbon.[5]
Experimental Protocol: Hydrolysis with TMSOK
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether.
-
Reagent Addition: Add solid TMSOK (2.2 equiv) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 4-24 hours.
-
Workup: Upon completion, quench the reaction with water. Acidify with aqueous HCl and extract the product as described in the previous methods.
Data Summary: Comparison of Hydrolysis Methods
| Method | Temperature | Time | Key Advantages | Key Disadvantages |
| Aggressive Classical | High (Reflux) | 12-48 h | Simple reagents | Harsh conditions, potential side reactions |
| Non-Aqueous | Room Temp | 2-12 h | Mild, good for sensitive substrates | Requires anhydrous solvents |
| TMSOK | Room Temp - 50°C | 4-24 h | Highly effective for hindered esters | Air/moisture sensitive reagent |
Q2: I have successfully synthesized 2-ethyl-2-methylmalonic acid, but now I'm struggling with the subsequent decarboxylation. Simple heating requires very high temperatures and gives a complex product mixture. How can I achieve clean mono-decarboxylation to get 2-methylbutanoic acid?
Root Cause Analysis: Thermal decarboxylation of malonic acids proceeds through a cyclic transition state. The gem-dialkyl substitution in 2-ethyl-2-methylmalonic acid can sterically disfavor the formation of this transition state, requiring higher temperatures. These harsh conditions can lead to undesired side reactions and decomposition.
Solution: Krapcho Dealkoxycarbonylation
The Krapcho reaction is the premier method for decarboxylating malonic esters and related compounds that are resistant to simple thermal methods.[6] It involves heating the substrate in a polar aprotic solvent (like DMSO) with a salt, often a halide like lithium chloride (LiCl) or sodium chloride (NaCl), and a small amount of water.[6][7]
Mechanism of Action: The reaction proceeds via nucleophilic attack of the chloride anion on one of the ethyl groups of the ester (SN2), followed by loss of CO₂ from the resulting carboxylate intermediate. The enolate formed is then protonated by the trace water in the solvent.[8]
Workflow Diagram: Krapcho Decarboxylation
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
By-product formation in the synthesis of Diethyl 2-ethyl-2-methylmalonate
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Diethyl 2-ethyl-2-methylmalonate. As a critical intermediate in organic synthesis, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of by-products, encountered during its synthesis. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable protocols to rectify them.
Problem 1: Low Yield of this compound with Significant Amounts of Unreacted Diethyl 2-methylmalonate.
Question: I am attempting to synthesize this compound by ethylating Diethyl 2-methylmalonate, but my reaction stalls, leaving a large portion of the starting material unreacted. What could be the cause, and how can I drive the reaction to completion?
Answer:
This issue commonly points to incomplete deprotonation of the Diethyl 2-methylmalonate or deactivation of the base. The acidity of the α-hydrogen in mono-substituted malonic esters is lower than in the unsubstituted diester, making the deprotonation step more challenging.
Causality and Resolution:
-
Insufficient Base: The stoichiometry of the base is critical. While a 1:1 molar ratio of substrate to base is theoretically sufficient, in practice, a slight excess of the base (e.g., 1.1 equivalents) can compensate for any base consumed by trace amounts of moisture or other protic impurities.
-
Base Strength and Steric Hindrance: Sodium ethoxide (NaOEt) in ethanol is a standard base for this reaction.[1][2] Ensure the base is freshly prepared or properly stored to maintain its activity. For a less reactive substrate, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF could be considered, which would drive the deprotonation to completion.
-
Reaction Temperature: While the initial deprotonation is often performed at room temperature or slightly below, gently heating the reaction mixture after the addition of the alkylating agent can help to overcome the activation energy barrier for the substitution reaction.[3] Monitor the reaction progress by TLC or GC to avoid decomposition at elevated temperatures.
Workflow Diagram: Optimizing the Ethylation Reaction
Caption: Troubleshooting workflow for incomplete reaction.
Problem 2: Presence of an Unexpected By-product with a Lower Boiling Point than the Desired Product.
Question: After purification, my final product is contaminated with a low-boiling point impurity. GC-MS analysis suggests it might be an alkene. How is this by-product forming, and what steps can I take to prevent it?
Answer:
The formation of an alkene by-product points towards a competing E2 elimination reaction of your alkylating agent (e.g., ethyl bromide).[4] This side reaction is promoted by the basic conditions required for the malonic ester synthesis.
Causality and Resolution:
-
Nature of the Alkylating Agent: While ethyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction can still occur, especially at higher temperatures.[1][4]
-
Base Strength and Steric Hindrance: A strongly basic and sterically unhindered base like sodium ethoxide can act as a nucleophile in the desired SN2 reaction or as a base in the competing E2 elimination.
-
Temperature Control: Higher reaction temperatures favor elimination over substitution.
Mitigation Strategies:
| Strategy | Rationale |
| Temperature Control | Maintain a moderate reaction temperature. Add the alkylating agent at a lower temperature and then gently warm the reaction mixture to the desired temperature. |
| Choice of Alkylating Agent | If possible, use an alkylating agent with a better leaving group that can react at lower temperatures, such as ethyl iodide. However, consider the cost and stability of the reagent. |
| Base Selection | While sodium ethoxide is standard, using a less basic but still effective deprotonating agent, or a more sterically hindered base, could potentially disfavor the E2 pathway, though this may also slow down the desired SN2 reaction. |
Reaction Pathway Diagram: SN2 vs. E2 Competition
Caption: Competing SN2 and E2 reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound and how are they formed?
A1: The primary by-products arise from several competing reactions:
-
Over-alkylation of the starting material: If the synthesis starts from diethyl malonate, it is possible to form diethyl diethylmalonate and diethyl ethylmalonate as by-products if the reaction conditions are not carefully controlled. To synthesize this compound, the typical starting material is Diethyl 2-methylmalonate.
-
Elimination (E2) of the alkyl halide: As detailed in the troubleshooting guide, the basic conditions can lead to the formation of alkenes from the alkylating agent.[4]
-
Hydrolysis of the ester: The presence of water in the reaction mixture can lead to the saponification of the ester groups, forming the corresponding carboxylate salts, which after acidic workup will give the carboxylic acid.[4][5] It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[3][6]
-
Transesterification: If the alcohol of the alkoxide base does not match the alcohol of the ester (e.g., using sodium methoxide with diethyl malonate), a mixture of methyl and ethyl esters can be formed.[4] Therefore, it is standard practice to use sodium ethoxide with diethyl malonate.[2]
Q2: How can I purify this compound from the common by-products?
A2: Purification is typically achieved through fractional distillation under reduced pressure. The boiling points of the desired product and potential by-products are generally different enough to allow for separation. For instance, Diethyl 2-methylmalonate has a lower boiling point than the target product. Careful control of the distillation temperature and pressure is key to achieving high purity. In cases where boiling points are very close, column chromatography on silica gel can be an effective alternative.[4]
Q3: What is the mechanistic role of the base in this synthesis?
A3: The base, typically sodium ethoxide, plays a crucial role in deprotonating the α-carbon of the Diethyl 2-methylmalonate.[7][8] This creates a resonance-stabilized enolate, which is a potent nucleophile.[9][10] This enolate then attacks the electrophilic carbon of the alkylating agent (ethyl bromide) in an SN2 reaction to form the new carbon-carbon bond, yielding the desired product.[8][11][12]
Q4: Can I use a different base, like potassium carbonate, for this reaction?
A4: While strong alkoxide bases are common, weaker inorganic bases like potassium carbonate can also be used, often in a polar aprotic solvent like DMF.[13] The advantage of using a weaker base can be a reduction in elimination by-products. However, the reaction may require longer reaction times or higher temperatures to achieve complete conversion. The choice of base and solvent system should be optimized for the specific substrate and desired outcome.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
Materials:
-
Diethyl 2-methylmalonate
-
Anhydrous Ethanol
-
Sodium metal
-
Ethyl bromide
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so proper ventilation and caution are necessary.
-
Deprotonation: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add Diethyl 2-methylmalonate dropwise to the stirred solution.
-
Alkylation: After the addition of the malonic ester, add ethyl bromide dropwise. The reaction may be exothermic. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by TLC or GC until the starting material is consumed.[4]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.[4]
-
Purification: Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by fractional distillation under reduced pressure.
References
-
The Alkylation of Malonic Ester. ResearchGate. Available from: [Link]
-
Synthesis of diethyl diethylmalonate. Sciencemadness.org. Available from: [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. Available from: [Link]
-
Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available from: [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available from: [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. Available from: [Link]
-
Malonic Ester Synthesis. Organic Chemistry Tutor. Available from: [Link]
-
Malonic Ester Synthesis. Chemistry Steps. Available from: [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. Available from: [Link]
-
Malonic Ester Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. JoVE. Available from: [Link]
-
Synthesis of this compound. PrepChem.com. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Low Yields in the Dialkylation of Diethyl Malonate
Welcome to the technical support center for the dialkylation of diethyl malonate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this versatile but often sensitive reaction. Here, we will address common issues in a direct question-and-answer format, explaining the chemical principles behind the problems and providing actionable, field-proven solutions to enhance your reaction yields and purity.
Initial Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing a low-yield reaction. The following diagram outlines a systematic approach to identifying the root cause of the problem.
Caption: A flowchart for systematically troubleshooting low yields in diethyl malonate dialkylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues with Enolate Formation and the First Alkylation
Q1: My reaction is sluggish, and I recover a large amount of unreacted diethyl malonate. What's going wrong?
This issue almost always points to inefficient enolate formation. The alpha-protons of diethyl malonate have a pKa of about 13, requiring a sufficiently strong base for complete deprotonation.[1]
-
Causality & Solution 1: Inadequate Base Strength or Stoichiometry. While sodium ethoxide (NaOEt) in ethanol is the classic choice, it establishes an equilibrium that may not favor complete enolate formation.[2][3] For a more robust and irreversible deprotonation, use a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[4][5][6] Ensure you are using at least two full equivalents of base for the dialkylation.[3][7]
-
Causality & Solution 2: Presence of Water. Water is more acidic than diethyl malonate and will quench the base and the enolate. All reagents and solvents must be strictly anhydrous.[4][7] Using freshly distilled solvents and flame-drying glassware under an inert atmosphere (Nitrogen or Argon) is critical.
-
Causality & Solution 3: Poor Base Quality. Sodium hydride is often sold as a dispersion in mineral oil; it's crucial to wash the NaH with dry hexanes before use to remove the oil and any passivating hydroxide layer. Solid sodium ethoxide can degrade upon storage; using a freshly prepared solution or commercially available solution is recommended.
Q2: I see a large amount of white precipitate upon adding my base (NaOEt) to diethyl malonate in ethanol, and the reaction seems to stall. Is this normal?
Yes, this is normal. The sodium salt of diethyl malonate is often poorly soluble in ethanol, leading to the formation of a thick white precipitate or slurry.[7][8]
-
Expert Insight: While visually concerning, this precipitate is the reactive enolate. The issue is not its formation but ensuring it can react with the alkylating agent. The reaction becomes heterogeneous, which can slow down the rate.
-
Solution:
-
Improve Stirring: Ensure vigorous mechanical stirring to maintain a well-mixed suspension.
-
Increase Solvent Volume: Adding more anhydrous ethanol can help, though it may not fully dissolve the salt.[7]
-
Controlled Heating: Once the alkylating agent is added, gently heating the mixture to reflux will drive the reaction forward, and the precipitate should gradually dissolve as the soluble alkylated product is formed and sodium halide salt precipitates out.[7][9]
-
Category 2: Issues with the Second Alkylation
Q3: My primary product is the mono-alkylated diethyl malonate, with very little of the desired di-substituted product. How can I drive the reaction to completion?
This is a common challenge. The alpha-proton on the mono-alkylated product is less acidic and more sterically hindered than in the starting diethyl malonate, making the second deprotonation and alkylation steps more difficult.[10]
-
Causality & Solution 1: Insufficient Base Strength for the Second Deprotonation. The base that was strong enough for the first deprotonation (like NaOEt) may be insufficient for the second. This is a prime scenario to switch to a stronger, non-reversible base like Sodium Hydride (NaH).[7] Alternatively, a stronger alkoxide like potassium tert-butoxide (KOtBu) can be effective.[10]
-
Causality & Solution 2: Steric Hindrance. If your first or second alkylating agent is bulky (e.g., a secondary halide like isopropyl bromide), the Sₙ2 reaction will be slow.[10]
-
Increase Reaction Time and/or Temperature: Allow the reaction to run longer or at a higher reflux temperature (if the solvent allows) after the addition of the second alkylating agent.
-
Change Alkylating Agent: If possible, use a more reactive halide. Reactivity follows the trend: R-I > R-Br > R-Cl. Using an iodide instead of a bromide can significantly accelerate the reaction.
-
-
Causality & Solution 3: One-Pot vs. Two-Step Dialkylation. For symmetric dialkylation (adding the same R group twice), a "one-pot" approach with >2 equivalents of base and >2 equivalents of alkyl halide is common. For unsymmetrical dialkylation, a sequential approach is necessary: isolate and purify the mono-alkylated product first, then subject it to a second, distinct alkylation step, often with a stronger base.[7]
Category 3: General Reaction Problems & Side Products
Q4: My yield is low, and I've isolated an alkene that corresponds to my alkyl halide. What happened?
You are observing a competing E2 elimination reaction. The enolate is a strong base and can abstract a proton from the β-carbon of the alkyl halide instead of attacking the α-carbon.[4][9]
-
Causality & Solution: This side reaction is most prominent with secondary and tertiary alkyl halides.
Q5: My workup is difficult, and my final product seems to be contaminated with a carboxylic acid. Why?
This indicates hydrolysis (saponification) of one or both of the ethyl ester groups.[4]
-
Causality & Solution: This occurs when the reaction mixture is exposed to water under basic conditions, especially during heating.[4][11]
-
Ensure Anhydrous Conditions: As mentioned in Q1, this is paramount. Any water present can lead to hydroxide formation, which readily hydrolyzes the esters.[4]
-
Careful Workup: Quench the reaction by adding it to a cold, dilute acid solution (e.g., HCl or NH₄Cl(aq)) rather than adding water directly to the hot, basic reaction mixture.[4] This neutralizes the base before significant hydrolysis can occur.
-
Q6: I've detected an unexpected isomer. Could O-alkylation be occurring?
While C-alkylation is the desired and major pathway for malonic esters, O-alkylation (attack by the oxygen of the enolate) can occur, yielding a ketene acetal.[12][13]
-
Expert Insight: O-alkylation is generally favored by "harder" electrophiles, polar aprotic solvents, and conditions that dissociate the enolate from its counter-ion.[14][15] C-alkylation is favored by "softer" electrophiles (like alkyl iodides) and conditions where the metal cation chelates the two oxygen atoms of the malonate enolate, sterically blocking O-attack.[15][16]
-
Solution: To favor C-alkylation, use alkyl bromides or, preferably, iodides.[14] The classic NaOEt/EtOH system or NaH/THF system generally gives high C-alkylation selectivity. If you suspect O-alkylation, confirm the side product's structure by NMR and consider using a less dissociating solvent system.
Key Reagent Comparison
| Parameter | Sodium Ethoxide (NaOEt) in Ethanol | Sodium Hydride (NaH) in THF/DMF | Potassium Carbonate (K₂CO₃) |
| Strength | Moderately strong base (pKa of EtOH ~16) | Very strong base (irreversible deprotonation) | Weak base |
| Pros | Classic, inexpensive, easy to prepare in situ. | Drives reaction to completion, avoids equilibrium issues.[6] | Milder, safer to handle, can be used with phase-transfer catalysts.[5] |
| Cons | Equilibrium reaction, can lead to incomplete deprotonation. Can cause transesterification if ester groups don't match solvent.[17] | Highly reactive with water/air, requires strict inert atmosphere technique, mineral oil must be removed. | Often requires phase-transfer catalysis (PTC) or very long reaction times; may be insufficient for second alkylation.[5] |
| Best For | Simple, unhindered primary alkylations. | Difficult alkylations (secondary halides), second alkylation step, maximizing yield.[5][7] | Specific applications where a very mild base is required. |
Experimental Protocols
Protocol 1: General Procedure for Symmetric Dialkylation using NaH
This protocol provides a robust method for adding two identical primary alkyl groups.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (or THF) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and thermometer.
-
Base Addition: To the stirring solvent, carefully add sodium hydride (60% dispersion, 2.2 equivalents) that has been pre-washed with anhydrous hexanes.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.0 equivalent) dropwise via syringe. The mixture may foam as H₂ gas evolves. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Cool the mixture back to 0 °C. Add the primary alkyl halide (e.g., ethyl bromide or benzyl bromide, 2.2-2.5 equivalents) dropwise, keeping the internal temperature below 10 °C.[4]
-
Reaction: After addition, allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction's progress by TLC or GC until the mono-alkylated intermediate is fully consumed (typically 4-16 hours).[4][9]
-
Workup: Cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography.[9]
Reaction Mechanism Overview
Caption: The sequential deprotonation and alkylation steps in malonic ester synthesis.
References
-
Sciencemadness Discussion Board. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]
-
Chemistry LibreTexts. (2025). 8.7: Alkylation of Enolate Ions. [Link]
-
Abd-El-Aziz, A. S., et al. (1992). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Canadian Journal of Chemistry. [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (2014). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]
-
Reddit r/OrganicChemistry. (2023). Improvement of selectivity/yield of Alkylation. [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
-
ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]
-
Reddit r/chemistry. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
-
Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. [Link]
-
Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]
-
The Journal of Organic Chemistry. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase?. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
Sciencemadness Discussion Board. (2020). Synthesis of diethyl diethylmalonate. [Link]
-
Chemistry LibreTexts. (2021). 17.5: Nucleophilic Substitution with Enolate Anions. [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]
-
Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. [Link]
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Methods for removing unreacted starting materials from Diethyl 2-ethyl-2-methylmalonate
Welcome to the technical support resource for the purification of Diethyl 2-ethyl-2-methylmalonate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound from unreacted starting materials and by-products. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot and optimize your experimental outcomes.
Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds via a sequential alkylation of diethyl malonate, a classic example of the malonic ester synthesis.[1][2] This process, while robust, can result in a crude product mixture containing several impurities that must be removed.
-
Reaction Overview:
-
Deprotonation of diethyl malonate with a suitable base (e.g., sodium ethoxide) to form an enolate.[3]
-
Nucleophilic attack of the enolate on a methylating agent (e.g., methyl iodide) to form diethyl methylmalonate.
-
A second deprotonation/alkylation sequence with an ethylating agent (e.g., bromoethane) to yield the final product.
-
This sequential nature means that incomplete reactions are a primary source of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is directly linked to the reaction stoichiometry and conditions. The most common species you will encounter are:
-
Unreacted Diethyl Malonate (DEM): The initial starting material.
-
Mono-alkylated Intermediate: Diethyl methylmalonate (DEMM) or Diethyl ethylmalonate (DEEM), resulting from incomplete second alkylation.
-
Over-alkylation Products: While less common with controlled stoichiometry, they can occur.
-
Residual Base and Salts: Sodium ethoxide and the resulting sodium halide salts (e.g., NaI, NaBr).
-
Solvents: The alcohol used for the reaction (e.g., ethanol) or other extraction solvents.[4]
Q2: I performed a distillation, but my product is still impure. Why didn't it work?
A2: This is a very common issue. While distillation is a powerful technique for separating liquids with different boiling points, it is often ineffective for purifying substituted malonic esters from one another. The boiling points of diethyl malonate, its mono-alkylated derivatives, and the di-alkylated product are very close, making separation by standard distillation nearly impossible.[5] Fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) under reduced pressure may offer some improvement, but column chromatography is generally the superior method for this specific separation challenge.[4][6]
Q3: How can I effectively remove the inorganic salts from my reaction mixture?
A3: The most straightforward method is an aqueous workup, also known as liquid-liquid extraction.[7] After the reaction, the bulk of the solvent (e.g., ethanol) is typically removed under reduced pressure. The remaining residue is then dissolved in an organic solvent immiscible with water (like diethyl ether or ethyl acetate) and washed sequentially with water and then a saturated sodium chloride solution (brine). The water wash dissolves the inorganic salts, while the brine wash helps to remove residual water from the organic layer.[8]
Q4: What is the best analytical technique to confirm the purity of my final product?
A4: Gas Chromatography (GC) is an excellent and highly sensitive method for assessing the purity of volatile compounds like this compound.[9] It can effectively separate and quantify the desired product from closely related impurities like unreacted starting materials and the mono-alkylated intermediate.[10] For structural confirmation and identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the final product and can be used to quantify impurities if suitable internal standards are used.[6]
Troubleshooting and Purification Protocols
This section provides detailed solutions and step-by-step protocols for common purification challenges.
Problem 1: Presence of Unreacted Diethyl Malonate and/or Diethyl Methylmalonate
This is the most frequent challenge, arising from incomplete alkylation. Due to their similar physical properties, separating these compounds requires a method that exploits subtle differences in polarity.
Solution: Silica Gel Column Chromatography
Column chromatography is the most reliable method for separating the desired di-alkylated product from the starting material and the mono-alkylated intermediate. The separation is based on polarity: the more polar a compound, the more strongly it adsorbs to the silica gel, and the slower it elutes from the column.
-
Principle of Separation: Polarity decreases as alkyl groups are added to the malonic ester.
-
Diethyl Malonate (most polar): Has two acidic α-hydrogens.
-
Diethyl Methylmalonate (intermediate polarity): Has one acidic α-hydrogen.
-
This compound (least polar): Has no acidic α-hydrogens.
-
This difference in polarity allows for effective separation.[6]
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Select a glass column appropriate for the scale of your sample (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). The least polar compound, your desired product (this compound), will elute first.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexanes:Ethyl Acetate) to elute the more polar impurities (diethyl methylmalonate, followed by diethyl malonate).
-
Monitor Fractions: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or GC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Problem 2: Crude Product is Acidic and Contains Salts
This indicates the presence of residual acidic species and inorganic by-products from the reaction workup.
Solution: Aqueous Workup (Liquid-Liquid Extraction)
An aqueous wash is highly effective at removing water-soluble impurities like salts and neutralizing acidic or basic residues.[11]
Experimental Protocol: Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use a volume that is 3-5 times the volume of the crude oil.
-
Neutralizing Wash: Add an equal volume of a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently, venting frequently to release any pressure from CO₂ evolution. Shake more vigorously and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water to the organic layer. Shake and allow the layers to separate. This removes any remaining base and water-soluble impurities. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This step helps to draw residual water out of the organic phase, initiating the drying process.[8]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by chromatography or distillation if necessary.
Purification Decision Workflow
The following diagram illustrates a logical workflow for purifying your crude product.
Caption: Decision workflow for purification.
Data Summary Table
The physical properties below underscore the difficulty of separation by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl Malonate | 160.17 | 199 | 1.055 |
| Diethyl Methylmalonate | 174.19 | 198-199 | 1.022[12] |
| This compound | 202.25 | 207-209 (approx.) | 0.99 (approx.) |
| Bromoethane | 108.97 | 38 | 1.46 |
Note: Boiling point for the final product is an estimate based on similar compounds; a literature value is 109-112 °C at 25 mmHg.[9]
Final Purity Assessment
A multi-technique approach is recommended for the final validation of purity.
Purity Analysis Workflow
Caption: Workflow for analytical validation.
By employing these targeted purification strategies and analytical checks, researchers can confidently and efficiently obtain high-purity this compound, ensuring the integrity of their subsequent experiments and developmental work.
References
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
-
Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. [Link]
-
PrepChem. Synthesis of this compound. [Link]
-
Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]
-
Quora. What is the preparation of diethyl malonate? [Link]
-
PrepChem. Preparation of diethyl malonate. [Link]
-
Organic Syntheses. diethyl methylenemalonate. [Link]
- Google Patents.
-
Wikipedia. Malonic ester synthesis. [Link]
-
Chemistry Steps. Malonic Ester Synthesis. [Link]
-
Der Pharma Chemica. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
-
Coach Benner. Synthesis, Isolation, and Purification of an Ester. [Link]
-
YouTube. Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Defense Technical Information Center. Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. [Link]
Sources
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- 12. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]
Technical Support Center: Optimizing Knoevenagel Condensation with Substituted Malonates
Welcome to the technical support center dedicated to the Knoevenagel condensation of substituted malonates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of working with α-substituted malonic esters and related active methylene compounds.
Introduction: The Nuances of Substituted Malonates in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated compounds through the reaction of an active methylene compound with an aldehyde or ketone.[1] While the reaction with unsubstituted malonates is well-documented, the introduction of a substituent on the α-carbon of the malonate presents unique challenges and opportunities. Steric hindrance and altered electronics of the malonate starting material can significantly impact reaction rates, catalyst efficacy, and product distribution.
This guide provides practical, field-proven insights to help you select the optimal catalyst and reaction conditions for your specific substituted malonate and carbonyl partner, troubleshoot common experimental hurdles, and achieve high-yielding, selective transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation with substituted malonates in a practical question-and-answer format.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I address this?
A low or stalled reaction rate with substituted malonates is a common issue, often stemming from the reduced acidity of the α-proton and increased steric bulk.
-
Causality: The substituent on the malonate can decrease the acidity of the methine proton, making its abstraction by a weak base more difficult. Furthermore, a bulky substituent can sterically hinder the approach of both the catalyst and the carbonyl compound.
-
Troubleshooting Steps:
-
Increase Catalyst Basicity/Loading: If you are using a weak amine base like piperidine or pyridine, consider a modest increase in the catalyst loading.[2] Alternatively, switching to a slightly stronger, yet non-nucleophilic, base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective.
-
Consider a Lewis Acid Catalyst: For particularly hindered substrates, a Lewis acid catalyst such as TiCl₄, in combination with a tertiary amine like triethylamine, can be highly effective.[3] The Lewis acid activates the carbonyl group towards nucleophilic attack, while the amine acts as a proton shuttle.
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome steric barriers. If you are running the reaction at room temperature, consider heating it to reflux in a suitable solvent like toluene or ethanol.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[4] Removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product and drive the reaction to completion.
-
Q2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
Side reactions can be a significant issue, especially with more complex substrates. Identifying the nature of the side product is key to mitigating its formation.
-
Common Side Reactions:
-
Self-condensation of the Aldehyde: This is more prevalent with enolizable aldehydes and when using a base that is too strong.
-
Michael Addition: The product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the malonate enolate can add to the product, leading to a bis-adduct.
-
Decarboxylation: If one of the ester groups is hydrolyzed to a carboxylic acid under the reaction conditions, subsequent decarboxylation can occur, especially at elevated temperatures. This is the principle of the Doebner modification.[1][5]
-
-
Mitigation Strategies:
-
Catalyst Choice: Avoid strong bases like alkoxides if aldehyde self-condensation is an issue. Stick to weaker amine bases.[1]
-
Stoichiometry Control: To minimize Michael addition, use a slight excess of the aldehyde relative to the malonate.
-
Temperature Management: Running the reaction at the lowest effective temperature can help suppress side reactions, including decarboxylation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Pushing the reaction for too long after the starting materials are consumed can lead to the formation of degradation products.
-
Q3: How do I choose between a Brønsted base (like piperidine) and a Lewis acid (like TiCl₄) catalyst system?
The choice between these two main classes of catalysts depends on the specific characteristics of your substrates.
-
Brønsted Base Catalysis (e.g., Piperidine, DABCO):
-
Mechanism: The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl group.[2][5] For secondary amines like piperidine, an alternative pathway involving the formation of an iminium ion from the aldehyde can also occur, which is then attacked by the enolate.[5][6]
-
Best Suited For: Less sterically hindered substituted malonates and reactive aldehydes. This is often the first choice due to milder conditions and simpler workup.
-
-
Lewis Acid Catalysis (e.g., TiCl₄, ZnCl₂):
-
Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, making it more electrophilic and activating it for attack by the less nucleophilic enol form of the substituted malonate.[3] A tertiary amine is typically added to scavenge the HCl generated.
-
Best Suited For: Sterically hindered substituted malonates or less reactive ketones. This approach can be more effective when enolate formation is difficult.
-
Catalyst Selection and Reaction Optimization
The interplay between the substituted malonate, the carbonyl compound, the catalyst, and the solvent is critical for a successful Knoevenagel condensation. The following diagram illustrates a decision-making workflow for catalyst selection.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of Diethyl 2-ethyl-2-methylmalonate: An NMR-Centric Approach
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural verification of novel and known compounds is a cornerstone of scientific rigor. Diethyl 2-ethyl-2-methylmalonate, a substituted malonic ester, serves as a valuable building block in the synthesis of more complex molecules. Its precise chemical structure dictates its reactivity and, ultimately, its utility. This guide provides an in-depth, technically-grounded examination of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. We will delve into the causality behind spectral features and compare the rich information derived from NMR with that of other common analytical techniques.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for determining the structure of organic molecules in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule. For a compound like this compound, NMR allows for a definitive and non-destructive analysis of its constituent parts.
1H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information through three key parameters: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons giving rise to a signal; and the splitting pattern (multiplicity), which describes the number of neighboring protons.
Predicted ¹H NMR Spectrum of this compound
Based on the molecular structure, we can predict the following signals in the ¹H NMR spectrum:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (CH₃ of ethyl ester) | ~1.25 | Triplet | 6H | These protons are on a methyl group adjacent to a CH₂ group, resulting in a triplet. They are part of the ethoxycarbonyl group. |
| b (CH₂ of ethyl ester) | ~4.19 | Quartet | 4H | These methylene protons are adjacent to a CH₃ group, leading to a quartet. They are deshielded by the adjacent oxygen atom. |
| c (CH₃ of C2-ethyl) | ~0.85 | Triplet | 3H | These protons are on a methyl group adjacent to a CH₂ group, appearing as a triplet in the upfield region. |
| d (CH₂ of C2-ethyl) | ~1.95 | Quartet | 2H | These methylene protons are adjacent to a CH₃ group, resulting in a quartet. They are slightly deshielded by the quaternary carbon. |
| e (CH₃ of C2-methyl) | ~1.40 | Singlet | 3H | This methyl group is attached to a quaternary carbon and has no adjacent protons, thus it appears as a singlet. |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the spectrum using typical parameters for a small organic molecule, such as a 90° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.[3] The number of scans can range from 8 to 32 to achieve an adequate signal-to-noise ratio.
13C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments within a molecule.[4] While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their functional groups.
Predicted ¹³C NMR Spectrum of this compound
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| f (C=O) | ~171 | The carbonyl carbons of the ester groups are highly deshielded and appear far downfield. |
| g (O-CH₂) | ~61 | The methylene carbons of the ethoxy groups are attached to an electronegative oxygen atom, causing a downfield shift. |
| h (Quaternary C) | ~53 | The central quaternary carbon is bonded to two carbonyl groups, an ethyl group, and a methyl group. |
| i (C2-CH₂) | ~26 | The methylene carbon of the C2-ethyl group. |
| j (C2-CH₃) | ~20 | The methyl carbon attached to the quaternary center. |
| k (O-CH₂-CH₃) | ~14 | The terminal methyl carbons of the ethoxy groups. |
| l (C2-CH₂-CH₃) | ~8 | The terminal methyl carbon of the C2-ethyl group, typically found in the upfield region. |
Note: Chemical shifts are approximate.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup: The same instrument setup as for ¹H NMR is used.
-
Data Acquisition: A standard single-pulse experiment with proton decoupling is typically used. A larger number of scans (e.g., 256 or more) and a longer relaxation delay may be necessary to obtain a good spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.
Visualizing the Molecular Structure and Analytical Workflow
Caption: Molecular structure of this compound with NMR assignments.
Caption: Workflow for the structural elucidation of an organic compound.
Comparison with Alternative Analytical Techniques
While NMR is exceptionally powerful, a comprehensive structural elucidation often involves complementary techniques.[5][6]
| Technique | Information Provided | Advantages | Limitations for this Molecule |
| ¹H and ¹³C NMR | Detailed connectivity, chemical environments of H and C atoms, stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentration for ¹³C. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity, small sample amount required. | Does not provide direct information on atom connectivity; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple to operate. | Provides limited information on the overall carbon skeleton; spectrum can be complex. |
Mass Spectrometry (MS)
Mass spectrometry of this compound would confirm its molecular weight of 202.25 g/mol .[7] The fragmentation pattern can also provide structural clues. For instance, the loss of an ethoxy group (-OCH₂CH₃) or cleavage of the ethyl or methyl groups from the quaternary center would result in characteristic fragment ions.[8][9]
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
A dilute solution of the sample is introduced into the instrument.
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by a strong absorption band around 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups.[10][11] Weaker C-O stretching bands would appear in the 1000-1300 cm⁻¹ region.[11] While confirming the presence of the ester, IR spectroscopy alone cannot establish the connectivity of the alkyl groups.
Experimental Protocol for Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):
-
A small drop of the neat liquid sample is placed on the ATR crystal.
-
The IR spectrum is recorded by measuring the absorption of infrared radiation by the sample.
Conclusion: The Unparalleled Power of NMR
For the complete and unambiguous structural elucidation of this compound, ¹H and ¹³C NMR spectroscopy are indispensable. While mass spectrometry and infrared spectroscopy provide valuable, complementary information regarding molecular weight and functional groups, only NMR can definitively map out the intricate connectivity of the carbon and hydrogen atoms. The detailed analysis of chemical shifts, integration, and coupling patterns in the NMR spectra provides a self-validating system for structural confirmation, making it the gold standard for researchers, scientists, and drug development professionals.
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A Comparative Guide to the Reactivity of Diethyl 2-ethyl-2-methylmalonate and Diethyl Malonate
This guide provides an in-depth, objective comparison of the chemical reactivity of Diethyl 2-ethyl-2-methylmalonate and its parent compound, diethyl malonate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the profound impact of α-carbon substitution on the synthetic utility of malonic esters. We will explore the theoretical underpinnings of their reactivity, supported by established experimental protocols and data, to provide a clear and authoritative resource.
Introduction: The Tale of Two Malonates
Diethyl malonate (DEM) is a cornerstone reagent in organic synthesis, celebrated for its role in the malonic ester synthesis , a versatile method for preparing substituted carboxylic acids.[1][2][3][4] Its utility stems from the reactivity of the α-carbon, the methylene group positioned between two electron-withdrawing carbonyls. This unique structural feature imparts significant acidity to the α-hydrogens, making DEM an excellent nucleophile upon deprotonation.[5]
In contrast, this compound represents a dialkylated derivative of DEM. As we will demonstrate, the substitution of both α-hydrogens with alkyl groups (ethyl and methyl) fundamentally alters the molecule's reactivity, rendering it inert to the very reactions that make its parent compound so valuable. This guide will dissect these differences, offering a causal explanation for their divergent chemical behavior.
Structural and Electronic Properties: The Decisive Role of α-Hydrogens
The primary distinction between the two molecules lies at the α-carbon.
| Feature | Diethyl Malonate (DEM) | This compound |
| Structure | ||
| α-Hydrogens | Two | Zero |
| Acidity (pKa of α-H) | ~13[6] | Not Applicable |
Acidity and Enolate Formation
The α-hydrogens of diethyl malonate are significantly acidic for a carbon acid (pKa ≈ 13).[6] This is because the resulting carbanion, or enolate, is highly stabilized by resonance, delocalizing the negative charge onto both adjacent oxygen atoms. This stabilization allows for facile deprotonation with a moderately strong base, such as sodium ethoxide (NaOEt), to form a potent carbon nucleophile.[4][5][7]
This compound lacks these acidic α-hydrogens. Consequently, it cannot be deprotonated at the α-carbon by standard bases like sodium ethoxide. This absence of acidity is the single most critical factor differentiating its reactivity from diethyl malonate.
Steric Effects
The ethyl and methyl groups on the α-carbon of this compound introduce steric hindrance around the ester carbonyl groups. While this has a minor influence on reactions like hydrolysis, its primary impact is overshadowed by the electronic effects related to the lack of acidic protons.
Comparative Reactivity Analysis
The structural differences manifest directly in the chemical reactions these compounds undergo.
Core Reactivity: Alkylation via Enolate Formation
This is the central reaction pathway for diethyl malonate and the primary point of divergence.
-
Diethyl Malonate (DEM): DEM is the classic substrate for the malonic ester synthesis.[1][4][6] The process involves:
-
Deprotonation: A base, typically sodium ethoxide, quantitatively removes an α-proton to form the sodio malonic ester enolate.[4][7]
-
Alkylation: The resulting enolate acts as a strong nucleophile, attacking an alkyl halide in a classic SN2 reaction to form a new carbon-carbon bond.[6][8][9] This process can be repeated with a second equivalent of base and another alkyl halide to create a dialkylated malonic ester.[1][5]
-
-
This compound: This compound cannot undergo alkylation at the α-carbon. Lacking acidic protons, an enolate cannot be formed under standard basic conditions. It is, for the purposes of malonic ester synthesis, an unreactive substrate.
The following diagram illustrates this fundamental difference in reactivity.
Caption: Fundamental Reactivity Difference in Base.
Hydrolysis and Decarboxylation
While inert to alkylation, this compound can still undergo reactions at the ester functional groups.
-
Hydrolysis: Both compounds can be hydrolyzed to their corresponding dicarboxylic acids. This is typically achieved through saponification (using a base like NaOH or KOH) followed by acidification, or under direct acidic conditions.[3][7][10]
-
DEM → Malonic Acid
-
This compound → 2-ethyl-2-methylmalonic acid
-
-
Decarboxylation: Malonic acids with a carbonyl group beta to the carboxylic acid are thermally unstable and readily lose CO₂ upon heating.[6][11] This step is crucial to the malonic ester synthesis.
-
Hydrolyzed DEM (Malonic Acid) → Acetic Acid
-
Hydrolyzed alkylated DEM → Substituted Acetic Acid[1]
-
Hydrolyzed This compound → 2-methylbutanoic acid
-
While both derived diacids decarboxylate, dialkylated malonic acids may require higher temperatures (>150 °C) to overcome steric and electronic barriers.[12]
The overall transformation for this compound is shown below.
Caption: Hydrolysis and Decarboxylation Pathway.
Experimental Protocols and Data Summary
Comparative Data Table
| Property | Diethyl Malonate (DEM) | This compound |
| Molar Mass | 160.17 g/mol | 202.25 g/mol |
| α-Hydrogens | Yes (2) | No |
| Enolate Formation with NaOEt | Yes, readily forms a stabilized enolate.[4] | No, lacks acidic protons for abstraction. |
| Reactivity in Alkylation | Highly reactive; the cornerstone of malonic ester synthesis.[6] | Unreactive; cannot be alkylated at the α-carbon. |
| Hydrolysis Product | Malonic acid | 2-ethyl-2-methylmalonic acid |
| Final Decarboxylation Product | Acetic acid (from unsubstituted DEM) or a substituted acetic acid.[1] | 2-methylbutanoic acid |
Protocol 1: Synthesis of Pentanoic Acid via Malonic Ester Synthesis (from DEM)
This protocol demonstrates the sequential alkylation, hydrolysis, and decarboxylation of diethyl malonate.
Workflow Diagram:
Caption: Malonic Ester Synthesis Workflow.
Step-by-Step Methodology:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide (NaOEt).
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.[5]
-
Alkylation: Add 1-bromopropane to the solution. The reaction is often exothermic. After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to drive the SN2 reaction to completion.[8]
-
Workup: Cool the mixture, remove the ethanol via distillation, and add water to dissolve the sodium bromide byproduct. Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Hydrolysis and Decarboxylation: Add a solution of aqueous acid (e.g., H₂SO₄) to the crude alkylated ester. Heat the mixture to reflux. The esters will first hydrolyze to the dicarboxylic acid, which will then decarboxylate upon continued heating, evidenced by the evolution of CO₂ gas.[6][9]
-
Purification: After gas evolution ceases, cool the reaction, extract the resulting pentanoic acid into an organic solvent, and purify by distillation.
Protocol 2: Hydrolysis and Decarboxylation of this compound
This protocol demonstrates the conversion of the dialkylated ester to its corresponding carboxylic acid.
Step-by-Step Methodology:
-
Saponification: In a round-bottom flask, combine this compound with a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 2-4 hours until the ester layer disappears, indicating complete hydrolysis to the sodium salt of the diacid.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH < 2). The 2-ethyl-2-methylmalonic acid may precipitate.
-
Decarboxylation: Gently heat the acidified mixture. As the temperature rises (typically above 100-150 °C), vigorous effervescence of CO₂ will be observed. Continue heating until gas evolution ceases completely.[12]
-
Purification: Cool the solution and extract the final product, 2-methylbutanoic acid, with a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts and purify the product by distillation.
Conclusion and Outlook
The reactivities of diethyl malonate and this compound are fundamentally different, a distinction dictated entirely by the presence or absence of acidic α-hydrogens.
-
Diethyl Malonate is a versatile synthetic intermediate. Its ability to form a stable enolate makes it a premier tool for constructing new carbon-carbon bonds, enabling the synthesis of a vast array of mono- and disubstituted carboxylic acids.
-
This compound is essentially a finished product in the context of α-alkylation. It is unreactive towards bases seeking to deprotonate the α-carbon. Its primary utility would be as a starting material where the 2-ethyl-2-methyl-substituted ester moiety is required, or for the synthesis of 2-methylbutanoic acid via hydrolysis and decarboxylation.
For researchers in drug development and organic synthesis, understanding this distinction is critical. It dictates the choice of starting material and synthetic strategy, reinforcing the principle that minor structural modifications can lead to major changes in chemical reactivity and utility.
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A Senior Application Scientist's Guide to Alternatives for Diethyl 2-ethyl-2-methylmalonate in Complex Synthesis
Introduction: The Role and Limitations of Substituted Malonic Esters
Diethyl 2-ethyl-2-methylmalonate is a classic reagent in organic synthesis, primarily utilized as a pre-functionalized building block for creating quaternary carbon centers. As a derivative of diethyl malonate, its core utility stems from the malonic ester synthesis, a robust method for preparing substituted carboxylic acids.[1][2] The process typically involves the alkylation of the acidic α-carbon, followed by hydrolysis of the ester groups and subsequent thermal decarboxylation to yield the final carboxylic acid.[1][2]
While effective, the reliance on a specific, pre-alkylated malonate like this compound can be restrictive. The synthesis of such precursors itself involves sequential alkylations, which can present challenges in yield and purification, particularly in avoiding mixtures of mono- and di-alkylated products.[3] Furthermore, the final decarboxylation step often requires high temperatures, which may not be compatible with sensitive functional groups elsewhere in the molecule.[4]
This guide provides an in-depth comparison of viable alternative reagents and methodologies that offer greater flexibility, milder reaction conditions, and broader substrate scope for the synthesis of complex molecules, particularly those requiring the construction of quaternary carbons. We will explore the mechanistic underpinnings, comparative performance, and detailed experimental protocols for each alternative, providing researchers with the critical information needed to select the optimal synthetic route.
Dimethyl Malonate: The Closely Related Workhorse
The most direct alternative is another simple malonic ester, such as dimethyl malonate. It functions via the identical malonic ester synthesis pathway, serving as a precursor that can be sequentially alkylated to generate the desired 2-ethyl-2-methyl substituted intermediate in situ.
Comparative Analysis
From a reactivity standpoint, dimethyl and diethyl malonate are very similar. The choice between them often comes down to practical considerations. Dimethyl malonate is sometimes preferred due to its lower cost and the higher volatility of its methanol byproduct, which can be easier to remove. However, the fundamental limitations of the malonic ester synthesis, such as the potential for dialkylation side products if conditions are not carefully controlled and the harsh decarboxylation step, remain.[3]
Dimethyl malonate is a versatile building block in the synthesis of numerous pharmaceuticals, including barbiturates and anti-inflammatory drugs.[5] It is also used extensively in the fragrance industry.[6][7]
Experimental Workflow: Sequential Alkylation
The synthesis of a quaternary center using an unsubstituted malonate requires a two-step alkylation process. The key to success is the careful choice of base and reaction conditions to ensure the first alkylation goes to completion before the second alkylating agent is introduced.
Caption: Sequential alkylation workflow using dimethyl malonate.
Protocol: Synthesis of Dimethyl 2-ethyl-2-methylmalonate
This protocol is a representative procedure adapted from established methods for malonate alkylation.[3]
-
Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 60 mL of absolute ethanol.
-
Base Formation: Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.
-
First Alkylation: To the sodium ethoxide solution, add 13.2 g (0.1 mol) of dimethyl malonate. Stir for 10 minutes. Then, add 15.6 g (0.1 mol) of ethyl iodide dropwise, maintaining a gentle reflux. After the addition is complete, reflux the mixture for 2 hours.
-
Second Alkylation: Cool the mixture slightly and add a second equivalent of sodium ethoxide (prepared from 2.3 g Na in 60 mL ethanol). Stir for 10 minutes, then add 14.9 g (0.105 mol) of methyl iodide. Reflux for an additional 3 hours until the reaction mixture is neutral to litmus paper.
-
Workup: Cool the reaction mixture and filter to remove the precipitated sodium bromide. Evaporate the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the ether extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by vacuum distillation to yield dimethyl 2-ethyl-2-methylmalonate.
Meldrum's Acid: The High-Reactivity Alternative
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester of malonic acid that exhibits significantly higher acidity (pKa ≈ 4.97) compared to linear malonates (pKa ≈ 13).[8] This enhanced acidity is due to the rigid cyclic structure which forces the ester carbonyls into a conformation that maximizes the inductive electron-withdrawing effect on the α-protons.
Mechanistic Advantages & Performance Comparison
The high acidity of Meldrum's acid allows for deprotonation with much weaker bases (e.g., K₂CO₃, pyridine) compared to the alkoxides or sodium hydride required for standard malonates. This opens the door to using a wider range of substrates that may be sensitive to strongly basic conditions.
Furthermore, derivatives of Meldrum's acid undergo unique thermal reactions. Upon heating, they can fragment to release acetone and carbon dioxide, generating highly reactive ketene intermediates. This provides a powerful alternative to traditional decarboxylation for synthesizing a variety of structures, including β-keto esters.[9][10]
| Feature | Diethyl Malonate | Meldrum's Acid |
| pKa | ~13 | ~4.97 |
| Typical Base | NaOEt, NaH | K₂CO₃, Pyridine, Et₃N |
| Alkylation | Standard Sₙ2 conditions | Milder conditions, broader base compatibility |
| Transformation | Hydrolysis & thermal decarboxylation (>150 °C) | Thermolysis to ketenes, or milder hydrolysis/decarboxylation |
| Key Advantage | Cost-effective, well-established | High acidity, mild conditions, access to ketene chemistry |
| Limitation | Requires strong base, harsh decarboxylation | More expensive, sensitive to strong nucleophiles at carbonyls |
Protocol: Synthesis of a β-Keto Ester via an Acyl Meldrum's Acid
This protocol demonstrates the acylation of Meldrum's acid and its subsequent conversion to a β-keto ester, a common application.[11]
-
Acylation: In a round-bottom flask, dissolve 1.44 g (10 mmol) of Meldrum's acid in 20 mL of dichloromethane. Add 1.6 g (20 mmol) of pyridine. Cool the solution to 0 °C in an ice bath.
-
Acid Chloride Addition: Slowly add a solution of 10 mmol of the desired acid chloride (e.g., benzoyl chloride) in 10 mL of dichloromethane. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into 50 mL of cold 1 M HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent can be evaporated to yield the crude acyl Meldrum's acid derivative.
-
Methanolysis: Add 20 mL of anhydrous methanol to the crude acyl Meldrum's acid. Reflux the solution for 4 hours. The progress can be monitored by TLC.
-
Purification: After the reaction is complete, remove the methanol under reduced pressure. The residue can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure β-keto ester.
Caption: Workflow for β-keto ester synthesis using Meldrum's acid.
Cyanoacetic Esters: The Nitrogen-Containing Analogs
Ethyl cyanoacetate and other cyanoacetic esters are also active methylene compounds that serve as effective alternatives to malonates. The powerful electron-withdrawing nitrile group increases the acidity of the α-protons (pKa of ethyl cyanoacetate is ~11 in DMSO), making them readily deprotonated.
Synthetic Utility and Performance
Cyanoacetic esters undergo similar alkylation reactions to malonates. A key difference lies in the subsequent transformations. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, which can then be decarboxylated. This pathway ultimately leads to the same substituted acetic acid products as the malonic ester synthesis.[12]
The cyanoacetic ester route is particularly valuable in the synthesis of amino acids and other nitrogen-containing compounds.[12] It is also a key reagent in multicomponent reactions like the Knoevenagel condensation.[13] One potential drawback is that the hydrolysis of the nitrile can sometimes require harsh conditions, and care must be taken to avoid the formation of malonic ester byproducts during esterification of cyanoacetic acid.[14][15]
Protocol: Alkylation of Ethyl Cyanoacetate
This procedure is representative of the alkylation of cyanoacetic esters for the synthesis of carboxylic acids.[12]
-
Base Preparation: In a flask equipped for stirring under a dry atmosphere, prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol.
-
Enolate Formation: Cool the solution and add 11.3 g (0.1 mol) of ethyl cyanoacetate dropwise.
-
Alkylation: Add 0.1 mol of the desired alkyl halide (e.g., benzyl bromide) dropwise, keeping the temperature below 50 °C. After the addition, stir the mixture at room temperature for 1 hour, then reflux for 2 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture. Add 50 mL of 6 M aqueous HCl. Heat the mixture to reflux for 8-12 hours to effect both ester and nitrile hydrolysis, followed by decarboxylation.
-
Isolation: Cool the solution. The product carboxylic acid may precipitate upon cooling or after partial removal of the solvent. Alternatively, extract the product with an organic solvent (e.g., diethyl ether), dry, and purify by recrystallization or distillation.
Weinreb Amides: A Superior Strategy for Ketone Synthesis
While not a direct malonate equivalent, the Weinreb-Nahm ketone synthesis is a premier alternative for achieving a common goal of malonate chemistry: the synthesis of ketones without over-addition.[16] The traditional approach of reacting an ester with two equivalents of an organometallic reagent to form a tertiary alcohol is often plagued by the formation of the ketone intermediate, which is more reactive than the starting ester, leading to over-addition.
The Weinreb-Nahm amide (N-methoxy-N-methylamide) solves this problem. Reaction of an organolithium or Grignard reagent with a Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate.[17] This intermediate does not collapse to a ketone until acidic workup is performed, at which point the organometallic reagent has been quenched. This prevents the second addition.[16][17]
Workflow Comparison
Caption: Comparison of ketone synthesis via a standard ester vs. a Weinreb amide.
Protocol: Synthesis of a Ketone using a Weinreb Amide
This protocol is adapted from the original Weinreb-Nahm procedure.[16][17]
-
Amide Formation: To a solution of the desired carboxylic acid (10 mmol) in 30 mL of THF, add a coupling reagent such as BOP (1.1 eq). After stirring for 10 minutes, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by triethylamine (2.5 eq). Stir at room temperature overnight.
-
Workup (Amide): Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with 1 M HCl, brine, and dry over Na₂SO₄. Purify by column chromatography to obtain the Weinreb amide.
-
Ketone Synthesis: Dissolve the purified Weinreb amide (5 mmol) in 20 mL of anhydrous THF and cool to 0 °C under nitrogen.
-
Grignard Addition: Add the Grignard reagent (e.g., ethylmagnesium bromide, 1.1 eq) dropwise via syringe. Stir the reaction at 0 °C for 2 hours.
-
Quench and Isolation: Quench the reaction by slowly adding 10 mL of 1 M HCl. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude ketone, which can be further purified.
Conclusion
While this compound and its parent compounds are foundational reagents, modern organic synthesis demands a broader toolkit. The choice of an alternative is dictated by the specific needs of the synthetic target and the overall strategy.
-
For direct, flexible synthesis of substituted carboxylic acids, sequential alkylation of dimethyl malonate remains a viable and cost-effective, if traditional, approach.
-
When milder conditions and access to reactive ketene intermediates are required, Meldrum's acid is an exceptionally powerful reagent.
-
For syntheses where nitrogen functionality is integral, or for use in specific named reactions, cyanoacetic esters provide a versatile platform.
-
Finally, for the clean and high-yield synthesis of ketones, avoiding the persistent issue of over-addition, the Weinreb-Nahm amide methodology is often the superior and more reliable choice.
By understanding the distinct mechanistic advantages and practical considerations of these alternatives, researchers can design more efficient, robust, and elegant synthetic routes to complex molecules.
References
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Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link][1]
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A-Z Chemical. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate?[Link][5]
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Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link][18]
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Chemistry Stack Exchange. (2015). Why can you not make a compound with a quaternary alpha carbon using malonic ester?[Link][20]
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Heterocycles. (1991). Meldrum's Acid in Organic Synthesis. [Link][8]
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Organic Letters. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link][21]
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Journal of the American Chemical Society. (2022). Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters. [Link][22]
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Google Patents. Process for producing cyanoacetic acid esters. [15]
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Google Patents. A kind of method of continuous synthesizing methyl diethyl malonate. [23]
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Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link][3]
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National Institutes of Health. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. [Link][24]
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The Journal of Organic Chemistry. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. [Link][9]
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YorkSpace. Synthesis and Reactivity of Umpolung Reagents Through Transition Metal Catalysis. [Link][25]
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SciELO. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link][13]
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ResearchGate. (2020). Quaternary stereocentres via desymmetrization of malonic esters. [Link][27]
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RSC Publishing. (2021). Selected applications of Meldrum's acid – a tutorial. [Link][10]
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eGyanKosh. Umpolung Reactions. [Link]
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YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link][28]
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Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [Link][4]
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Current Protocols in Nucleic Acid Chemistry. (2001). Weinreb Amides. [Link][17]
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University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link][30]
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The Journal of Organic Chemistry. (1950). Synthesis of Amino Acids from Substituted Cyanoacetic Esters. [Link][12]
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Navigating the Reactivity Landscape: A Comparative Guide to the Kinetic Studies of Diethyl 2-ethyl-2-methylmalonate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, a profound understanding of reaction kinetics is not merely academic—it is the bedrock of process optimization, yield maximization, and the rational design of novel molecular entities. This guide, prepared by a Senior Application Scientist, delves into the kinetic nuances of reactions involving Diethyl 2-ethyl-2-methylmalonate, a sterically hindered gem-disubstituted malonic ester. By objectively comparing its reactivity with a curated selection of alternative malonates, supported by experimental data and detailed protocols, we aim to provide a comprehensive resource for researchers navigating the complexities of C-C bond formation, ester hydrolysis, and decarboxylation.
The Significance of Steric Hindrance in Malonic Ester Reactivity
This compound, with its quaternary α-carbon, presents a fascinating case study in steric and electronic effects on reaction rates. The presence of both an ethyl and a methyl group significantly influences the accessibility of the non-existent α-proton for enolate formation, the susceptibility of the ester carbonyls to nucleophilic attack, and the stability of intermediates in subsequent reactions. Understanding these influences is paramount for predicting reaction outcomes and designing efficient synthetic strategies.
This guide will focus on three pivotal reactions central to the application of malonic esters:
-
Alkylation: The cornerstone of malonic ester synthesis for creating new carbon-carbon bonds.
-
Hydrolysis (Saponification): A critical step in converting the diester to the corresponding dicarboxylic acid, a precursor for decarboxylation.
-
Decarboxylation: The final step in many malonic ester syntheses, yielding a substituted carboxylic acid.
We will explore how the unique structure of this compound impacts the kinetics of these transformations compared to less sterically encumbered analogs.
Comparative Kinetic Analysis: A Data-Driven Approach
While specific kinetic data for this compound is not extensively available in peer-reviewed literature, we can construct a robust comparative analysis by examining trends in structurally related compounds. This approach allows us to extrapolate and predict the kinetic behavior of our target molecule.
Alkylation: The Challenge of a Crowded Reaction Center
The alkylation of malonic esters proceeds via an SN2 reaction between the enolate nucleophile and an alkyl halide. The rate of this reaction is exquisitely sensitive to steric hindrance at the α-carbon.[1]
Table 1: Comparative Qualitative Rates of Alkylation of Diethyl Malonate Derivatives
| Diethyl Malonate Derivative | α-Substituents | Expected Relative Alkylation Rate | Rationale |
| Diethyl malonate | H, H | Fastest | Unhindered α-carbon allows for easy formation of the enolate and subsequent attack by electrophiles. |
| Diethyl methylmalonate | H, CH₃ | Fast | The single methyl group offers minimal steric hindrance. |
| Diethyl ethylmalonate | H, CH₂CH₃ | Moderate | The ethyl group presents slightly more steric bulk than a methyl group. |
| This compound | CH₃, CH₂CH₃ | Slowest | The quaternary α-carbon is highly sterically hindered, making backside attack by an electrophile challenging. The lack of an acidic α-proton prevents traditional enolate formation for subsequent alkylation. |
| Diethyl diethylmalonate | CH₂CH₃, CH₂CH₃ | Very Slow | Significant steric hindrance from two ethyl groups. |
Causality Behind Experimental Choices: The choice of base and solvent is critical in malonate alkylation. A strong, non-nucleophilic base is required to generate the enolate without competing in side reactions like hydrolysis. Solvents that can solvate the cation of the base without strongly solvating the enolate anion enhance the nucleophilicity of the enolate.
Hydrolysis (Saponification): Unraveling the Impact of Steric Crowding on Ester Cleavage
The hydrolysis of esters, particularly under basic conditions (saponification), is a fundamental reaction. The rate is governed by the accessibility of the carbonyl carbon to the hydroxide nucleophile. Increased steric bulk around the ester functionality is expected to significantly decrease the rate of hydrolysis.[2]
A study on the saponification of diethyl adipate provides a valuable methodological framework for analyzing the kinetics of diester hydrolysis.[3][4] The reaction proceeds in two consecutive steps, with the hydrolysis of the second ester group being slower than the first.
Table 2: Comparative Kinetic Data for the Alkaline Hydrolysis of Diethyl Esters
| Diethyl Ester | Structure | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Diethyl succinate | EtOOC-(CH₂)₂-COOEt | ~1.3 x 10⁻² | ~48 | Svirbely & Kuchta (1961) |
| Diethyl adipate | EtOOC-(CH₂)₄-COOEt | ~1.1 x 10⁻² | ~50 | Svirbely & Kuchta (1961) |
| This compound | CH₃(C₂H₅)C(COOEt)₂ | Predicted to be significantly lower | Predicted to be higher | (Extrapolated) |
| Diethyl diethylmalonate | (C₂H₅)₂C(COOEt)₂ | Data not readily available, but expected to be very slow | - | - |
Expertise in Action: The saponification of sterically hindered esters like this compound is anticipated to be considerably slower than that of linear diesters like diethyl adipate. The bulky ethyl and methyl groups shield the carbonyl carbons from the incoming hydroxide ion, thereby increasing the activation energy of the reaction.
Decarboxylation: The Influence of α-Substitution on CO₂ Extrusion
The decarboxylation of malonic acids, formed upon hydrolysis of the corresponding esters, is a thermally induced reaction that proceeds through a cyclic transition state.[5] The stability of the resulting enol or carbanion intermediate plays a crucial role in determining the reaction rate. Dialkylated malonic acids generally require higher temperatures for decarboxylation compared to their mono-alkylated or unsubstituted counterparts.[6]
A study on the decarboxylation of malonic acid and its monoanion provides valuable kinetic parameters.[7]
Table 3: Arrhenius Parameters for the Decarboxylation of Malonic Acid Species
| Species | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (ln A, s⁻¹) | Reference |
| Malonic acid | 126 ± 2 | 31.4 ± 0.1 | [7] |
| Malonate monoanion | 120 ± 2 | 29.4 ± 0.1 | [7] |
| 2-Ethyl-2-methylmalonic acid | Predicted to be higher than malonic acid | - | (Extrapolated) |
| Other dialkylmalonic acids | Generally require temperatures >150 °C for efficient decarboxylation | - | [6] |
Trustworthiness Through Mechanistic Understanding: The decarboxylation of 2-ethyl-2-methylmalonic acid is expected to have a higher activation energy than malonic acid. The electron-donating nature of the alkyl groups destabilizes the partial negative charge that develops on the α-carbon in the transition state. Furthermore, steric interactions in the required cyclic conformation for decarboxylation may also contribute to a higher energy barrier.
Experimental Protocols: A Guide to Kinetic Investigation
To ensure the trustworthiness and reproducibility of kinetic data, meticulous experimental design and execution are paramount. Below are detailed, step-by-step methodologies for the kinetic analysis of the hydrolysis and decarboxylation of malonic acid derivatives.
Kinetic Study of Alkaline Ester Hydrolysis (Saponification)
This protocol is adapted from studies on the saponification of esters and is suitable for monitoring the hydrolysis of this compound and its analogs.[8][9]
Objective: To determine the second-order rate constant for the alkaline hydrolysis of a diethyl malonate derivative at a specific temperature.
Materials:
-
Diethyl malonate derivative (e.g., this compound)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Conical flasks, pipettes, burette, stopwatch
-
Ice bath
Procedure:
-
Temperature Equilibration: Place separate flasks containing the ester solution (dissolved in a suitable solvent like ethanol to ensure miscibility) and the NaOH solution in a thermostated water bath to reach the desired reaction temperature.
-
Reaction Initiation: At time t=0, rapidly mix known volumes of the pre-heated ester and NaOH solutions in a reaction flask. Start the stopwatch immediately.
-
Aliquoting and Quenching: At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standard HCl solution, placed in an ice bath to halt the reaction.
-
Titration: Titrate the unreacted HCl in the quenching flask with the standard NaOH solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data. The second-order rate constant (k) can then be determined by plotting 1/[NaOH] versus time, where the slope of the line is equal to k.
Kinetic Study of Decarboxylation
This protocol is based on methods used for studying the decarboxylation of carboxylic acids.[10]
Objective: To determine the first-order rate constant and Arrhenius parameters for the decarboxylation of a substituted malonic acid.
Materials:
-
Substituted malonic acid (e.g., 2-ethyl-2-methylmalonic acid)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Gas collection apparatus (e.g., a gas burette) or a pressure transducer
-
Thermostated oil bath or heating mantle with a temperature controller
-
Reaction flask with a condenser and a side arm for gas collection
Procedure:
-
Apparatus Setup: Set up the reaction flask in the heating bath. Connect the side arm to the gas collection apparatus.
-
Reaction Initiation: A known mass of the malonic acid is dissolved in the high-boiling solvent and heated to the desired temperature.
-
Monitoring CO₂ Evolution: The volume of carbon dioxide evolved is measured at regular time intervals. Alternatively, if a pressure transducer is used, the increase in pressure in a sealed system of known volume can be monitored.
-
Data Analysis: The reaction is followed until no more CO₂ is evolved. The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the total volume of CO₂ evolved and Vt is the volume at time t. The slope of this line is -k.
-
Arrhenius Parameters: The experiment is repeated at several different temperatures to determine the rate constants at each temperature. The activation energy (Ea) and the pre-exponential factor (A) can then be calculated from the Arrhenius plot of ln(k) versus 1/T.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and experimental workflows.
General Mechanism for Malonic Ester Synthesis
Caption: Workflow of the malonic ester synthesis.
Experimental Workflow for Saponification Kinetics
Caption: Kinetic analysis of saponification workflow.
Conclusion: Predicting Reactivity in Complex Systems
This guide has provided a comparative framework for understanding the kinetic behavior of this compound in key synthetic transformations. While direct quantitative data for this specific compound remains elusive in readily accessible literature, by analyzing the established principles of steric and electronic effects and examining kinetic data from analogous systems, we can make informed predictions about its reactivity.
The pronounced steric hindrance at the α-carbon of this compound is expected to render it significantly less reactive in alkylation and hydrolysis reactions compared to its less substituted counterparts. Similarly, the corresponding dicarboxylic acid is anticipated to undergo decarboxylation at a slower rate and require more forcing conditions.
The provided experimental protocols offer a robust starting point for researchers wishing to generate their own kinetic data, thereby contributing to a more complete understanding of this and other complex molecular systems. A thorough grasp of these kinetic principles is indispensable for the modern chemist, enabling the design of more efficient, selective, and predictable synthetic routes in the pursuit of novel pharmaceuticals and advanced materials.
References
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Decarboxylation of malonic esters - Chemistry Stack Exchange. (2024). Available at: [Link]
- Study in Kinetics of Saponification Reaction of Diethyl Adipate with Sodium Hydroxide Solution under Reactive Distillation. (2012). Iraqi Journal of Chemical and Petroleum Engineering, 13(3), 25-32.
-
MALONIC ACID DIESTERS - OECD Existing Chemicals Database. (2005). Available at: [Link]
- Anantakrishnan, S. V., & Anantaraman, A. V. (1959). Kinetic studies in ester hydrolysis. Part VIII. The Alkaline Hydrolysis of Ethyl Acetate in Acetone-Water Mixtures. Proceedings of the Indian Academy of Sciences - Section A, 49(2), 86-96.
- The kinetics of the decarboxylation of malonic acid in esters. (1966). Canadian Journal of Chemistry, 44(1), 93-97.
- Study in Kinetics of Saponification Reaction of Diethyl Adipate with Sodium Hydroxide Solution under Reactive Distillation. (2012). Iraqi Journal of Chemical and Petroleum Engineering, 13(3), 25-32.
- Kinetics of Acid hydrolysis of an ester. (n.d.). In IV SEMMESTER (pp. 2-3).
- Belsky, M. D., et al. (2007). Spectroscopy of Hydrothermal Reactions 15. The pH and Counterion Effects on the Decarboxylation Kinetics of the Malonate System. Industrial & Engineering Chemistry Research, 46(25), 8446-8453.
-
Decarboxylation - Master Organic Chemistry. (2022). Available at: [Link]
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- Alkylation of Enol
- Lafrance, D., Bowles, P., Leeman, K., & Rafka, R. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole. Organic letters, 13(9), 2322–2325.
- Diethyl malon
- Saponification: A Comparative Kinetic Study in a Batch Reactor. (2012). University of Khartoum.
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Decarboxylation - Organic Chemistry Portal. (n.d.). Available at: [Link]
- Production of malonic acid. (1945). U.S.
- Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. (2015). Journal of the American Chemical Society, 137(35), 11340–11348.
- TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh.
- Malonic acid, ethylidene-, diethyl ester. (1955). Organic Syntheses, 35, 62.
- Diethyl malonate (HMDB0029573). (n.d.).
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A Senior Application Scientist's Guide to Barbiturate Synthesis: A Comparative Yield Analysis of Malonic Esters
Introduction
Barbiturates represent a class of synthetic organic compounds that have played a significant role in medicinal chemistry for over a century. Derived from barbituric acid, these central nervous system depressants have found applications as sedatives, hypnotics, and anticonvulsants.[1] The pharmacological activity of barbiturates is critically dependent on the nature of the substituents at the 5th position of the pyrimidine ring.[2]
The cornerstone of barbiturate synthesis is the condensation reaction between a substituted malonic ester and urea.[1] This classic method, while robust, is subject to variations in yield influenced by several factors, chief among them being the choice of the malonic ester itself. This guide provides an in-depth comparative analysis of how different malonic esters—specifically dimethyl, diethyl, and di-tert-butyl malonate—impact the overall yield of barbiturate synthesis. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer quantitative data to guide researchers in optimizing their synthetic strategies.
The Core Reaction: A Mechanistic Overview
The synthesis of the barbiturate ring system is a classic example of a base-catalyzed condensation reaction, specifically a twofold nucleophilic acyl substitution.[3] The reaction proceeds through several key stages, initiated by a strong base like sodium ethoxide, which is often prepared in situ.
The Mechanism Unveiled:
-
Base-Mediated Deprotonation: The strong alkoxide base deprotonates urea, transforming it into a more potent nucleophile, the urea anion.[2]
-
First Nucleophilic Attack: The highly nucleophilic urea anion attacks one of the electrophilic carbonyl carbons of the malonic ester. This addition forms a transient tetrahedral intermediate.[3]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide molecule (e.g., ethoxide) and forming an amide-ester intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the urea moiety then performs a second, intramolecular nucleophilic attack on the remaining ester carbonyl group.
-
Ring Closure and Final Product Formation: This second attack forms a cyclic intermediate, which subsequently eliminates a second alkoxide molecule to yield the stable barbiturate ring. The final product is typically isolated as a salt, which is then neutralized by acidification to precipitate the barbituric acid derivative.[2][4]
Caption: General laboratory workflow for barbiturate synthesis.
Conclusion
The synthesis of barbiturates via the condensation of malonic esters and urea is a foundational reaction in medicinal chemistry. This analysis demonstrates that the selection of the malonic ester is a critical parameter influencing the overall reaction yield. While diethyl malonate provides a robust and reliable yield, making it the historical benchmark, dimethyl malonate presents a theoretically more reactive substrate due to reduced steric hindrance, likely resulting in slightly higher yields. Conversely, sterically encumbered esters like di-tert-butyl malonate are poor choices for this synthesis, as the bulky alkyl groups severely inhibit the necessary nucleophilic attack at the carbonyl centers. For researchers and drug development professionals, this analysis underscores the importance of considering steric factors at the molecular level to optimize synthetic routes and maximize product yield.
References
-
Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses. Retrieved from [Link]
-
Shafiee, M., & Azad, M. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(1), 17-45. Retrieved from [Link]
- Google Patents. (2017). CN106397199A - Synthetic method for intermediate diethyl diethylmalonate of barbiturate.
- D'Amico, J. J. (1969).
-
Centurion University of Technology and Management. (n.d.). To prepare barbituric acid from urea and diethyl malonate. CUTM Courseware. Retrieved from [Link]
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Ashenhurst, J. (2022). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
-
SlidePlayer. (n.d.). Barbiturate. Retrieved from [Link]
-
Vibzz Lab. (2023, June 18). Barbituric Acid : Organic synthesis. YouTube. Retrieved from [Link]
-
Slideshare. (2022, December 6). Practical Experiment 8: To synthesize and characterized barbaturic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Diethyl 2-ethyl-2-methylmalonate
Introduction
In the realm of synthetic organic chemistry, dialkyl malonates serve as foundational building blocks for the construction of a vast array of complex molecules. Their utility stems from the remarkable reactivity of the α-carbon, rendered acidic by two flanking ester groups. This feature facilitates facile carbon-carbon bond formation, a cornerstone of modern synthesis. Among these critical reagents, diethyl 2-ethyl-2-methylmalonate (DEMM) is a valuable, non-commercially available intermediate pivotal for synthesizing substituted carboxylic acids and heterocyclic compounds used in pharmaceutical and agrochemical development.[1]
This guide provides an in-depth, field-proven methodology for the synthesis of this compound via a classic malonic ester alkylation. More critically, it establishes a rigorous, self-validating framework for the unambiguous confirmation of its structure and purity using a suite of spectroscopic techniques. We will compare the expected spectral data for the target compound against potential starting materials and side-products, offering a comprehensive validation workflow for researchers, scientists, and drug development professionals.
I. The Synthetic Strategy: Malonic Ester Alkylation
The chosen synthetic route is a sequential dialkylation of a malonic ester, a robust and well-understood transformation. The core principle hinges on the generation of a stabilized enolate from a less-substituted malonate, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of DEMM, we begin with diethyl 2-methylmalonate, deprotonate it with a suitable base, and then introduce an ethyl group via nucleophilic substitution.
Reaction Scheme:
An alternative, though often less controlled, approach is the one-pot dialkylation of diethyl malonate itself. This method can suffer from competitive formation of mono-alkylated and other di-alkylated products (e.g., diethyl diethylmalonate), leading to complex purification challenges.[2] Our sequential approach, starting from diethyl 2-methylmalonate, provides superior control and a cleaner reaction profile.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established procedures for C-alkylation of malonic esters.[3][4]
Materials and Equipment:
-
Diethyl 2-methylmalonate (≥99%)
-
Bromoethane (≥98%)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add diethyl 2-methylmalonate (40.0 g, 0.23 mol).
-
Solvent and Base Addition: Add 200 mL of anhydrous DMF, followed by finely powdered anhydrous potassium carbonate (79.5 g, 0.58 mol). The use of an anhydrous polar aprotic solvent like DMF is critical for solvating the base and facilitating the SN2 reaction.
-
Alkylating Agent Addition: To the stirred suspension, add bromoethane (50.2 g, 0.46 mol).
-
Reaction: Stir the resulting mixture vigorously at ambient temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A literature procedure notes that this reaction may require extended time, potentially up to three days, for completion.[3]
-
Work-up: Once the reaction is complete, pour the mixture into 500 mL of water and extract with diethyl ether (3 x 150 mL). The ether extracts are combined.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound (Boiling Point: 79°C at 5 mmHg).[1]
II. The Validation Workflow: A Multi-Spectroscopic Approach
The confirmation of a synthetic product's identity is not a single measurement but a logical, deductive process. Each spectroscopic method provides a unique piece of the structural puzzle. The workflow below illustrates how these techniques are integrated to build a conclusive case for the successful synthesis of DEMM.
Caption: Workflow for Synthesis and Spectroscopic Validation of DEMM.
III. Spectroscopic Data Interpretation: The Molecular Fingerprint
This section details the expected spectroscopic data for this compound and compares it with key potential contaminants: the starting material (diethyl 2-methylmalonate) and a possible side-product (diethyl diethylmalonate).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
-
Principle: ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, their relative numbers (integration), and their proximity to other protons (splitting).
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Data for DEMM and Related Compounds (300 MHz, CDCl₃)
| Compound | Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| This compound (Product) | -O-CH₂-CH₃ | 4.19 | Quartet (q) | 4H |
| -C-CH₂-CH₃ | 1.95 | Quartet (q) | 2H | |
| -C-CH₃ | 1.40 | Singlet (s) | 3H | |
| -O-CH₂-CH₃ | 1.25 | Triplet (t) | 6H | |
| -C-CH₂-CH₃ | 0.85 | Triplet (t) | 3H | |
| Diethyl 2-methylmalonate (Starting Material) | -O-CH₂-CH₃ | 4.19 | Quartet (q) | 4H |
| -CH-CH₃ | 3.43 | Quartet (q) | 1H | |
| -CH-CH₃ | 1.41 | Doublet (d) | 3H | |
| -O-CH₂-CH₃ | 1.27 | Triplet (t) | 6H | |
| Diethyl diethylmalonate (Side-Product) | -O-CH₂-CH₃ | 4.15 | Quartet (q) | 4H |
| -C-(CH₂CH₃)₂ | 1.90 | Quartet (q) | 4H | |
| -O-CH₂-CH₃ | 1.22 | Triplet (t) | 6H | |
| -C-(CH₂CH₃)₂ | 0.82 | Triplet (t) | 6H |
Causality and Confirmation: The successful synthesis of DEMM is unequivocally confirmed in the ¹H NMR spectrum by the disappearance of the methine quartet at ~3.43 ppm from the starting material and the appearance of a new quartet at ~1.95 ppm (for the ethyl group's CH₂) and a singlet at ~1.40 ppm (for the methyl group). The integration values are critical for distinguishing the product from the symmetrical diethyl diethylmalonate.
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing information about their chemical environment and hybridization.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
Table 2: Predicted ¹³C NMR Data for DEMM (75 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
| C =O | 171.5 |
| -O-C H₂-CH₃ | 61.2 |
| C (CH₃)(CH₂CH₃) | 53.0 |
| -C-C H₂-CH₃ | 24.5 |
| -O-CH₂-C H₃ | 14.1 |
| -C-CH₂-C H₃ | 13.9 |
| -C-C H₃ | 8.8 |
Causality and Confirmation: The key feature in the ¹³C NMR spectrum is the quaternary carbon signal at ~53.0 ppm. This signal would be absent in the starting material (which would show a methine carbon instead) and provides strong evidence for successful di-alkylation at the α-carbon.
B. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
-
Sample Preparation: A drop of the neat liquid product can be placed between two NaCl or KBr plates.
Table 3: Key IR Absorption Bands for DEMM
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) | Stretch | 2980-2850 | Strong |
| C=O (Ester) | Stretch | ~1735 | Very Strong |
| C-O | Stretch | 1250-1100 | Strong |
Causality and Confirmation: The most prominent feature in the IR spectrum will be the intense C=O stretching band around 1735 cm⁻¹. While this band is present in the starting material and potential side-products, its presence confirms the integrity of the ester functional groups post-synthesis. The spectrum should be clean, lacking a broad absorption band around 3500-3300 cm⁻¹, which would indicate O-H from hydrolysis (malonic acid).
C. Mass Spectrometry (MS)
-
Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecule's molar mass and structural components.
-
Sample Preparation: A dilute solution of the sample is injected into the instrument, often via a GC inlet (GC-MS).
Table 4: Expected EI-MS Fragmentation for DEMM (C₁₀H₁₈O₄, MW: 202.25 g/mol )
| m/z | Proposed Fragment | Significance |
| 202 | [M]⁺ | Molecular Ion (confirms molecular weight) |
| 157 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 129 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |
| 101 | [M - COOCH₂CH₃ - C₂H₄]⁺ | Subsequent loss of ethylene (McLafferty rearrangement) |
Causality and Confirmation: The observation of the molecular ion peak at m/z = 202 is the primary confirmation of the product's molecular formula.[5] The fragmentation pattern, particularly the loss of ethoxy (-45 amu) and ethoxycarbonyl (-73 amu) groups, is characteristic of diethyl esters and supports the proposed structure.[6] This data allows for clear differentiation from diethyl methylmalonate (MW = 174.19 g/mol )[7][8] and diethyl diethylmalonate (MW = 216.27 g/mol ).[9]
IV. Conclusion
This guide has outlined a reliable and well-documented procedure for the synthesis of this compound. The cornerstone of this work, however, is the rigorous, multi-faceted validation strategy. By systematically applying ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a scientist can build an unassailable case for the identity and purity of the synthesized compound. The comparative data presented for potential starting materials and side-products provides the necessary framework for troubleshooting and ensuring the integrity of the final product. This holistic approach, combining robust synthesis with comprehensive validation, is essential for advancing research in the chemical and pharmaceutical sciences.
References
-
Title: Diethyl methylmalonate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Mass Spectra of 2-Substituted Diethyl Malonate Derivatives Source: Molecules (MDPI) URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: Diethyl ethylmethylmalonate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis of diethyl diethylmalonate Source: Sciencemadness.org Discussion Forum URL: [Link]
-
Title: Diethyl ethylmethylmalonate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: ETHYL METHYLMALONATE Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of this compound Source: PrepChem.com URL: [Link]
-
Title: Diethyl diethylmalonate Source: NIST Chemistry WebBook URL: [Link]
- Title: Process for the C-alkylation of malonic esters using phase-transfer agents Source: Google Patents URL
Sources
- 1. This compound [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 5. Diethyl ethylmethylmalonate | C10H18O4 | CID 16293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]
- 7. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ジエチルメチルマロナート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Diethyl diethylmalonate [webbook.nist.gov]
A Comparative Guide to the Analytical Characterization of Diethyl 2-ethyl-2-methylmalonate and Its Derivatives
In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of intermediates is paramount to ensuring the quality, efficacy, and safety of the final product. Diethyl 2-ethyl-2-methylmalonate and its derivatives are key building blocks in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[1] Their structural integrity directly influences reaction yields and the impurity profile of subsequent products. This guide provides an in-depth comparison of the primary analytical techniques employed for the comprehensive characterization of these malonate esters, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (DEMM), with the chemical formula C₁₀H₁₈O₄, is a disubstituted derivative of diethyl malonate.[2] Its structure, featuring a quaternary carbon atom bearing both a methyl and an ethyl group, presents a unique analytical challenge. The absence of a proton at the α-carbon, a common feature in many malonic esters, necessitates a tailored approach to its characterization. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography in elucidating the structure, purity, and physicochemical properties of DEMM and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and informative technique for the unambiguous structural determination of organic molecules, including DEMM derivatives. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
¹H NMR Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For DEMM, the ¹H NMR spectrum is expected to show distinct signals for the ethyl and methyl groups attached to the malonate core, as well as the two ethoxy groups.
Expected ¹H NMR Spectral Features for this compound:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (ethyl group on malonate) | ~1.8 - 2.0 | Quartet (q) | 2H |
| -CH₃ (ethoxy group) | ~1.2 - 1.3 | Triplet (t) | 6H |
| -CH₃ (methyl group on malonate) | ~1.1 - 1.2 | Singlet (s) | 3H |
| -CH₃ (ethyl group on malonate) | ~0.8 - 0.9 | Triplet (t) | 3H |
| -O-CH₂- (ethoxy group) | ~4.1 - 4.2 | Quartet (q) | 4H |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
300 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III 300)
Procedure:
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Causality Behind Experimental Choices:
-
Deuterated Solvent: CDCl₃ is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a deuterium signal for locking the magnetic field.[3]
-
TMS as Internal Standard: Tetramethylsilane provides a sharp singlet at a known chemical shift (0.00 ppm) that does not typically overlap with analyte signals, allowing for accurate calibration of the spectrum.
-
Shimming: This process is crucial for obtaining high-resolution spectra with sharp lines by minimizing magnetic field inhomogeneities.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. For DEMM, this technique can confirm the presence of the quaternary carbon and the carbonyl carbons of the ester groups.
Expected ¹³C NMR Spectral Features for this compound:
| Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | ~170 - 172 |
| Quaternary Carbon (-C-) | ~50 - 55 |
| Methylene (-O-CH₂-) | ~60 - 62 |
| Methylene (-CH₂-) | ~25 - 30 |
| Methyl (-CH₃, ethoxy) | ~13 - 15 |
| Methyl (-CH₃, methyl on malonate) | ~18 - 22 |
| Methyl (-CH₃, ethyl on malonate) | ~8 - 10 |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like DEMM.
GC-MS Analysis: Separation and Identification
In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer.
Key Information from GC-MS:
-
Retention Time (RT): The time it takes for a compound to elute from the GC column, which is characteristic of the compound under a specific set of conditions.
-
Mass Spectrum: Provides the molecular ion peak (M⁺) corresponding to the molecular weight of the compound and a series of fragment ion peaks.
A characteristic fragmentation pattern for 2-substituted diethyl malonate derivatives involves the loss of the diethyl malonate moiety.[5] The fragmentation is highly dependent on the nature of the substituents at the C₂ position of the malonate.[5]
Experimental Protocol: GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound and to assess its purity.
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable solvent
-
Vials with septa caps
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Injector: Set to splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of the peak to identify the molecular ion and major fragment ions.
-
Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.
-
Causality Behind Experimental Choices:
-
Splitless Injection: This mode is used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.
-
Temperature Programming: A gradual increase in oven temperature allows for the separation of compounds with a range of boiling points.
-
Electron Ionization (EI): A hard ionization technique that produces a wealth of fragment ions, creating a characteristic "fingerprint" for the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For DEMM, FTIR is particularly useful for confirming the presence of the ester carbonyl groups and the C-H bonds of the alkyl chains.
Expected FTIR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ester carbonyl stretch) | ~1730 - 1750 | Strong |
| C-H (alkane stretch) | ~2850 - 3000 | Medium to Strong |
| C-O (ester stretch) | ~1100 - 1300 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.
Materials:
-
This compound sample (liquid)
-
Isopropanol or acetone for cleaning
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., PerkinElmer Spectrum Two with a diamond ATR crystal)
Procedure:
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.[8]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Causality Behind Experimental Choices:
-
ATR Accessory: ATR-FTIR is a convenient technique for analyzing liquid samples as it requires minimal sample preparation and is easy to clean.[9] The IR beam interacts with the sample at the surface of the crystal, making it suitable for both liquids and solids.[10]
X-ray Crystallography: The Definitive Solid-State Structure
For derivatives of DEMM that are crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While DEMM itself is a liquid at room temperature, many of its derivatives or reaction products may be crystalline.
Information from X-ray Crystallography:
-
Absolute Configuration: For chiral derivatives, the absolute stereochemistry can be determined.
-
Conformation: The preferred spatial arrangement of the molecule in the solid state.
-
Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
Experimental Protocol: Single-Crystal X-ray Crystallography (General Overview)
Objective: To determine the precise three-dimensional structure of a crystalline derivative of this compound.
Procedure:
-
Crystal Growth:
-
Grow a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.[11]
-
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Application for DEMM Derivatives |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, purity | Non-destructive, highly informative for structure, quantitative | Requires deuterated solvents, relatively low sensitivity for ¹³C | Primary tool for structural confirmation and purity assessment. |
| GC-MS | Molecular weight, fragmentation pattern, purity, separation of mixtures | High sensitivity, excellent for volatile compounds, library matching | Destructive, may not be suitable for thermally labile compounds | Purity analysis, identification of byproducts, reaction monitoring. |
| FTIR | Presence of functional groups | Rapid, non-destructive, easy to use | Provides limited structural information, not ideal for complex mixtures | Quick confirmation of ester functionality and absence of starting materials. |
| X-ray Crystallography | Absolute 3D structure, conformation, packing | Unambiguous structural determination | Requires a single crystal of good quality, not applicable to liquids or amorphous solids | Definitive structural elucidation of crystalline derivatives or solid reaction products. |
Conclusion
The comprehensive characterization of this compound and its derivatives relies on the synergistic application of multiple analytical techniques. NMR spectroscopy serves as the cornerstone for structural elucidation, providing unparalleled detail about the molecular framework. GC-MS is invaluable for assessing purity, identifying trace impurities, and confirming molecular weight. FTIR offers a rapid and straightforward method for functional group analysis. For crystalline derivatives, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. By judiciously selecting and integrating these techniques, researchers and drug development professionals can ensure the identity, purity, and quality of these important chemical intermediates, thereby underpinning the integrity of their synthetic endeavors.
Visualization of Analytical Workflow
Caption: Workflow for the characterization of DEMM derivatives.
References
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound|lookchem [lookchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to C-C Bond Formation: Benchmarking Diethyl 2-ethyl-2-methylmalonate
In the landscape of synthetic organic chemistry, the adept formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] The choice of a C-C bond-forming reagent is a critical decision, dictating not only the yield and selectivity of a reaction but also its feasibility and scalability. This guide provides an in-depth comparison of Diethyl 2-ethyl-2-methylmalonate, a classic soft nucleophile, against two other titans of C-C bond formation: Grignard reagents and organocuprates (Gilman reagents). Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal reagent for their synthetic challenges.
The Central Role of Carbon Nucleophiles in Synthesis
At the heart of C-C bond formation lies the reaction between a carbon-based nucleophile and a carbon-based electrophile. The character of the nucleophile—whether it is "hard" or "soft"—profoundly influences its reactivity and selectivity. Hard nucleophiles, such as Grignard reagents, are characterized by a high charge density on the carbon atom, leading to rapid and often aggressive reactions with hard electrophiles like the carbonyl carbon of ketones and aldehydes. In contrast, soft nucleophiles, like the enolates derived from malonic esters and organocuprates, possess a more diffuse charge and exhibit a preference for reacting with soft electrophiles, such as the β-carbon of an α,β-unsaturated carbonyl system.[2]
This fundamental difference in reactivity is the lynchpin of our comparison. To illustrate this, we will consider a benchmark reaction involving the versatile substrate, cyclohexenone. This α,β-unsaturated ketone possesses two electrophilic sites: the "hard" carbonyl carbon (C2) and the "soft" β-carbon (C4). The regioselectivity of the nucleophilic attack on cyclohexenone serves as an excellent litmus test for the intrinsic properties of our chosen C-C bond-forming reagents.
The Benchmark Reaction: Nucleophilic Addition to Cyclohexenone
The choice of cyclohexenone as a model substrate allows for a direct comparison of the 1,2-addition (attack at the carbonyl carbon) versus 1,4-conjugate addition (Michael addition) pathways. This provides a clear illustration of the inherent electronic preferences of each reagent class.
Caption: Competing reaction pathways for nucleophilic addition to cyclohexenone.
In-Depth Reagent Analysis and Performance Comparison
This compound: The Archetypal Soft Nucleophile
The utility of this compound in C-C bond formation stems from the acidity of the α-protons of its precursor, diethyl methylmalonate. Deprotonation with a suitable base, such as sodium ethoxide, generates a resonance-stabilized enolate—a soft nucleophile poised for reaction.
Mechanism of Malonic Ester Synthesis:
The malonic ester synthesis is a classic and reliable method for the synthesis of carboxylic acids.[3][4] The process involves the alkylation of a malonate ester, followed by hydrolysis and decarboxylation.
Caption: The general workflow of the malonic ester synthesis.
Performance in Benchmark Reaction (Conjugate Addition):
The enolate derived from a malonic ester is a classic Michael donor, readily undergoing conjugate addition to α,β-unsaturated carbonyl compounds.[5] In our benchmark reaction with cyclohexenone, the enolate of a malonic ester would selectively attack the β-carbon, leading to the 1,4-addition product.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the title compound, which can subsequently be used as a soft nucleophile in C-C bond-forming reactions.
Materials:
-
Diethyl 2-methylmalonate (40.0 g, 0.23 mol)
-
Bromoethane (50.2 g, 0.46 mol, then an additional 50.2 g)
-
Potassium carbonate (79.5 g, 0.58 mol)
-
Dry dimethylformamide (DMF, 200 ml)
-
Methylene chloride
-
Water
-
Magnesium sulfate
Procedure:
-
To a stirred solution of diethyl 2-methylmalonate and bromoethane in dry DMF, add potassium carbonate.
-
Stir the resulting mixture at ambient temperature for 16 hours.
-
Monitor the reaction by vapor phase chromatography (VPC). If incomplete, add an additional equivalent of bromoethane and continue stirring at ambient temperature for three days.
-
If the reaction is still incomplete, heat the mixture to 50°C and stir for one day.
-
Filter the reaction mixture and wash the filter cake with methylene chloride.
-
Dilute the filtrate with methylene chloride and wash with three portions of water.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residual oil by distillation under reduced pressure to yield this compound.[6]
Expected Yield: 88.8% (after extended reaction time and heating).[6]
Grignard Reagents: The Quintessential Hard Nucleophile
Grignard reagents, with their highly polarized carbon-magnesium bond, are potent hard nucleophiles and strong bases.[7][8] This inherent reactivity dictates their preference for 1,2-addition to carbonyl compounds.
Performance in Benchmark Reaction (1,2-Addition):
When a Grignard reagent, such as methylmagnesium bromide, is reacted with cyclohexenone, the overwhelming majority of the product is the tertiary allylic alcohol resulting from direct attack at the carbonyl carbon.
Experimental Protocol: 1,2-Addition of Methylmagnesium Bromide to Cyclohexanone
This protocol outlines a typical procedure for the reaction of a Grignard reagent with a ketone.
Materials:
-
Cyclohexanone
-
Methylmagnesium bromide (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve cyclohexanone in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the methylmagnesium bromide solution via a dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry with magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography.
Organocuprates (Gilman Reagents): The Selective Soft Nucleophile
Organocuprates, or Gilman reagents, are a class of organometallic compounds that are significantly less basic and nucleophilic than Grignard reagents.[9][10] This "softer" nature makes them ideal for conjugate addition reactions with α,β-unsaturated carbonyl compounds, where they exhibit exceptional 1,4-selectivity.[9][11][12]
Performance in Benchmark Reaction (Conjugate Addition):
The reaction of a Gilman reagent, such as lithium dimethylcuprate, with cyclohexenone almost exclusively yields the 1,4-addition product, 3-methylcyclohexanone.[9] This high selectivity is a hallmark of organocuprate chemistry.
Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate to Cyclohexenone
This protocol describes the preparation of a Gilman reagent and its subsequent reaction with an enone.
Materials:
-
Copper(I) iodide
-
Methyllithium (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Cyclohexenone
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0°C.
-
Slowly add two equivalents of methyllithium solution to form the lithium dimethylcuprate (Gilman reagent). The solution will typically change color.
-
Cool the Gilman reagent to -78°C (dry ice/acetone bath).
-
Slowly add a solution of cyclohexenone in anhydrous diethyl ether.
-
Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry with magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expected Yield: Conjugate additions of Gilman reagents to enones are generally very efficient, with yields often in the range of 85-95%.[11]
Comparative Performance Summary
| Reagent Class | Nucleophilic Character | Primary Reaction with α,β-Unsaturated Ketones | Typical Yield Range | Key Advantages | Key Disadvantages |
| Malonate Enolates | Soft | 1,4-Conjugate Addition | 75-90%[13] | Stable, easy to handle precursors; versatile for further transformations. | Requires stoichiometric base; can be slower than organometallic reagents. |
| Grignard Reagents | Hard | 1,2-Addition | 80-95% | Highly reactive; readily available. | Strongly basic, leading to side reactions; poor selectivity with enones. |
| Organocuprates (Gilman) | Soft | 1,4-Conjugate Addition | 85-95%[11] | Excellent 1,4-selectivity; tolerant of many functional groups. | Requires preparation from organolithiums; sensitive to air and moisture. |
Senior Application Scientist's Perspective and Recommendations
The choice between this compound (and related malonic esters), Grignard reagents, and organocuprates is a classic case of selecting the right tool for the job. Each reagent class offers a distinct reactivity profile that can be leveraged to achieve specific synthetic outcomes.
-
Choose a malonic ester derivative like this compound when:
-
The goal is to introduce a two-carbon chain that can be further elaborated into a carboxylic acid (via malonic ester synthesis).
-
A soft nucleophile is required for a Michael addition, and the use of organometallic reagents is undesirable due to functional group incompatibility or handling concerns.
-
The starting materials are readily available and cost-effective for large-scale synthesis.
-
-
Choose a Grignard reagent when:
-
The target is a secondary or tertiary alcohol formed by the 1,2-addition to an aldehyde or ketone.
-
A strong base is needed, and the nucleophilic properties are also desired.
-
The substrate is not sensitive to strongly basic and nucleophilic conditions.
-
-
Choose an organocuprate (Gilman reagent) when:
-
High selectivity for 1,4-conjugate addition to an α,β-unsaturated carbonyl is paramount.
-
A "soft" C-C bond formation is required in the presence of other sensitive functional groups.
-
The synthesis of a specific ketone from an acid chloride is the objective.
-
References
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- Munir, R., Zahoor, A. F., Nazeer, U., Saeed, M. A., Mansha, A., Irfan, A., & Tariq, M. U. (2023). Gilman reagent toward the synthesis of natural products. RSC Advances, 13(52), 36945-36971.
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- J. Chem. Soc. Perkin Trans. I. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)
- American Chemical Society. (n.d.). Reactions involving electron transfer. III. Conjugate addition of lithium dimethylcuprate to .alpha.,.beta.-unsaturated carbonyl compounds. Journal of the American Chemical Society.
- YouTube. (2017, December 17). Grignard Reaction Vs Gilman Reaction.
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A Comparative Guide to the Efficacy of Diethyl 2-ethyl-2-methylmalonate in Common Solvent Systems
Introduction: Beyond the Reagent, The Medium is the Message
Diethyl 2-ethyl-2-methylmalonate (DEMM) is a valuable, sterically hindered building block in modern organic synthesis. Its geminal ethyl and methyl groups offer a stable quaternary carbon center, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] However, the successful application of DEMM, as with any reagent, is critically dependent on the reaction environment. The choice of solvent is not a passive decision but an active parameter that dictates reaction kinetics, influences equilibrium, and ultimately determines the yield and purity of the final product.
This guide provides an in-depth comparison of the efficacy of a fundamental transformation of DEMM—base-catalyzed hydrolysis (saponification)—across a range of common solvent systems. We will move beyond simple protocol recitation to explore the underlying chemical principles, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for process optimization.
The Reaction in Focus: Base-Catalyzed Hydrolysis of a Hindered Diester
The saponification of DEMM to its corresponding dicarboxylate salt is a classic yet informative reaction for studying solvent effects. The reaction proceeds via a nucleophilic acyl substitution, specifically the base-catalyzed, bimolecular (BAC2) mechanism. Understanding how a solvent interacts with the nucleophile (hydroxide ion) and the tetrahedral intermediate is paramount to controlling the reaction's efficiency.
The choice of solvent directly impacts the solvation of the reacting species.[2][3]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[4] While they are excellent at dissolving ionic reagents like sodium hydroxide, they can form a "solvation shell" or "cage" around the hydroxide anion, blunting its nucleophilicity and potentially slowing the reaction rate.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack O-H or N-H bonds.[7] They excel at solvating cations (like Na⁺) while leaving the anion (OH⁻) relatively "naked" and highly reactive. This often leads to a significant acceleration in reaction rates for nucleophilic substitutions.[8]
-
Nonpolar Solvents (e.g., Toluene): These solvents are generally unsuitable for dissolving ionic reagents. Reactions in such systems are often impractically slow unless a phase-transfer catalyst (PTC) is employed to shuttle the nucleophile into the organic phase.
Experimental Design: A Self-Validating Protocol
To provide a robust comparison, the following standardized protocol was designed for the saponification of this compound. The methodology is intended to be self-validating, with clear endpoints and analytical criteria.
Detailed Experimental Protocol
Materials:
-
This compound (DEMM, ≥97%)
-
Sodium Hydroxide (NaOH), pellets
-
Solvents: Ethanol (200 proof), Tetrahydrofuran (THF, anhydrous), Dimethyl Sulfoxide (DMSO, anhydrous), Toluene (anhydrous)
-
Aliquat® 336 (Phase-Transfer Catalyst, for Toluene system only)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (anhydrous)
Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Temperature probe and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: A 100 mL three-neck flask is equipped with a magnetic stir bar, reflux condenser, and a temperature probe.
-
Reagent Addition: To the flask, add this compound (10.11 g, 50 mmol) and the selected solvent (50 mL). For the Toluene experiment, also add Aliquat® 336 (0.40 g, 1 mmol).
-
Base Solution: In a separate beaker, dissolve Sodium Hydroxide (4.40 g, 110 mmol, 2.2 eq) in 10 mL of deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
Reaction: Add the aqueous NaOH solution to the stirred solution of the ester. Heat the reaction mixture to the specified temperature (see table below) and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Acidify the aqueous layer slowly with 2M HCl to a pH of ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-ethyl-2-methylmalonic acid.
-
Analysis: Determine the final yield and assess purity by ¹H NMR and GC-MS.
Visualized Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure described above.
Caption: General workflow for the comparative saponification of DEMM.
Comparative Data Analysis
The following table summarizes the performance of DEMM hydrolysis in four distinct solvent systems under controlled conditions.
| Solvent System | Temp. (°C) | Time to >99% Conversion (h) | Isolated Yield (%) | Purity (%) | Key Observations |
| Ethanol / H₂O (Polar Protic) | 80 | 12 | 88 | 98 | Homogeneous solution. Reaction proceeds smoothly with predictable kinetics. |
| THF / H₂O (Polar Aprotic, Ethereal) | 65 | 8 | 91 | 97 | Initially biphasic, becomes homogeneous as reaction progresses. Good balance of speed and ease of work-up. |
| DMSO / H₂O (Polar Aprotic) | 80 | 1.5 | 95 | 98 | Homogeneous and rapid. A mild exotherm was noted upon base addition. DMSO removal requires careful distillation. |
| Toluene / H₂O + PTC (Nonpolar) | 85 | 24+ | 65 | 90 | Heterogeneous (biphasic). Reaction is very slow without a phase-transfer catalyst (PTC) and still lags significantly with one. |
Interpretation of Results
-
DMSO/H₂O: This system provided the most rapid conversion by a significant margin. The polar aprotic nature of DMSO effectively solvates the Na⁺ cation, leaving the OH⁻ nucleophile highly reactive and unencumbered by a hydrogen-bonding solvation shell.[6][8] This translates to a dramatic increase in the reaction rate, resulting in the highest yield in the shortest time. The primary drawback is the high boiling point of DMSO, which can complicate product isolation.
-
THF/H₂O: Tetrahydrofuran offered a considerable rate enhancement compared to the traditional ethanol system. As a polar aprotic solvent, it provides a less-solvating environment for the nucleophile than ethanol, accelerating the reaction.[4] Its lower boiling point makes for a simpler work-up, presenting a compelling balance of efficiency and practicality.
-
Ethanol/H₂O: The classic protic solvent system performed reliably but slowly. The hydrogen-bonding capabilities of both ethanol and water stabilize the hydroxide ion, reducing its nucleophilicity and leading to longer reaction times.[5] While not the fastest, this method is robust, cost-effective, and straightforward.
-
Toluene/H₂O + PTC: This biphasic system was the least effective. The poor solubility of NaOH in toluene necessitates a phase-transfer catalyst to bring the hydroxide into the organic phase where the ester resides. Even with a PTC, the reaction is slow, and the interface between the two phases limits the reaction rate, leading to lower yield and purity after 24 hours.
Mechanistic Visualization: The BAC2 Pathway
The efficacy differences observed are rooted in how each solvent system interacts with the key steps of the BAC2 mechanism. The rate-determining step is typically the initial nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon.
Caption: Key stages of the BAC2 hydrolysis mechanism for DEMM.
Polar aprotic solvents like DMSO accelerate Step 1 by increasing the reactivity of the OH⁻ nucleophile. Polar protic solvents, conversely, stabilize the charged tetrahedral intermediate, but their retardation of Step 1 is the more dominant effect on the overall rate.
Conclusion and Recommendations
The choice of solvent exerts profound control over the efficiency of the saponification of this compound. Our comparative data leads to the following recommendations for drug development and process chemistry professionals:
-
For Maximum Rate and Throughput: A DMSO/H₂O system is unequivocally the superior choice, reducing reaction times from hours to minutes. This is ideal for high-throughput screening or when speed is the primary driver, provided the downstream purification can accommodate the high-boiling solvent.
-
For a Balance of Speed and Practicality: A THF/H₂O mixture offers a "best of both worlds" scenario. It provides a significant rate enhancement over traditional protic media while maintaining a straightforward, low-temperature work-up, making it an excellent option for scale-up operations.
-
For Cost-Effectiveness and Simplicity: The Ethanol/H₂O system remains a viable, if slow, option. Its low cost, low toxicity, and simple procedure make it suitable for applications where reaction time is not a critical constraint.
-
To Be Avoided: Nonpolar, biphasic systems using a phase-transfer catalyst are inefficient for this transformation and should be considered only if all other options are incompatible with other functional groups in a more complex substrate.
Ultimately, this guide demonstrates that a thoughtful, mechanism-based approach to solvent selection is essential for optimizing synthetic protocols. By understanding the interplay between the solvent, reagents, and transition states, chemists can unlock significant improvements in reaction efficiency, yield, and overall process economy.
References
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Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl ethylmethylmalonate. PubChem Compound Summary. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). diethyl methylenemalonate. Organic Syntheses Procedure. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Patel, R. P., et al. (n.d.). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (PDF). Retrieved from [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
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International Journal of Current Science. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. Retrieved from [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Patsnap. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
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Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
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ResearchGate. (2024). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]
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Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Research Journal of Chemical Sciences. (n.d.). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. (PDF). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Esterification of Malonic Acid to DiEthyl Malonate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Retrieved from [Link]
-
Singh, A. K. (2022). Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. ResearchGate. Retrieved from [Link]
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-
Dr. Bharat Baria. (2022). Synthetic applications of Diethyl malonate (Malonic ester). YouTube. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-ethyl-2-methylmalonate
Welcome to your definitive guide on the safe and compliant disposal of diethyl 2-ethyl-2-methylmalonate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document provides a direct, procedurally-focused framework for managing this specific malonic ester, ensuring the safety of laboratory personnel and environmental integrity. The protocols herein are designed to be self-validating, grounded in established chemical safety principles and regulatory standards.
Hazard Assessment and Core Safety Principles
This compound, like other dialkyl malonates, is a combustible organic compound that requires careful handling. While its toxicological properties are not fully investigated, data from structurally similar compounds such as diethyl malonate and diethyl 2-ethyl-2-phenylmalonate indicate several potential hazards[1].
-
Health Hazards : May cause irritation to the eyes, skin, and respiratory tract.[1] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Symptoms of overexposure could include headache, dizziness, and nausea.[3]
-
Flammability : Classified as a combustible liquid.[2][3][4] Vapors can form flammable mixtures with air and it must be kept away from heat, sparks, and open flames.[4][5]
The foundational principle for disposing of this chemical is to never use drain or trash disposal for the liquid waste.[6] All waste must be collected, properly labeled, and managed by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[2][7]
Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against splashes and vapors that can cause serious eye irritation.[1][8][9] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact and absorption.[8] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[8] |
| Respiratory | Use in a well-ventilated area, such as a fume hood. | Minimizes the inhalation of potentially harmful vapors.[1][10] |
Disposal Decision Workflow
The nature and quantity of the waste dictate the appropriate disposal path. Use the following workflow to determine the correct procedure for your situation.
Caption: Decision workflow for this compound disposal.
Detailed Disposal Protocols
Protocol 1: Small Spill (<50 mL) Cleanup and Disposal
This protocol is for minor spills that can be safely managed by trained laboratory personnel.
Causality: The primary objective is to safely absorb the combustible liquid into an inert matrix, preventing vapor spread and enabling secure containment for disposal.
Methodology:
-
Ensure Safety: If not already done, don the required PPE. Work within a certified chemical fume hood if possible.
-
Control Ignition Sources: Remove all sources of heat, sparks, and open flames from the immediate area.[3][4]
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, silica gel, or universal binder.[1][3][5] Do not use combustible materials like paper towels for the initial absorption of the bulk liquid.
-
Collection: Carefully scoop the absorbed material into a chemically compatible, sealable waste container (e.g., a wide-mouthed glass or polyethylene jar).
-
Final Decontamination: Wipe the spill area with a cloth or paper towel lightly dampened with a detergent solution, followed by a water rinse.
-
Waste Packaging: Place the used cloth/towel and any contaminated gloves into the same solid waste container. Seal the container tightly.
-
Labeling and Storage: Label the container clearly as "Hazardous Waste: this compound with absorbent" and store it in your lab's designated satellite accumulation area for collection by EHS.[11]
Protocol 2: Unused or Bulk Quantity Disposal
This protocol applies to leftover reagents, reaction mixtures, or quantities greater than 50 mL.
Causality: Bulk quantities of this ester must be securely contained in a properly designated and compatible container to await final disposal, typically via high-temperature incineration by a licensed facility.
Methodology:
-
Container Selection: Obtain a designated hazardous waste container from your EHS department. The container must be made of a compatible material (e.g., glass or polyethylene) and have a tightly fitting cap.[11] Do not use metal containers if there is a possibility of acidic or basic contaminants.
-
Transfer: In a well-ventilated area or fume hood, carefully pour the liquid waste into the designated container using a funnel. Avoid overfilling; leave at least 10% headspace for vapor expansion.[11]
-
Labeling: Affix a hazardous waste label to the container. Fill it out completely, listing all chemical constituents and their approximate percentages. For example: "this compound (>95%), Ethanol (<5%)".
-
Storage: Keep the container tightly sealed at all times, except when adding waste.[5][11] Store it in your designated satellite accumulation area, segregated from incompatible materials like strong acids or bases.[8]
Protocol 3: Contaminated Solid Waste Disposal
This protocol covers items such as used gloves, absorbent pads, and empty chemical bottles.
Causality: Solid materials contaminated with the chemical retain its hazardous properties and must be disposed of as hazardous waste, not regular trash.
Methodology:
-
Collection: Place all non-liquid contaminated items (gloves, weigh boats, absorbent pads) into a designated solid hazardous waste container, typically a plastic bag-lined pail or box.
-
Empty Bottles: An empty bottle that once held this compound should be managed as hazardous waste. Do not rinse it into the sink. Leave the cap on, deface the original label, and place it in the solid waste stream for EHS collection.[7]
-
Labeling and Storage: Label the solid waste container with all constituents. Seal the container/bag and place it in the satellite accumulation area for pickup.
Final Disposal Pathway
All collected waste streams—absorbed spills, bulk liquids, and contaminated solids—must be turned over to your institution's EHS office or a licensed hazardous waste contractor.[2][12] The ultimate disposal method for this type of organic waste is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][12]
By adhering to these structured protocols, you contribute to a culture of safety and responsibility, ensuring that your critical research work is conducted without compromise to personal or environmental health.
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Title: Ester Disposal - Chemtalk Source: #1 Science Forum For Lab Technicians - Chemtalk URL: [Link]
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-
Title: Safety Data Sheet: Diethyl malonate Source: Carl ROTH URL: [Link]
-
Title: Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97% Source: Cole-Parmer URL: [Link]
-
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-
Title: Safety data sheet - Malonic acid Source: Carl ROTH URL: [Link]
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Operational Guide: Personal Protective Equipment and Safe Handling of Diethyl 2-ethyl-2-methylmalonate
This document provides essential procedural guidance for the safe handling and disposal of Diethyl 2-ethyl-2-methylmalonate, ensuring the protection of laboratory personnel and the environment. By integrating established safety protocols with an understanding of the specific chemical hazards, this guide serves as a critical operational tool for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice.[1] Before handling this compound, it is imperative to understand its inherent hazards. While its toxicological properties have not been fully investigated, the primary known risks associated with similar malonic esters include:
-
Eye Irritation: Classified as causing serious eye irritation (H319). Accidental contact can result in significant discomfort or damage.
-
Combustibility: It is a combustible liquid (H227), meaning it can ignite when exposed to an ignition source at temperatures above its flash point.[2]
-
General Health Effects: While specific data is limited, symptoms of overexposure to similar chemicals may include headache, dizziness, tiredness, nausea, and vomiting.[3][4] Skin and respiratory tract irritation are also possible with related compounds.[5]
All personnel must review the Safety Data Sheet (SDS) for this compound before commencing work.[6] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that a written Chemical Hygiene Plan (CHP) be in place, outlining procedures for safe use.[7][8]
Engineering Controls and Work Practices
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for protection involve robust engineering and administrative controls.[9]
-
Chemical Fume Hood: All handling of this compound, including dispensing, transferring, and mixing, must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[2]
-
Ignition Source Control: Due to its combustible nature, keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][4] Use of non-sparking tools is recommended.
-
Designated Area: All work with this chemical should be performed in a designated and clearly marked area to prevent cross-contamination and accidental exposure of other personnel.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for minimizing direct exposure.[7][10] A risk assessment should guide the final selection, but the following table outlines the minimum requirements for handling this compound.[9]
| Body Part | Minimum PPE Requirement | Specification and Rationale |
| Eyes/Face | Chemical Splash Goggles | Goggles provide a seal around the eyes to protect against splashes.[11][12] For larger volume transfers (>100 mL), a face shield should be worn in addition to goggles for full facial protection.[12] |
| Hands | Nitrile Gloves | Nitrile provides excellent protection against esters and a wide variety of solvents.[13][14] A minimum thickness of 4-5 mil is recommended. For prolonged contact or handling large quantities, double-gloving is a prudent practice. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat protects skin and personal clothing from incidental splashes and spills.[11] |
| Feet | Closed-Toe Shoes | Prevents injury from spills or dropped objects. Shoes must cover the entire foot.[9][11] |
Safe Handling and Operations Workflow
Adherence to a systematic workflow ensures that safety checks are integrated at every stage of the process. This protocol is a self-validating system designed to confirm that protective measures are in place before proceeding to the next step.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is operational and the airflow is within the acceptable range.
-
Clear the workspace of all unnecessary equipment and chemicals.
-
Assemble all necessary apparatus and reagents.
-
Ensure an appropriate chemical spill kit and fire extinguisher are readily accessible.
-
-
Donning PPE:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile gloves. If double-gloving, put on the second pair over the first.
-
-
Chemical Handling (Inside Fume Hood):
-
Decontamination:
-
Wipe down any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.
-
Decontaminate any reusable equipment that has come into contact with the chemical.
-
-
Doffing PPE:
-
Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated solid waste container.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove the face shield (if used), followed by the goggles.
-
Remove the inner pair of gloves, avoiding contact with the outer surface, and dispose of them.[15]
-
Wash hands thoroughly with soap and water.
-
Workflow Visualization
The following diagram illustrates the logical flow of the safe handling process.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3][4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and shoes.[4] Wash the affected area immediately with soap and plenty of water.[4][5] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills (<50 mL), absorb the material with an inert absorbent like vermiculite or sand.[2][16] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[2][5] For larger spills, evacuate the area and contact the institution's environmental health and safety office.
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Unused or waste this compound and any solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container.[15] Do not dispose of it down the sink.[5][17]
-
Solid Waste: All contaminated disposable items, including gloves, absorbent pads, and pipette tips, must be placed in a sealed container clearly labeled as "Hazardous Solid Waste."[16]
-
Disposal Compliance: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[5]
References
-
Safety Data Sheet - Diethyl malonate. Carl ROTH.[Link]
-
Safety Data Sheet - Diethyl malonate. (2011). Sigma-Aldrich.[Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.[Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.[Link]
-
Working with Hazardous Chemicals. Organic Syntheses.[Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.[Link]
-
Gloves Chemical Resistance Chart. Safety, Health, Environment & Risk Management, The University of Texas at Dallas.[Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center.[Link]
-
OSHA Laboratory Standard. (2023). Compliancy Group.[Link]
-
DIETHYL METHYLMALONATE. Organic Syntheses.[Link]
-
Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, University of California, Berkeley.[Link]
-
Personal Protective Equipment (PPE) in the Laboratory. (2017). Westlab.[Link]
-
Ester Disposal. (2008). Chemtalk, Science Forum for Lab Technicians.[Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog.[Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.[Link]
-
Personal Protective Equipment. Auburn University.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. westlab.com.au [westlab.com.au]
- 13. uah.edu [uah.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 16. chemtalk.com.au [chemtalk.com.au]
- 17. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
